Chromium dinicotinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
148485-16-9 |
|---|---|
Molecular Formula |
C12H15CrN2O8 |
Molecular Weight |
367.25 g/mol |
IUPAC Name |
chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate |
InChI |
InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3 |
InChI Key |
JZWMLLAQSWZDKL-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Other CAS No. |
148485-16-9 |
Synonyms |
chromium dinicotinate chromium polynicotinate |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium Dinicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium (III) dinicotinate, a coordination complex of chromium and nicotinic acid, is a compound of significant interest in the field of nutritional science and pharmacology. As a form of niacin-bound chromium, it is explored for its potential role in regulating carbohydrate and lipid metabolism.[1] This technical guide provides an in-depth overview of the synthesis and characterization of chromium dinicotinate. It includes detailed experimental protocols for its preparation and analysis using various spectroscopic and thermal techniques. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Trivalent chromium is recognized as an essential trace element that plays a role in normal protein, fat, and carbohydrate metabolism.[2] It is believed to potentiate the action of insulin (B600854), thereby influencing glucose tolerance and lipid profiles.[3][4] While inorganic chromium has low bioavailability, organic complexes like this compound are synthesized to enhance its absorption and physiological activity.[1] The structure and composition of what is referred to as "chromium nicotinate" can be complex, often resulting in amorphous, polymeric structures of Cr(III), oxygen-bound nicotinate (B505614), hydroxide (B78521), and water.[2][5] The synthesis method can significantly influence the final product's characteristics.[5] This guide will focus on a common synthetic route and the analytical techniques used to verify its structure and purity.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a chromium (III) salt with nicotinic acid in an aqueous solution, with the pH adjusted to facilitate the formation of the complex.
Experimental Protocol
This protocol is adapted from established methods for synthesizing chromium(III) nicotinate complexes.[6][7]
Materials:
-
Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)
-
Nicotinic acid (Pyridine-3-carboxylic acid)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 0.008 moles of nicotinic acid (approximately 0.98 g) in deionized water.
-
Adjust the pH of the nicotinic acid solution to approximately 6.0-6.5 using a 20% KOH or NaOH solution while stirring.[6][7]
-
In a separate vessel, prepare a solution of 0.004 moles of chromium (III) chloride hexahydrate (approximately 1.06 g) in deionized water. For air-sensitive Cr(II) synthesis, deoxygenated solutions and Schlenk line techniques are required.[6] However, for Cr(III), aerobic conditions are generally acceptable.
-
Slowly add the chromium (III) chloride solution to the stirred nicotinic acid solution.
-
A precipitate will form. The color may initially be red-pink before changing to a green or yellow-green solid.[6]
-
Continue stirring the mixture for at least 15-30 minutes to ensure the reaction goes to completion.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the collected solid sequentially with deionized water, ethanol, and finally acetone to remove unreacted starting materials and aid in drying.[6]
-
Dry the final product in a desiccator or a vacuum oven at a low temperature. The resulting product is often a non-crystalline, amorphous solid.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A combination of analytical techniques is employed to confirm the identity and structure of the synthesized this compound. The non-crystalline nature of many chromium nicotinate preparations can make single-crystal X-ray diffraction challenging, necessitating reliance on spectroscopic and other methods.[7]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared to the calculated theoretical values to ascertain its empirical formula.
Experimental Protocol:
-
A precisely weighed, dry sample of the synthesized this compound is combusted in a high-temperature furnace in the presence of an oxidant.
-
The resulting gaseous products (CO₂, H₂O, N₂) are separated by gas chromatography.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The percentages of C, H, and N are calculated from these quantities.
-
Chromium content can be determined by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry after digestion of the complex in acid.
Table 1: Elemental Analysis Data for trans-[Cr(nic-N)₂(H₂O)₄]
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 39.1 | 38.7[6] |
| Hydrogen (H) | 4.38 | 4.32[6] |
| Nitrogen (N) | 7.61 | 7.67[6] |
| Chromium (Cr) | 14.1 | 13.9[6] |
Note: Data is for a specific crystalline form of a chromium(II) dinicotinate complex. Amorphous Cr(III) complexes may have varying compositions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the complex and to determine the coordination mode of the nicotinate ligand to the chromium ion.
Experimental Protocol:
-
A small amount of the dry this compound powder is mixed with potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
Alternatively, a spectrum can be obtained using an attenuated total reflectance (ATR) accessory.
-
The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is analyzed for characteristic absorption bands. A key point of analysis is the shift in the carboxylate (COO⁻) stretching frequencies upon coordination to the chromium ion. In nicotinate, coordination can occur through the carboxylate oxygen or the pyridine (B92270) nitrogen.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Nicotinic Acid (Approx.) | This compound (Approx.) | Interpretation |
|---|---|---|---|
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Deprotonation of carboxylic acid for coordination. |
| C=O (Carboxylic Acid) | ~1700 | Absent | |
| COO⁻ (Asymmetric) | ~1600 | ~1610 - 1580 | Shift upon coordination to Cr(III). |
| COO⁻ (Symmetric) | ~1400 | ~1420 - 1380 | Shift upon coordination to Cr(III). |
| Pyridine Ring C=N, C=C | ~1590, 1485 | Shifts observed | Indicates potential involvement of the nitrogen atom in coordination or changes in the electronic environment of the ring. |
| Cr-O / Cr-N | | Below 600 | Metal-ligand vibrations. |
Note: Specific peak positions can vary depending on the exact structure and hydration state of the complex.[2][7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium (III) ion, which are influenced by the coordination environment.
Experimental Protocol:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., water or DMSO, though solubility can be low).[5][7]
-
The UV-Vis spectrum is recorded over a range of approximately 200-800 nm using a spectrophotometer.
-
The spectrum is analyzed for absorption bands corresponding to d-d electronic transitions, which are characteristic of octahedral Cr(III) complexes.
Table 3: UV-Visible Absorption Maxima (λmax)
| Transition | Wavelength Range (nm) |
|---|---|
| ⁴A₂g → ⁴T₂g | ~550 - 600 |
| ⁴A₂g → ⁴T₁g(F) | ~400 - 450 |
| Ligand-to-Metal Charge Transfer | Below 350 |
Note: The exact positions and intensities of these bands depend on the ligand field strength and the specific geometry of the complex.[2]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complex and its decomposition pattern.
Experimental Protocol:
-
A small, accurately weighed sample of this compound is placed in a crucible (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument records the mass of the sample as a function of temperature.
-
The DSC instrument records the heat flow into or out of the sample relative to a reference.
-
The resulting curves are analyzed to identify mass loss events (e.g., loss of water molecules, decomposition of the organic ligand) and thermal events (e.g., melting, phase transitions, decomposition). The final residue at high temperatures is typically chromium (III) oxide (Cr₂O₃).[8][9]
Table 4: General Thermal Decomposition Stages
| Temperature Range (°C) | Mass Loss Event |
|---|---|
| 50 - 200 | Dehydration (loss of coordinated or lattice water). |
| 250 - 500 | Decomposition of the nicotinate ligand.[10] |
| > 500 | Formation of stable chromium oxide (Cr₂O₃).[9] |
Proposed Biological Signaling Pathway
Chromium supplements are proposed to enhance insulin signaling. While the precise mechanism is still under investigation, a widely discussed model involves chromium potentiating the insulin receptor's activity.
Caption: Proposed insulin signaling pathway potentiated by chromium.
Chromium is thought to increase the activity of the insulin-stimulated tyrosine kinase, leading to enhanced phosphorylation of the insulin receptor substrate-1 (IRS-1).[3][4][11] This initiates a downstream cascade involving PI3K and Akt, ultimately resulting in the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[3][12] Additionally, some studies suggest that chromium may exert anti-inflammatory effects by inhibiting pathways involving NF-κB and reducing levels of cytokines like TNF-α, which are known to contribute to insulin resistance.[11][13]
Conclusion
The synthesis of this compound can be achieved through a straightforward precipitation method, though the resulting product is often an amorphous polymer with a complex structure. Characterization relies on a suite of analytical techniques, including elemental analysis, FT-IR, UV-Vis, and thermal analysis, to confirm its composition and coordination chemistry. The data presented in this guide provides researchers with the foundational protocols and expected results for the synthesis and characterization of this biologically relevant chromium complex. Further research is necessary to fully elucidate the precise structure of various chromium nicotinate preparations and their exact mechanisms of action in biological systems.
References
- 1. US5980905A - Chromium polynicotinate compositions and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric and spectroscopic studies of the nutritional supplement chromium(III) nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chromium Dinicotinate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium dinicotinate, a complex of trivalent chromium and nicotinic acid, is a nutritional supplement investigated for its potential role in glucose metabolism and insulin (B600854) sensitivity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the proposed mechanism of action, focusing on its interaction with the insulin signaling pathway, and outlines key experimental protocols for its study.
Chemical Structure and Properties
Chromium (III) nicotinate (B505614) can exist in different coordination complexes, with the dinicotinate and trinicotinate forms being of significant interest. The term "this compound" can sometimes refer to a mixture or a complex that includes other ligands, such as glycine (B1666218) in this compound glycinate. For the purpose of this guide, we will focus on the chromium(III) dinicotinate structure.
The chemical structure involves a central chromium(III) ion coordinated to two nicotinate ligands. Nicotinic acid (niacin, vitamin B3) can coordinate to the chromium ion through the nitrogen atom of the pyridine (B92270) ring and/or the oxygen atoms of the carboxylate group.
Chemical Structure Visualization
The Intricate Dance of Chromium Dinicotinate in Glucose Metabolism: A Technical Guide
For Immediate Release
BENICIA, CA – In the ongoing battle against metabolic disorders, the role of trace minerals in glucose homeostasis is a field of burgeoning interest. Among these, trivalent chromium, particularly in the form of chromium dinicotinate, has garnered significant attention for its potential to modulate glucose metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, designed for researchers, scientists, and drug development professionals.
This compound, a complex of chromium and niacin (Vitamin B3), is believed to enhance insulin (B600854) sensitivity and improve glycemic control.[1] Its mechanism of action is multifaceted, involving intricate signaling pathways that ultimately lead to more efficient glucose uptake and utilization by cells. This document will dissect these pathways, present quantitative data from key studies, detail experimental protocols, and provide visual representations of the molecular interactions at play.
Core Mechanisms of Action
The primary proposed mechanism for chromium's beneficial effects on glucose metabolism revolves around its ability to potentiate insulin action. It is suggested that chromium increases the amount of a chromium-containing oligopeptide that can bind to the insulin receptor, thereby amplifying its tyrosine kinase activity.[2][3] This amplification sets off a cascade of intracellular signaling events crucial for glucose transport.
Enhancing Insulin Signaling
At the molecular level, chromium supplementation has been shown to influence several key players in the insulin signaling pathway. Studies in Zucker diabetic fatty (ZDF) rats have demonstrated that chromium dinicocysteinate (CDNC), a related compound, leads to increased activation of Insulin Receptor Substrate-1 (IRS-1).[2][4] IRS-1 is a critical docking protein that, upon phosphorylation, activates downstream effectors like Phosphoinositide 3-kinase (PI3K). While some studies suggest chromium's effects may be independent of the proximal insulin signaling proteins like the insulin receptor, IRS-1, PI3-kinase, or Akt, others show enhanced levels of tyrosine phosphorylation of IRS-1 and increased PI3-kinase activity.[5][6]
A key player in this pathway is Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in promoting the translocation of the glucose transporter GLUT4 to the cell membrane. Research indicates that chromium can lead to increased phosphorylation of Akt, thereby promoting glucose uptake.[6] However, one study in ZDF rats showed that while this compound (CDN) had no effect, CDNC supplementation actually decreased the activation of Akt in the liver, suggesting a more complex, tissue-specific, or compound-specific regulatory role.[2][4]
Modulation of GLUT4 Translocation
The translocation of GLUT4 from intracellular vesicles to the plasma membrane is the rate-limiting step for glucose uptake into muscle and adipose tissues.[7] Chromium has been shown to mobilize GLUT4 to the plasma membrane in 3T3-L1 adipocytes.[5] This effect is thought to be mediated, at least in part, by a cholesterol-dependent mechanism. Chromium treatment has been found to decrease plasma membrane cholesterol, which in turn may enhance membrane fluidity and facilitate the fusion of GLUT4-containing vesicles with the plasma membrane.[5][7] This action appears to be independent of the classical insulin signaling pathway involving the insulin receptor, IRS-1, PI3K, and Akt.[5]
The Role of AMPK
AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells that, when activated, stimulates glucose uptake and fatty acid oxidation. Several studies have pointed to the activation of AMPK as a key mechanism for chromium's effects.[6][8][9] Treatment with chromium has been shown to increase AMPK phosphorylation.[6][10] The activation of AMPK by chromium may contribute to increased glucose uptake independently of insulin signaling.[6] Mechanistic studies using siRNA to deplete AMPK have demonstrated that the protective effects of chromium picolinate (B1231196) against GLUT4 and glucose transport dysregulation are abolished, highlighting the critical role of AMPK in mediating chromium's benefits.[8][9]
Anti-Inflammatory and Antioxidant Effects
Chronic low-grade inflammation and oxidative stress are known contributors to insulin resistance. Chromium dinicocysteinate has demonstrated potent anti-inflammatory activity, significantly lowering circulating levels of pro-inflammatory markers such as C-reactive protein (CRP) and monocyte chemoattractant protein-1 (MCP-1).[2][4] This is potentially mediated by the inhibition of the transcription factor NF-κB, a key regulator of inflammation.[2] Furthermore, chromium supplementation has been associated with a reduction in oxidative stress.[3]
Quantitative Data Summary
The following tables summarize the quantitative findings from key animal and human studies investigating the effects of this compound and related chromium compounds on glucose metabolism.
| Animal Studies: Zucker Diabetic Fatty (ZDF) Rats | |||||
| Parameter | Control (Diabetic) | Chromium Dinicocysteinate (CDNC) | This compound (CDN) | Chromium Picolinate (CP) | L-cysteine (LC) |
| Blood Glucose (mg/dL) | Significantly elevated | Significantly lower than control | Less effect than CDNC | Less effect than CDNC | Less effect than CDNC |
| Glycated Hemoglobin (HbA1c) | Elevated | Significantly lower than control | Less effect than CDNC | Less effect than CDNC | Less effect than CDNC |
| Liver NF-κB Activation | - | Decreased | No effect | No effect | Decreased (less than CDNC) |
| Liver Akt Activation | - | Decreased | No effect | No effect | - |
| Liver IRS-1 Activation | - | Increased | No effect | No effect | Increased (less than CDNC) |
| Liver GLUT-2 Levels | - | Decreased | No effect | No effect | - |
| Data synthesized from a study on ZDF rats supplemented for 8 weeks with 400 µg Cr/kg body weight.[2][4] |
| Human Clinical Trials: Type 2 Diabetic Patients | |||
| Parameter | Placebo | Chromium Dinicocysteinate (CDNC) | Chromium Picolinate (CP) |
| Insulin Resistance (HOMA-IR) | No significant change | Significant decrease from baseline (p=0.02) | No significant change |
| Insulin Levels | No significant change | Significant reduction from baseline (p=0.01) | No significant change |
| TNF-α Levels | - | Significant decrease from baseline (p=0.01) | No statistically significant change |
| Protein Oxidation | - | Significant decrease from baseline (p=0.02) | No statistically significant change |
| Fasting Glucose | No significant change | No significant impact | No significant impact |
| HbA1c | No significant change | No significant impact | No significant impact |
| Data from a 3-month randomized, double-blind, placebo-controlled study with daily supplementation of 400 μg Cr3+.[3][11] |
Experimental Protocols
Animal Study: Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes.[2]
-
Study Groups:
-
Diabetic control (saline-placebo).
-
Chromium dinicocysteinate (CDNC).
-
This compound (CDN).
-
Chromium picolinate (CP).
-
L-cysteine (LC).[2]
-
-
Dosage and Administration: Rats were supplemented orally via daily gavage for 8 weeks with 400 µg Cr/kg body weight for the chromium groups or an equimolar amount of L-cysteine.[2][4]
-
Diet: Fed Purina 5008 diet.[4]
-
Data Collection: Body weight and blood glucose concentrations were monitored weekly.[2] At the end of the study, blood and liver tissues were collected for analysis of various biomarkers including HbA1c, CRP, MCP-1, ICAM-1, oxidative stress, adiponectin, vitamin C, NF-κB, Akt, IRS-1, and GLUT-2.[2][4]
Human Clinical Trial: Type 2 Diabetic Patients
-
Study Design: Randomized, double-blind, placebo-controlled study.[3][11]
-
Participants: One hundred adult subjects with type 2 diabetes were enrolled.[3]
-
Study Groups:
-
Dosage and Administration: After a one-month placebo run-in period, subjects were randomized to receive daily oral supplementation of either placebo or 400 μg Cr3+ in the form of CDNC or CP for 3 months.[3]
-
Data Collection: Fasting blood samples were collected at baseline and after 3 months of supplementation.[3] Measured parameters included insulin, TNF-α, protein oxidation, insulin resistance (HOMA-IR), glucose, and HbA1c.[3][11]
Signaling Pathway Visualizations
To further elucidate the complex interactions, the following diagrams illustrate the key signaling pathways influenced by this compound.
References
- 1. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]
- 2. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A newly synthetic chromium complex-chromium (D-phenylalanine)3 activates AMP-activated protein kinase and stimulates glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Activity of Trivalent Chromium Complexes: A Technical Guide for Researchers
Abstract
Trivalent chromium (Cr(III)), an essential trace element, plays a significant role in various biological processes, most notably in carbohydrate and lipid metabolism.[1][2] The coordination of Cr(III) with organic ligands to form stable complexes can enhance its bioavailability and introduce novel therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of trivalent chromium complexes, focusing on their anti-diabetic, anti-cancer, anti-microbial, and antioxidant properties. Detailed experimental protocols for the synthesis and biological evaluation of these complexes are provided, alongside a systematic presentation of quantitative data from recent literature. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms and research methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of metallodrugs and coordination chemistry for therapeutic applications.
Introduction
Chromium exists in several oxidation states, with the trivalent (Cr(III)) and hexavalent (Cr(VI)) forms being the most common. While Cr(VI) is a known toxin and carcinogen, Cr(III) is recognized for its role in biological systems.[3] The beneficial effects of Cr(III) are often attributed to its ability to potentiate the action of insulin (B600854), thereby influencing glucose and lipid metabolism.[1] However, the poor absorption of inorganic chromium salts has led to the development of coordination complexes with organic ligands to improve their stability, bioavailability, and biological efficacy.[4]
This guide delves into the diverse biological activities exhibited by these trivalent chromium complexes, moving beyond their traditional role in glucose metabolism to explore their potential in oncology, infectious diseases, and the mitigation of oxidative stress.
Anti-Diabetic Activity of Trivalent Chromium Complexes
The primary and most studied biological role of trivalent chromium is its involvement in glucose metabolism and insulin signaling.[1] Cr(III) complexes have been shown to improve glucose tolerance, enhance insulin sensitivity, and modulate key components of the insulin signaling cascade.[5][6]
Mechanism of Action in Insulin Signaling
Trivalent chromium is believed to enhance insulin signaling through its interaction with a low-molecular-weight chromium-binding substance known as chromodulin.[2][7] The proposed mechanism involves the following steps:
-
In the absence of insulin, apo-chromodulin (the chromium-free form) is inactive.
-
Following an increase in blood glucose and subsequent insulin secretion, chromium is transported into insulin-sensitive cells.
-
Four Cr(III) ions bind to apo-chromodulin, causing a conformational change that activates it.
-
The activated chromodulin-Cr4 complex then binds to the insulin receptor, potentiating its kinase activity.[2][7]
This amplification of the insulin signal leads to a cascade of downstream effects, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake into the cell.[6] Some studies also suggest that chromium may improve insulin sensitivity by decreasing membrane cholesterol, thereby enhancing membrane fluidity and facilitating GLUT4 translocation.[6]
Quantitative Data on Anti-Diabetic Activity
The anti-diabetic efficacy of various Cr(III) complexes has been quantified in numerous in vivo studies. The following table summarizes the percentage reduction in blood glucose levels observed in animal models.
| Cr(III) Complex | Animal Model | Dosage | Duration | Blood Glucose Reduction (%) | Reference |
| Cr-alanine | Alloxan-induced mice | 200 µg/KgBW | 15 days | 59.19 | [8] |
| Cr-metformin | Alloxan-induced mice | 150 mg/kg | 14 days | 20.61 (more than metformin (B114582) alone) | [9] |
| Cr-dapagliflozin | Alloxan-induced mice | 150 mg/kg | 14 days | 13.07 (more than dapagliflozin (B1669812) alone) | [9] |
| Cr-vildagliptin | Alloxan-induced mice | 150 mg/kg | 14 days | 7.61 (more than vildagliptin (B1682220) alone) | [9] |
| Cr-glimepiride | Alloxan-induced mice | 150 mg/kg | 14 days | 4.07 (more than glimepiride (B1671586) alone) | [9] |
| Chromium Citrate (B86180) | Alloxan-diabetic rats | 0.25-0.75 mg Cr/kg | 3 weeks | Significant decrease | [10] |
Anti-Cancer Activity of Trivalent Chromium Complexes
Recent research has highlighted the potential of trivalent chromium complexes as anti-cancer agents. Their cytotoxic effects against various cancer cell lines are being increasingly investigated, suggesting mechanisms that may involve the induction of apoptosis and the inhibition of cell proliferation.
Quantitative Data on Cytotoxicity
The in vitro anti-cancer activity of Cr(III) complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines.
| Cr(III) Complex Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| N′-((3-hydroxynaphthalen-2-yl)methylene)picolinohydrazide | HeLa | >50 | [8] |
| N′-((3-hydroxynaphthalen-2-yl)methylene)picolinohydrazide | HCT-116 | >50 | [8] |
| N′-((3-hydroxynaphthalen-2-yl)methylene)picolinohydrazide | MCF-7 | >50 | [8] |
| Mannich base of 2-mercaptobenzimidazole (B194830) and ciprofloxacin | MDA-MB-231 | High cytotoxicity reported | [5] |
Note: Further research is needed to establish a broader range of IC50 values for various Cr(III) complexes against a wider panel of cancer cell lines.
Anti-Microbial Activity of Trivalent Chromium Complexes
Trivalent chromium complexes have demonstrated notable activity against a range of pathogenic bacteria and fungi. The chelation of the chromium ion with organic ligands often enhances the antimicrobial properties of the ligand alone.
Quantitative Data on Anti-Microbial Activity
The anti-microbial efficacy is commonly assessed by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in agar (B569324) diffusion assays.
| Cr(III) Complex Ligand | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Alanine | Bacillus subtilis | - | 12-21 | [11] |
| Alanine | Staphylococcus aureus | - | 12-21 | [11] |
| Alanine | Salmonella typhi | - | 12-21 | [11] |
| Alanine | Pseudomonas aeruginosa | - | 12-21 | [11] |
| Alanine | Escherichia coli | - | 12-21 | [11] |
| Valine | Bacillus subtilis | - | 12-21 | [11] |
| Valine | Staphylococcus aureus | - | 12-21 | [11] |
| Valine | Salmonella typhi | - | 12-21 | [11] |
| Valine | Pseudomonas aeruginosa | - | 12-21 | [11] |
| Valine | Escherichia coli | - | 12-21 | [11] |
| 1,10-phenanthroline and dipyrido[3,2-a:2′,3′-c]-phenazine | Staphylococcus aureus | 0.125-1 | - | [12][13] |
| 1,10-phenanthroline and dipyrido[3,2-a:2′,3′-c]-phenazine | Escherichia coli | 0.125-1 | - | [12][13] |
| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Escherichia coli | Enhanced activity reported | - | [5] |
| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Staphylococcus aureus | Enhanced activity reported | - | [5] |
| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Candida albicans | Enhanced activity reported | - | [5] |
Antioxidant Activity of Trivalent Chromium Complexes
Several trivalent chromium complexes have been shown to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Data on Antioxidant Activity
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the concentration required for 50% inhibition (IC50).
| Cr(III) Complex Ligand | DPPH Scavenging Activity | Reference |
| Mannich base of 2-mercaptobenzimidazole and ciprofloxacin | Enhanced activity reported | [5] |
| 3-Aminocoumarin | Encouraging antioxidant activities reported | [14] |
Note: Specific IC50 values for DPPH scavenging by Cr(III) complexes were not consistently reported in the reviewed literature, indicating an area for further quantitative research.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative trivalent chromium complex and for the key biological assays discussed in this guide.
Synthesis and Characterization of Cr(III) Complexes
The synthesis of trivalent chromium complexes typically involves the reaction of a chromium salt with a suitable organic ligand in an appropriate solvent.
Example Protocol: Synthesis of a Cr(III)-Schiff Base Complex [8]
-
Ligand Synthesis: Dissolve the aldehyde/ketone precursor and the primary amine in a 1:1 molar ratio in a suitable solvent (e.g., ethanol). Reflux the mixture for a specified time (e.g., 4 hours at 90°C). Cool the solution to allow the Schiff base ligand to precipitate. Filter, wash with cold ethanol, and dry the product.
-
Complex Synthesis: Dissolve the synthesized Schiff base ligand and a Cr(III) salt (e.g., CrCl3·6H2O) in a 1:1 molar ratio in a suitable solvent. Reflux the mixture for an extended period (e.g., 6 hours at 150°C).
-
Isolation and Purification: Cool the reaction mixture to room temperature to allow the Cr(III) complex to precipitate. Filter the solid product, wash it with the solvent to remove unreacted starting materials, and dry it under vacuum over a desiccant like anhydrous CaCl2.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.[8]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the Cr(III) complex and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-Microbial Susceptibility: Disc Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[15][16][17][18][19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the Cr(III) complex onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add various concentrations of the Cr(III) complex to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion and Future Perspectives
Trivalent chromium complexes represent a promising class of compounds with a wide spectrum of biological activities. Their well-established role in improving insulin sensitivity continues to be a major area of research, with newer complexes showing enhanced efficacy over simple chromium salts. Furthermore, the emerging anti-cancer and anti-microbial properties of these complexes open new avenues for the development of novel therapeutic agents. The ability of certain Cr(III) complexes to also act as antioxidants adds to their therapeutic potential, particularly in diseases with an underlying inflammatory and oxidative stress component.
Future research should focus on elucidating the precise molecular mechanisms underlying the anti-cancer and anti-microbial effects of these complexes. Structure-activity relationship studies are crucial to design and synthesize new Cr(III) complexes with improved potency and selectivity. Moreover, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates to pave the way for their potential clinical translation. The continued exploration of trivalent chromium coordination chemistry holds significant promise for addressing unmet needs in the management of diabetes, cancer, and infectious diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. scholarly.org [scholarly.org]
- 5. Anti-diabetic activity and mechanism of action of chromium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 9. ijcrr.com [ijcrr.com]
- 10. Anti-diabetic properties of chromium citrate complex in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 17. pdb.apec.org [pdb.apec.org]
- 18. youtube.com [youtube.com]
- 19. myadlm.org [myadlm.org]
Chromium Dinicotinate and Its Role in Insulin Sensitivity Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Trivalent chromium, an essential trace mineral, has been investigated for its potential to improve insulin sensitivity. This technical guide provides an in-depth analysis of chromium dinicotinate, a form of trivalent chromium, and its molecular mechanisms of action on insulin signaling pathways. We consolidate findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Chromium is a trace element that plays a role in the metabolism of carbohydrates, fats, and proteins.[1] Its primary mechanism of action is thought to be the enhancement of insulin sensitivity, particularly in individuals with insulin resistance.[[“]] this compound, a complex of chromium and niacin (vitamin B3), is a form of supplemental chromium. This guide explores the effects of this compound on the intricate pathways of insulin signaling.
Molecular Mechanisms of Action
This compound is proposed to improve insulin sensitivity through several key molecular pathways. The primary mechanism involves the potentiation of insulin receptor signaling.[[“]][3]
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial downstream cascade of the insulin receptor.[4] Upon insulin binding, the insulin receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[5] This, in turn, activates PI3K, which then phosphorylates and activates Akt. Activated Akt mediates many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[5]
Studies suggest that chromium supplementation enhances this pathway by increasing the phosphorylation of IRS-1 and the activity of PI3K in skeletal muscle.[[“]][6] Some research also indicates that chromium may increase the number of insulin receptors and the binding of insulin to cells.[1][3] However, other in-vitro studies suggest that chromium's regulation of GLUT4 translocation may occur independently of the classical insulin signaling proteins like the insulin receptor, IRS-1, PI3K, or Akt, potentially through mechanisms involving increased membrane fluidity.[5][7] In some animal models, this compound supplementation has been shown to increase the activation of IRS-1.[8][9]
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation.[10] Some studies suggest that chromium may exert its effects on insulin sensitivity through the activation of AMPK.[10][11][12] Activation of AMPK can lead to the translocation of GLUT4 to the plasma membrane, independent of the classical insulin signaling pathway.[13] Research indicates that chromium picolinate (B1231196) can increase AMPK activity in skeletal muscle cells.[10] This activation may be linked to a chromium-induced increase in the AMP:ATP ratio.[13]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from various studies investigating the effects of this compound and other chromium compounds on markers of insulin sensitivity.
Table 1: Effects of Chromium Supplementation in Animal Models
| Study (Reference) | Animal Model | Chromium Form | Dosage | Duration | Key Findings |
| Jain et al.[8] | Zucker Diabetic Fatty Rats | This compound (CDN) | 400 µg Cr/kg BW/day | 8 weeks | CDN group showed a reduction in NF-κB and Akt activation, and decreased GLUT-2 levels compared to diabetic controls. IRS-1 activation was increased. |
| Cefalu et al.[6] | JCR:LA-cp Rats | Chromium Picolinate (CrPic) | 80 µg/kg/day | 3 months | CrPic treated obese rats had significantly improved glucose disposal rates and a significant increase in insulin-stimulated phosphorylation of IRS-1 and PI-3 kinase activity in skeletal muscle. |
| Wang et al.[14] | KKAy Mice | Chromium-conjugated Insulin (CRI) | 2 U insulin/kg BW/day | 8 weeks | CRI treatment significantly increased hepatic IRS-1 and Akt1 protein abundance and reduced insulin-degrading enzyme (IDE) compared to regular insulin. |
| Shinde et al.[15] | STZ-induced Diabetic Rats | Chromium Picolinate | 8 µg/ml in drinking water | 6 weeks | Significantly decreased the area under the curve for glucose in both type 1 and type 2 diabetic models. Increased composite insulin sensitivity index. |
Table 2: Effects of Chromium Supplementation in Human Studies
| Study (Reference) | Participant Group | Chromium Form | Dosage | Duration | Key Findings |
| Jain et al.[16][17] | Type 2 Diabetic Patients | Chromium Dinicocysteinate (CDNC) | 400 µg Cr/day | 3 months | Significant decrease in insulin resistance (HOMA-IR) (p=0.02), protein oxidation (p=0.02), and TNF-α (p=0.01) in the CDNC group compared to baseline. Insulin levels also significantly decreased (p=0.01). |
| Fazelian et al.[18] | Women with PCOS (Meta-analysis) | Various Chromium forms | Not specified | Not specified | Significantly lower HOMA-IR in the chromium group (MD: -1.68; 95% CI: -2.42 to -0.94, p<0.001). No significant effect on fasting insulin or QUICKI. |
| de Oliveira et al.[19] | Overweight individuals with Type 2 Diabetes | Chromium Nicotinate (B505614) | 50 µg and 200 µ g/day | 90 days | No significant difference in fasting glucose, HbA1c, HOMA-IR, total cholesterol, and LDL between groups. |
| Ali et al.[20] | Overweight Children | Chromium Chloride | 400 µ g/day | 6 weeks | More positive changes in HOMA-IR (-1.84±1.07 vs. 0.05±0.42, P=.05) and QUICKI (0.02±0.01 vs. -0.002±0.01, P=.05) in the chromium group versus placebo. |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound on insulin sensitivity.
Animal Studies
-
Animal Models: Commonly used models include Zucker Diabetic Fatty (ZDF) rats, JCR:LA-corpulent (cp) rats, and KKAy mice, which are all models of insulin resistance and type 2 diabetes.[6][8][14]
-
Intervention: Chromium compounds, such as this compound, chromium picolinate, or chromium dinicocysteinate, are typically administered orally via gavage or in drinking water.[8][15] Dosages vary, but are often in the range of 400 µg Cr/kg body weight per day.[8]
-
Biochemical Analyses:
-
Western Blotting: Liver or muscle tissues are homogenized and protein extracts are separated by SDS-PAGE. Specific proteins and their phosphorylation status (e.g., Akt, p-Akt, IRS-1, p-IRS-1, NF-κB) are detected using primary and secondary antibodies.[8][14]
-
Blood Glucose and Glycated Hemoglobin (HbA1c): Blood samples are collected to measure fasting glucose and HbA1c levels as markers of glycemic control.[8]
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a glucose load is administered orally, and blood glucose levels are measured at various time points to assess glucose tolerance.
-
Euglycemic-Hyperinsulinemic Clamp: This is the gold standard for assessing insulin sensitivity. A high insulin level is infused, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.[21]
-
Human Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard for evaluating the efficacy of chromium supplementation.[16][19]
-
Participants: Studies often enroll individuals with type 2 diabetes, insulin resistance, or polycystic ovary syndrome (PCOS).[16][18]
-
Intervention: Participants receive daily oral supplementation with a chromium compound (e.g., chromium dinicocysteinate at 400 µg Cr/day) or a placebo for a specified duration, typically several months.[16]
-
Assessment of Insulin Sensitivity:
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels.
-
Quantitative Insulin Sensitivity Check Index (QUICKI): Another index calculated from fasting glucose and insulin.
-
-
Biomarker Analysis: Blood samples are analyzed for fasting glucose, insulin, HbA1c, lipid profiles, and inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).[16]
Discussion and Future Directions
The available evidence suggests that this compound and related chromium compounds can positively influence insulin signaling pathways, leading to improved insulin sensitivity in certain populations. The potentiation of the PI3K/Akt pathway and the activation of AMPK appear to be key mechanisms. However, the clinical trial results are mixed, with some studies showing significant improvements in insulin sensitivity and glycemic control, while others report no significant effects.[19][22] These discrepancies may be due to differences in the study populations, the form and dosage of chromium used, and the duration of the intervention.[23]
Future research should focus on well-controlled, long-term clinical trials in diverse populations to definitively establish the efficacy of this compound for improving insulin sensitivity. Further mechanistic studies are also needed to fully elucidate the molecular targets of chromium and to understand the interplay between the different signaling pathways involved. For drug development professionals, understanding the specific molecular interactions of chromium could open avenues for the design of novel insulin-sensitizing agents.
Conclusion
This compound holds promise as a nutritional supplement for improving insulin sensitivity. Its mechanisms of action are multifaceted, primarily involving the enhancement of the PI3K/Akt and AMPK signaling pathways. While preclinical studies have shown encouraging results, further rigorous clinical research is necessary to confirm its therapeutic benefits and to provide clear recommendations for its use in the management of insulin resistance and related metabolic disorders. This guide provides a foundational understanding of the current state of research on this compound and its role in insulin sensitivity pathways.
References
- 1. journals.ipinnovative.com [journals.ipinnovative.com]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A newly synthetic chromium complex-chromium (D-phenylalanine)3 activates AMP-activated protein kinase and stimulates glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicationsandnutrition.com [medicationsandnutrition.com]
- 14. Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin sensitising action of chromium picolinate in various experimental models of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Effects of Supplementation with Chromium on Insulin Resistance Indices in Women with Polycystic Ovarian Syndrome: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromium nicotinate has no effect on insulin sensitivity, glycemic control, and lipid profile in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of short-term chromium supplementation on insulin sensitivity and body composition in overweight children: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Chromium supplementation does not improve glucose tolerance, insulin sensitivity, or lipid profile: a randomized, placebo-controlled, double-blind trial of supplementation in subjects with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chromium and insulin resistance | Nutrition Research Reviews | Cambridge Core [cambridge.org]
A Technical Guide to the Metabolic Effects of Chromium Dinicotinate: An Analysis of Exploratory Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trivalent chromium has long been investigated for its potential role in modulating glucose and lipid metabolism. Among the various forms of chromium supplements, chromium dinicotinate, a complex of chromium and niacin, has been the subject of several exploratory studies to ascertain its metabolic effects. This technical guide provides an in-depth analysis of the existing preclinical and clinical research on this compound and the closely related, more recent compound, chromium dinicocysteinate. It summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
Chromium is an essential trace mineral that plays a role in the metabolism of carbohydrates, fats, and proteins.[1] Its proposed mechanism of action primarily revolves around potentiating the action of insulin (B600854), thereby improving glucose tolerance.[1] Subclinical chromium deficiency has been suggested as a potential contributor to insulin resistance and cardiovascular disease, particularly in diabetic and aging populations.[2] this compound (CDN) is a commercially available form of trivalent chromium complexed with niacin (vitamin B3). A newer derivative, chromium dinicocysteinate (CDNC), which includes L-cysteine, has also been developed and investigated for potentially enhanced efficacy.[2] This guide will delve into the scientific evidence from exploratory studies on these compounds.
Experimental Protocols
Preclinical Studies in Zucker Diabetic Fatty (ZDF) Rats
A key animal model used in the study of this compound's metabolic effects is the Zucker diabetic fatty (ZDF) rat, which is a well-established model for type 2 diabetes.
-
Study Design: Male ZDF rats, starting at 6 weeks of age, were supplemented daily for 8 weeks via oral gavage.[3][4]
-
Treatment Groups:
-
Saline-placebo (Diabetic control)
-
Chromium Dicotinate (CDN): 400 µg Cr/kg body weight
-
Chromium Picolinate (CP): 400 µg Cr/kg body weight
-
Chromium Dinicocysteinate (CDNC): 400 µg Cr/kg body weight
-
L-cysteine (LC): equimolar to the cysteine in the CDNC group[4]
-
-
Diet: The rats were fed a Purina 5008 diet throughout the study.[4]
-
Key Parameters Measured:
-
Fasting blood glucose and glycated hemoglobin (HbA1c)
-
Inflammatory markers: C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1)
-
Oxidative stress markers (e.g., lipid peroxidation)
-
Adiponectin and Vitamin C levels
-
Protein expression and phosphorylation in liver tissue (NF-κB, Akt, IRS-1, GLUT-2)[3][4]
-
Clinical Trials in Human Subjects with Type 2 Diabetes
Exploratory clinical studies have been conducted to evaluate the effects of chromium supplementation in patients with type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled study design was employed.[2][5]
-
Participant Population: The studies enrolled adult subjects diagnosed with type 2 diabetes.[2] An exploratory analysis was also performed on a subset of subjects who were only on metformin (B114582) to control for confounding variables.[5]
-
Study Phases:
-
Treatment Groups:
-
Key Parameters Measured:
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical and clinical studies on this compound and related compounds.
Table 1: Metabolic Effects of Chromium Supplementation in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Diabetic Control | Chromium Dicotinate (CDN) | Chromium Dinicocysteinate (CDNC) | Key Findings |
| Blood Glucose | Elevated | Less or no significant effect | Significantly lower | CDNC was more effective than CDN at lowering blood glucose.[3][4] |
| HbA1c | Elevated | Less or no significant effect | Significantly lower | CDNC demonstrated superior reduction in HbA1c compared to CDN.[3][4] |
| CRP | Elevated | Less or no significant effect | Significantly lower | CDNC showed potent anti-inflammatory effects by reducing CRP.[3][4] |
| MCP-1 | Elevated | Less or no significant effect | Significantly lower | CDNC significantly lowered this key inflammatory chemokine.[3][4] |
| ICAM-1 | Elevated | Less or no significant effect | Significantly lower | CDNC reduced this marker of endothelial activation.[3][4] |
| Lipid Peroxidation | Elevated | Less or no significant effect | Significantly lower | CDNC supplementation reduced oxidative stress.[3][4] |
| Adiponectin | Lower | Less or no significant effect | Increased | CDNC increased levels of this insulin-sensitizing hormone.[3][4] |
| Vitamin C | Lower | Less or no significant effect | Increased | An increase in this antioxidant was observed with CDNC.[3][4] |
| Liver NF-κB Activation | Increased | No effect | Decreased | CDNC inhibited this pro-inflammatory signaling pathway.[3][4] |
| Liver Akt Activation | Increased | No effect | Decreased | CDNC reduced Akt phosphorylation, which can be associated with insulin resistance.[3] |
| Liver IRS-1 Activation | Decreased | No effect | Increased | CDNC enhanced this key step in the insulin signaling cascade.[3][4] |
| Liver GLUT-2 Levels | Increased | No effect | Decreased | CDNC supplementation led to a reduction in this glucose transporter in the liver.[3] |
Table 2: Metabolic Effects of Chromium Supplementation in Type 2 Diabetic Patients
| Parameter | Placebo | Chromium Picolinate (CP) | Chromium Dinicocysteinate (CDNC) | Key Findings |
| Insulin Resistance (HOMA-IR) | No significant change | No significant change | Significant decrease (p=0.02 vs. baseline) | CDNC supplementation significantly lowered insulin resistance.[2][6] |
| Insulin | No significant change | No significant change | Significant decrease (p=0.01 vs. baseline) | CDNC led to a significant reduction in circulating insulin levels.[6] |
| TNF-α | No significant change | No significant change | Significant decrease (p=0.01 vs. baseline) | CDNC supplementation reduced levels of this pro-inflammatory cytokine.[2][6] |
| Protein Carbonyl (Oxidative Stress) | No significant change | Significant reduction (p=0.03 vs. placebo) | Significant decrease (p=0.02 vs. baseline; p=0.02 vs. placebo) | Both CP and CDNC reduced protein oxidation, with CDNC showing a significant reduction from baseline.[2][5] |
| Fasting Blood Glucose | No significant change | No significant change | No significant change in the overall group, but a significant decrease of 8.1% from baseline in the metformin-only subgroup.[5] | The effect on fasting glucose may be more pronounced in patients on metformin monotherapy.[5] |
| HbA1c | No significant change | No significant change | No significant change | No significant impact on HbA1c was observed within the 3-month study period.[6] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of chromium compounds are believed to be mediated through their influence on key signaling pathways involved in insulin action and inflammation.
Proposed Insulin Signaling Pathway Modulation by Chromium
It is proposed that chromium potentiates insulin signaling, leading to improved glucose uptake and metabolism.[7] Trivalent chromium may increase the number of insulin receptors and enhance the binding of insulin to these receptors.[1] The proposed mechanism involves a chromium-containing oligopeptide that can bind to the insulin receptor and amplify its tyrosine kinase activity.[2][3]
Caption: Proposed potentiation of the insulin signaling pathway by chromium compounds.
Modulation of Inflammatory and Stress Pathways in Hepatocytes
In the context of diabetes and insulin resistance, chronic low-grade inflammation plays a significant role. Studies in ZDF rats suggest that chromium dinicocysteinate can mitigate this by inhibiting pro-inflammatory signaling in the liver.
Caption: Inhibition of pro-inflammatory pathways in hepatocytes by CDNC.
Experimental Workflow for Clinical Trials
The following diagram illustrates the general workflow for the randomized, double-blind, placebo-controlled clinical trials discussed.
Caption: Workflow of a randomized, placebo-controlled clinical trial.
Conclusion
The exploratory studies on this compound and, more notably, chromium dinicocysteinate, suggest potential benefits for improving metabolic parameters, particularly in the context of type 2 diabetes. The preclinical data in ZDF rats is compelling, indicating that CDNC is more effective than CDN in improving glycemic control and reducing markers of inflammation and oxidative stress.[3][4] These effects appear to be mediated through the modulation of key signaling pathways, including the enhancement of insulin signaling (IRS-1) and the inhibition of pro-inflammatory pathways (NF-κB).[3]
The clinical data, while from pilot and exploratory studies, provides preliminary evidence that CDNC supplementation can significantly reduce insulin resistance, circulating insulin levels, and the pro-inflammatory cytokine TNF-α in type 2 diabetic patients.[2][6] The effect on fasting blood glucose appears to be more modest and may be influenced by concomitant medications such as metformin.[5]
It is important to note that these are exploratory studies, and larger, more definitive clinical trials are required to establish the efficacy and safety of this compound and its derivatives as adjunct therapies for metabolic disorders. Further research is also needed to fully elucidate the molecular mechanisms of action and to determine the optimal dosage and formulation. This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of research on this compound and to inform the design of future investigations.
References
- 1. journals.ipinnovative.com [journals.ipinnovative.com]
- 2. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of chromium dinicocysteinate supplementation on inflammation, oxidative stress, and insulin resistance in type 2 diabetic subjects: an exploratory analysis of a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assessment of Chromium Dinicotinate's Antioxidant Capacity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromium dinicotinate, a complex of trivalent chromium and nicotinic acid (a form of niacin, vitamin B3), is primarily recognized for its role in glucose and lipid metabolism. While often associated with mitigating oxidative stress in vivo, a thorough review of scientific literature reveals a notable absence of studies directly quantifying its intrinsic antioxidant capacity through common in vitro assays. Research indicates that the antioxidant effects observed in vivo are likely an indirect consequence of improved metabolic control rather than direct free radical scavenging by the this compound molecule itself. Specifically, the nicotinic acid ligands are not considered to possess inherent redox activity.[1]
This technical guide provides a framework for the in vitro assessment of this compound's antioxidant capacity. In the absence of specific published data for this compound, this document details the standardized experimental protocols for key antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and superoxide (B77818) radical scavenging.
For each assay, a detailed methodology is presented, along with a template for data presentation and a Graphviz diagram illustrating the experimental workflow. Furthermore, this guide includes a discussion and a corresponding signaling pathway diagram for the proposed in vivo mechanism by which chromium supplementation may indirectly influence cellular oxidative stress, primarily through the modulation of insulin (B600854) signaling and inflammatory pathways. This guide is intended to be a practical resource for researchers designing studies to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to determine the free radical scavenging activity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, and make serial dilutions in the same manner as the test compound.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each concentration of the this compound solution (and the positive control) into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.
-
Prepare a blank sample containing 1.0 mL of the solvent and 2.0 mL of the DPPH solution.
-
Vortex the mixtures thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the blank sample.
-
A_sample is the absorbance of the test compound or positive control.
-
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
| Control (Blank) | [Insert Value] | 0 |
| 10 | [Insert Value] | [Calculate Value] |
| 25 | [Insert Value] | [Calculate Value] |
| 50 | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Calculate Value] |
| 250 | [Insert Value] | [Calculate Value] |
| 500 | [Insert Value] | [Calculate Value] |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |
| Positive Control (e.g., Ascorbic Acid) | ||
| [Concentration] | [Insert Value] | [Calculate Value] |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |
Visualization
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured spectrophotometrically.
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound and Control: Prepare stock solutions and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Pipette 10 µL of each concentration of the this compound solution (and the positive control) into separate wells of a 96-well microplate.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Prepare a blank well containing 10 µL of the solvent and 200 µL of the diluted ABTS•+ solution.
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the blank well.
-
A_sample is the absorbance of the test compound or positive control.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound.
Data Presentation
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (734 nm) | % Scavenging Activity |
| Control (Blank) | [Insert Value] | 0 |
| 10 | [Insert Value] | [Calculate Value] |
| 25 | [Insert Value] | [Calculate Value] |
| 50 | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Calculate Value] |
| 250 | [Insert Value] | [Calculate Value] |
| 500 | [Insert Value] | [Calculate Value] |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |
| Positive Control (e.g., Trolox) | ||
| [Concentration] | [Insert Value] | [Calculate Value] |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |
Visualization
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Experimental Protocol
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Control: Prepare stock solutions and serial dilutions of this compound and a positive control (e.g., FeSO₄·7H₂O) as previously described.
-
-
Assay Procedure:
-
Pipette 20 µL of each concentration of the this compound solution (and the FeSO₄ standard) into separate wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Prepare a blank well containing 20 µL of the solvent and 180 µL of the FRAP reagent.
-
Incubate the microplate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation of Antioxidant Power:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the this compound samples is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Data Presentation
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Sample Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µmol Fe²⁺ eq/g) |
| Blank | [Insert Value] | 0 |
| 10 | [Insert Value] | [Calculate from Std. Curve] |
| 25 | [Insert Value] | [Calculate from Std. Curve] |
| 50 | [Insert Value] | [Calculate from Std. Curve] |
| 100 | [Insert Value] | [Calculate from Std. Curve] |
| 250 | [Insert Value] | [Calculate from Std. Curve] |
| 500 | [Insert Value] | [Calculate from Std. Curve] |
| FeSO₄ Standard Curve | ||
| [Concentration (µM)] | [Insert Absorbance] | |
| [Concentration (µM)] | [Insert Absorbance] |
Visualization
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Superoxide Radical (O₂•⁻) Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in vitro by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, which is measured spectrophotometrically. A decrease in formazan formation indicates superoxide scavenging activity.
Experimental Protocol
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer.
-
NADH Solution (468 µM): Dissolve 3.3 mg of NADH in 10 mL of phosphate buffer.
-
NBT Solution (156 µM): Dissolve 1.3 mg of NBT in 10 mL of phosphate buffer.
-
Phenazine Methosulfate (PMS) Solution (60 µM): Dissolve 0.18 mg of PMS in 10 mL of phosphate buffer.
-
Test Compound and Control: Prepare stock solutions and serial dilutions of this compound and a positive control (e.g., quercetin (B1663063) or ascorbic acid).
-
-
Assay Procedure:
-
In separate test tubes, mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 0.5 mL of various concentrations of the this compound solution (or positive control).
-
Prepare a control tube with 0.5 mL of the solvent instead of the test compound.
-
Initiate the reaction by adding 0.5 mL of PMS solution to each tube.
-
Incubate the mixtures at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm against a blank.
-
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance in the presence of the test compound.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound.
Data Presentation
Table 4: Superoxide Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (560 nm) | % Scavenging Activity |
| Control | [Insert Value] | 0 |
| 10 | [Insert Value] | [Calculate Value] |
| 25 | [Insert Value] | [Calculate Value] |
| 50 | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Calculate Value] |
| 250 | [Insert Value] | [Calculate Value] |
| 500 | [Insert Value] | [Calculate Value] |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |
| Positive Control (e.g., Quercetin) | ||
| [Concentration] | [Insert Value] | [Calculate Value] |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Determine from Plot]} |
Visualization
Caption: Workflow for the superoxide radical scavenging assay.
Proposed In Vivo Signaling Pathway for Indirect Antioxidant Effects
While direct antioxidant activity of this compound is not established, its supplementation has been linked to reduced markers of oxidative stress in vivo. This is thought to be mediated through its effects on insulin signaling and inflammation. The following diagram illustrates a simplified, proposed pathway based on available literature.
Caption: Proposed mechanism for chromium's indirect antioxidant effects.
This pathway suggests that by enhancing insulin signaling, chromium supplementation may lead to better glucose uptake, thereby reducing hyperglycemia-induced oxidative stress. Additionally, some studies suggest chromium may inhibit pro-inflammatory pathways like NF-κB, further reducing the cellular oxidative burden. It is important to note that the precise molecular mechanisms are still under investigation.
References
The Role of Chromium Dinicotinate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromium, an essential trace mineral, plays a significant role in the metabolism of carbohydrates, proteins, and lipids, primarily by potentiating the action of insulin (B600854).[1][2] Among the various supplemental forms of trivalent chromium, chromium dinicotinate—a complex of chromium and niacin (vitamin B3)—has garnered attention for its potential effects on lipid profiles.[3] This document provides a comprehensive technical overview of the current understanding of this compound's role in lipid metabolism, consolidating findings from preclinical and clinical studies. It details the proposed mechanisms of action, presents quantitative data from key studies, outlines common experimental protocols, and visualizes the complex biological pathways involved. While evidence suggests that chromium supplementation can modulate lipid levels, particularly triglycerides and total cholesterol, the results across studies are not always consistent, indicating a need for further well-controlled clinical trials to establish definitive efficacy and optimal dosing.[4][5][[“]]
Mechanism of Action
The precise mechanisms through which this compound influences lipid metabolism are multifaceted and are believed to be linked to its primary role in enhancing insulin signaling. Trivalent chromium is a key component of chromodulin, a low-molecular-weight oligopeptide that binds to and activates the insulin receptor, thereby amplifying the insulin signaling cascade.[1] This enhancement of insulin sensitivity is central to its metabolic effects.
Key proposed mechanisms include:
-
Insulin Signaling Potentiation: By improving insulin sensitivity, chromium can help normalize the metabolic dysfunctions, including dyslipidemia, that are characteristic of insulin-resistant states.[7][8] Enhanced insulin action in adipocytes and hepatocytes can influence lipid synthesis, storage, and clearance.
-
AMP-Activated Protein Kinase (AMPK) Activation: Studies suggest that chromium can increase the activity of AMPK, a critical cellular energy sensor.[9][10] Activated AMPK works to restore energy balance by inhibiting anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis, and stimulating catabolic pathways that generate ATP, like fatty acid oxidation.
-
Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): Evidence indicates that chromium supplementation can influence the expression of PPAR-γ, a nuclear receptor that is a master regulator of adipogenesis and lipid metabolism.[11][12]
These interconnected pathways suggest that this compound's effects on lipid metabolism are not due to a single action but rather a coordinated influence on central metabolic regulatory networks.
Quantitative Data on Lipid Profile Modulation
The effects of chromium supplementation on lipid profiles have been investigated in numerous studies, with varying results. The form of chromium used, dosage, duration of the intervention, and the baseline metabolic status of the subjects can all influence outcomes.[[“]] Chromium niacinate/dinicotinate has been shown in some studies to be more effective than other forms, such as chromium picolinate (B1231196), particularly in animal models.[13][14]
Preclinical Studies (Animal Models)
| Study (Reference) | Animal Model | Chromium Form | Dosage | Duration | Key Findings on Lipid Profile |
| Jain et al., 2007[13][14] | Streptozotocin-induced diabetic rats | Chromium Niacinate (Cr-N) | 400 µg Cr/kg BW/day | 7 weeks | Triglycerides (TG): Significantly lowered (p=0.04) vs. diabetic control. |
| Total Cholesterol (TC): Significantly lowered (p=0.04) vs. diabetic control. | |||||
| Jain et al., 2010[7][15] | Zucker Diabetic Fatty (ZDF) rats | This compound (CDN) | 400 µg Cr/kg BW/day | 8 weeks | Showed less effect on glucose and inflammatory markers compared to Chromium Dinicocysteinate (CDNC). Lipid data was not the primary focus. |
Clinical Studies (Human Trials)
| Study (Reference) | Study Design | Participants | Chromium Form | Dosage | Duration | Key Findings on Lipid Profile |
| Lee & Reasner, 1994[16] | Double-blind, placebo-controlled, crossover | 28 patients with NIDDM | Chromium Picolinate | 200 µ g/day | 2 months | TG: Significantly reduced by 17.4% (p < 0.05).TC, LDL-C, HDL-C: No significant differences. |
| Asbaghi et al., 2021 (Meta-analysis)[17] | 24 RCTs | 1,418 patients with Type 2 Diabetes | Various | 42-1,000 µ g/day | 6-25 weeks | TG & TC: Significantly lowered.HDL-C: Significantly raised. |
| Albarracin et al., 2008 (Meta-analysis)[18] | 41 RCTs | Patients with Type 2 Diabetes | Various | ≥ 3 weeks | TG, TC, LDL-C, HDL-C: No significant effect in diabetic participants. | |
| de Jager et al., 2013[19] | Double-blind clinical trial | 56 overweight individuals with Type 2 Diabetes | Chromium Nicotinate (B505614) | 50 µg and 200 µ g/day | 90 days | TC, LDL-C, HDL-C, TG: No significant changes compared to placebo. |
| Kerver et al., 2022 (Umbrella Meta-analysis)[5][20] | 8 meta-analyses | Adults | Various | Varied | Varied | TG: Significant decrease only at doses >500 µ g/day .TC, LDL-C, HDL-C: No significant overall effect. |
Experimental Protocols
Reproducibility and validation are critical in scientific research. Below are detailed methodologies representative of key experiments cited in the study of this compound and lipid metabolism.
Preclinical Diabetic Rat Model Protocol
This protocol is based on studies inducing diabetes in rats to test the metabolic effects of chromium supplementation.[14][21]
-
Objective: To assess the effect of chromium niacinate and chromium picolinate on the lipid profiles of diabetic rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ), typically 65 mg/kg body weight, is administered to induce hyperglycemia, a model for Type 1 diabetes. Control animals receive a buffer injection.
-
Intervention Groups:
-
Non-diabetic Control (C)
-
Diabetic Control (D): Administered control buffer daily by oral gavage.
-
Diabetic + Chromium Niacinate (D+Cr-N): Administered 400 µg Cr/kg BW daily by oral gavage.
-
Diabetic + Chromium Picolinate (D+Cr-P): Administered 400 µg Cr/kg BW daily by oral gavage.
-
-
Duration: The treatment period is typically 7-8 weeks.[7][14]
-
Lipid Profile Analysis: Serum is separated by centrifugation. Total cholesterol, triglycerides, and HDL-cholesterol are measured using standard enzymatic colorimetric assay kits. LDL-cholesterol is often calculated using the Friedewald formula, provided triglycerides are below 400 mg/dL.
-
Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare differences between the groups. A p-value of < 0.05 is considered statistically significant.
Human Double-Blind, Placebo-Controlled Trial Protocol
This protocol outlines a typical design for a clinical trial investigating chromium supplementation in human subjects with Type 2 diabetes.[22]
-
Objective: To determine the effect of chromium supplementation on lipid profiles and glycemic control in patients with Type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Adults diagnosed with Type 2 diabetes mellitus, often with specific inclusion/exclusion criteria related to HbA1c levels, current medications, and absence of severe comorbidities.
-
Intervention:
-
Run-in Period: A washout or stabilization period (e.g., 1 month) where all participants may receive a placebo.
-
Randomization: Subjects are randomly assigned to one of the following groups:
-
Placebo group
-
Chromium Dinicocysteinate group (e.g., 400 µg Cr3+/day)
-
Chromium Picolinate group (e.g., 400 µg Cr3+/day)
-
-
-
Duration: The intervention period is typically 3 months.[22]
-
Data Collection: Fasting blood samples are collected at baseline (after the run-in period) and at the end of the intervention period.
-
Lipid Profile Analysis: Standard laboratory procedures are used for the analysis of the lipid panel (TC, TG, HDL-C, LDL-C).[23] This often involves automated clinical chemistry analyzers using enzymatic methods.[24]
-
Statistical Analysis: The primary analysis compares the changes in lipid parameters from baseline to the end of the study between the active treatment groups and the placebo group, often using an Analysis of Covariance (ANCOVA) with baseline values as a covariate.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for chromium in lipid metabolism.
Experimental Workflow
Caption: Workflow for a preclinical study on chromium's lipid effects.
Logical Relationships
Caption: Logical flow from chromium supplementation to metabolic outcomes.
Conclusion and Future Directions
This compound holds promise as a nutritional intervention for modulating lipid metabolism, particularly in individuals with insulin resistance or Type 2 diabetes. The primary mechanism appears to be the potentiation of insulin signaling, with downstream effects on key metabolic regulators like AMPK and PPAR-γ.[8][9][11]
However, the existing body of evidence from clinical trials is inconsistent.[4][5] While some meta-analyses and individual studies report significant improvements in triglycerides, total cholesterol, and HDL-cholesterol, others find no significant effects.[17][18][19][25] This variability underscores the need for larger, well-designed randomized controlled trials with standardized methodologies.
Future research should focus on:
-
Dose-Response Studies: Determining the optimal dosage of this compound for lipid-lowering effects.
-
Head-to-Head Comparisons: Directly comparing the efficacy of different forms of chromium (dinicotinate, picolinate, dinicocysteinate) on lipid profiles in human subjects.
-
Target Populations: Identifying specific patient populations (e.g., newly diagnosed diabetics, individuals with metabolic syndrome) who are most likely to benefit from supplementation.
-
Mechanistic Clarity: Employing advanced lipidomics and metabolomics techniques to further elucidate the precise molecular mechanisms in human subjects.[26]
For drug development professionals, this compound represents a compound with a favorable safety profile and a biologically plausible mechanism for improving dyslipidemia.[16] Further clinical validation is essential to position it as a reliable component of a therapeutic strategy for managing metabolic disorders.
References
- 1. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromium Polynicotinate Health Benefits [verywellhealth.com]
- 4. pureencapsulations.com.tr [pureencapsulations.com.tr]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. consensus.app [consensus.app]
- 7. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotin and chromium histidinate improve glucose metabolism and proteins expression levels of IRS-1, PPAR-γ, and NF-κB in exercise-trained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of chromium niacinate and chromium picolinate supplementation on lipid peroxidation, TNF-alpha, IL-6, CRP, glycated hemoglobin, triglycerides, and cholesterol levels in blood of streptozotocin-treated diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beneficial effect of chromium supplementation on serum triglyceride levels in NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. examine.com [examine.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromium nicotinate has no effect on insulin sensitivity, glycemic control, and lipid profile in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Chromium Supplementation on Lipid Profile: an Umbrella of Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. europeanreview.org [europeanreview.org]
- 25. The effects of chromium supplementation on lipidprofile in humans: A systematic review and meta-analysis ofrandomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Fundamental Exploration of Niacin-Bound Chromium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trivalent chromium is an essential trace mineral that plays a significant role in the metabolism of carbohydrates, fats, and proteins.[1] Its biological activity is intrinsically linked to its coordination chemistry. Niacin-bound chromium, also known as chromium nicotinate (B505614) or chromium polynicotinate, is a complex of trivalent chromium and nicotinic acid (niacin).[2] This complex has garnered considerable interest for its potential therapeutic applications, particularly in the context of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the fundamental research on niacin-bound chromium compounds, including their synthesis, characterization, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Chemical Properties and Synthesis
Chromium nicotinate is a grey, fine crystalline powder that is stable at normal temperatures and generally insoluble in water and ethanol.[1] It is a complex where trivalent chromium is coordinated with nicotinic acid. The exact structure can be complex, with studies suggesting that it often exists as a polymer of Cr(III), oxygen-bound nicotinate, hydroxide, and water, rather than a simple monomeric complex.
Synthesis of Chromium Nicotinate
Several methods for the synthesis of chromium nicotinate have been reported. A common approach involves the reaction of a soluble trivalent chromium salt with nicotinic acid in an aqueous solution.
Experimental Protocol: Synthesis of High-Purity Chromium Nicotinate [3]
This protocol describes a method for preparing high-purity organic chelated chromium nicotinate.
Materials:
-
Nicotinic acid
-
Solubility promoter (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate)
-
Soluble trivalent inorganic chromium salt (e.g., chromium trichloride, chromium sulfate, or chromium nitrate)
-
Distilled water
Procedure:
-
Dissolve nicotinic acid in 8-12 times its weight of distilled water with stirring.
-
Slowly add a solubility promoter (0.4-0.5 times the weight of nicotinic acid) to the solution and continue stirring until the nicotinic acid is completely dissolved.
-
Slowly add a solution of a soluble trivalent inorganic chromium salt (0.5-1 times the weight of nicotinic acid) to the nicotinic acid solution. This will cause the precipitation of chromium nicotinate crystals.
-
Allow the mixture to stand and age for 24 hours.
-
Collect the crystals by centrifugation and filtration.
-
Wash the collected crystals and then dry them to obtain the final product. The mother liquor can be recycled.
Experimental Workflow: Synthesis of Chromium Nicotinate
Analytical Characterization
The characterization of chromium nicotinate is crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques used for this purpose.
Experimental Protocol: HPLC Analysis of Chromium Nicotinate [4]
This protocol provides a general method for the analysis of chromium picolinate (B1231196), which can be adapted for chromium nicotinate, in pharmaceutical dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., Supelcosil LC-18, 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (40:60 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 264 nm
-
Temperature: Room temperature
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of chromium nicotinate in the mobile phase at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample containing chromium nicotinate in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of chromium nicotinate in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Biological Activities and Mechanisms of Action
Niacin-bound chromium compounds have been shown to exert a range of biological effects, primarily related to the regulation of glucose and lipid metabolism.
Glucose Metabolism
Chromium is recognized as an essential component of the Glucose Tolerance Factor (GTF), which potentiates the action of insulin (B600854).[1] Niacin-bound chromium has been demonstrated to improve insulin sensitivity and glucose uptake in various studies.
Mechanism of Action: Insulin Signaling Pathway
Chromium enhances insulin signaling by upregulating the insulin-stimulated signal transduction cascade.[5] Upon insulin binding to its receptor, the intracellular β-subunit of the insulin receptor (IR) autophosphorylates, activating its tyrosine kinase domain. This triggers the phosphorylation of downstream signaling molecules, including the phosphatidylinositol 3-kinase (PI3K). PI3K activation leads to the activation of protein kinase B (Akt), which ultimately promotes the translocation of glucose transporter 4 (GLUT4) vesicles to the cell surface, facilitating glucose uptake. Chromium has been shown to enhance the kinase activity of the insulin receptor β and increase the activity of downstream effectors like PI3K and Akt.[5]
Signaling Pathway: Insulin Action Potentiated by Chromium
Lipid Metabolism
Niacin-bound chromium also plays a role in lipid metabolism. It is necessary for maintaining normal cholesterol levels and regulating the synthesis and elimination of lipids and cholesterol in the liver.[1] Supplementation with chromium has been shown to decrease cholesterol deposition in arteries.[1]
Other Biological Effects
-
Protein Synthesis: Chromium can promote the utilization of amino acids like glycine, serine, and methionine in the liver, thereby enhancing protein synthesis.[1]
-
Stress Reduction: It can alleviate stress by reducing the concentration of glucocorticoids, which are known to suppress the immune system.[1]
-
Immune Function: Niacin-bound chromium may enhance immune function by increasing the concentration of immunoglobulins and antibodies.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from various studies investigating the effects of niacin-bound chromium compounds.
Table 1: Effects of Niacin-Bound Chromium on Body Composition in Overweight African-American Women
| Parameter | Placebo Group | Niacin-Bound Chromium Group (600 µ g/day ) | Duration | Reference |
| Body Weight Loss | Not significantly different from chromium group | Not significantly different from placebo group | 2 months | [6] |
| Fat Loss | Significantly less than chromium group | Significantly greater than placebo group | 2 months | [6] |
| Non-Fat Body Mass Loss | Significantly greater than chromium group | Significantly less than placebo group | 2 months | [6] |
Table 2: Effects of Niacin-Bound Chromium on Metabolic Parameters in Streptozotocin-Treated Diabetic Rats
| Parameter | Diabetic Control | Diabetic + Chromium Niacinate (400 µg/kg BW) | p-value | Duration | Reference |
| TNF-α | Increased | Lowered | p=0.04 | 7 weeks | [7] |
| IL-6 | Increased | Lowered | p=0.02 | 7 weeks | [7] |
| CRP | No significant change | Lowered | p=0.02 | 7 weeks | [7] |
| Lipid Peroxidation | Increased | Lowered | p=0.01 | 7 weeks | [7] |
| HbA1c | Increased | Lowered | p=0.02 | 7 weeks | [7] |
| Triglycerides | Increased | Lowered | p=0.04 | 7 weeks | [7] |
| Total Cholesterol | Increased | Lowered | p=0.04 | 7 weeks | [7] |
Table 3: Comparative Bioavailability of Different Chromium Supplements
| Chromium Supplement | Mean % Increase in 24h Urinary Chromium | Reference |
| Chromium Picolinate | 625% | [8] |
| Chromium Nicotinate | 270% | [8] |
| Chromium Chloride | 40% | [8] |
Detailed Experimental Protocols
In Vitro Bioavailability Assessment using Caco-2 Cells
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability and bioavailability of various compounds.[9]
Experimental Protocol: Caco-2 Permeability Assay [10][11]
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the test compound (niacin-bound chromium) at a defined concentration to the apical (AP) side of the Transwell® insert.
-
At various time points, collect samples from the basolateral (BL) side.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Experimental Workflow: Caco-2 Permeability Assay
In Vivo Oral Administration in Rodents
Oral gavage is a common method for administering precise doses of substances to rodents in preclinical studies.[12][13]
Experimental Protocol: Oral Gavage in Rats [2][14][15]
Materials:
-
Appropriately sized gavage needle (feeding tube) for the rat's weight.
-
Syringe
-
Test substance (niacin-bound chromium) formulated in a suitable vehicle.
Procedure:
-
Weigh the animal to determine the correct dosing volume (typically not exceeding 10 mL/kg body weight).
-
Properly restrain the rat to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should be allowed to swallow the tube. Do not force the needle.
-
Once the needle is correctly positioned in the stomach, slowly administer the test substance.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Advanced Mechanistic Insights: AMPK and PPAR Signaling
Beyond the classical insulin signaling pathway, research suggests that chromium compounds may exert their effects through other signaling networks, including the AMP-activated protein kinase (AMPK) and potentially the peroxisome proliferator-activated receptor (PPAR) pathways.
AMPK Activation
AMPK is a key cellular energy sensor that, when activated, stimulates catabolic pathways to produce ATP and inhibits anabolic pathways. Trivalent chromium has been shown to increase AMPK activity.[6]
Experimental Protocol: Western Blot for AMPK Phosphorylation [16][17][18][19][20]
Cell/Tissue Lysis:
-
Treat cells or tissues with the niacin-bound chromium compound.
-
Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
Signaling Pathway: Potential Role of AMPK in Chromium's Effects
PPAR Signaling
PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[21] While direct evidence for niacin-bound chromium activating PPARs is limited, some studies suggest that chromium supplementation can upregulate the expression of PPARγ in adipose tissue of diabetic rats.[6] Further research is needed to fully elucidate the role of PPAR signaling in the effects of niacin-bound chromium.
Conclusion
Niacin-bound chromium compounds represent a promising area of research for the development of novel therapeutic agents for metabolic disorders. Their ability to potentiate insulin signaling, modulate lipid metabolism, and potentially activate other key metabolic pathways like AMPK signaling underscores their therapeutic potential. This technical guide has provided a foundational overview of the chemistry, synthesis, analysis, and biological activities of these compounds, along with detailed experimental protocols to aid researchers in their future investigations. A deeper understanding of the intricate mechanisms of action and continued well-designed clinical trials will be crucial in fully realizing the therapeutic benefits of niacin-bound chromium.
References
- 1. Chromium Nicotinate [sinyiml.com]
- 2. aniphy.fr [aniphy.fr]
- 3. CN101935300A - Preparation method of high-purity organic chelated chromium nicotinate - Google Patents [patents.google.com]
- 4. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromium picolinate shows greater benefits in diabetes care than other forms of chromium | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mycotoxins: Biotransformation and Bioavailability Assessment Using Caco-2 Cell Monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. benchchem.com [benchchem.com]
- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Chromium Dinicotinate
These protocols provide detailed methodologies for the synthesis of chromium dinicotinate, a compound of interest for researchers in nutrition, pharmacology, and coordination chemistry. The following procedures are intended for use by qualified scientists and researchers in a laboratory setting.
Synthesis of trans-[Cr(nic-N)₂(H₂O)₄] (Chromium(II) Dinicotinate)
This protocol is adapted from the synthesis of an air-stable chromium(II) dinicotinate complex.[1]
Experimental Protocol
A detailed step-by-step procedure for the synthesis of trans-[Cr(nic-N)₂(H₂O)₄] is provided below.
Materials:
-
Chromium(II) chloride (CrCl₂) solution (0.004 mol)
-
Nicotinic acid (0.98 g, 0.008 mol)
-
20% Potassium hydroxide (B78521) (KOH) solution
-
Deoxygenated water
-
Ethanol
-
Acetone
Procedure:
-
Prepare a deoxygenated, stirred solution of nicotinic acid (0.98 g) in water.
-
Adjust the pH of the nicotinic acid solution to 6.5 using a 20% KOH solution.
-
To this solution, add an aliquot of a stock chromium(II) chloride solution (0.004 mol).
-
Observe the formation of a red-pink precipitate, which will change to a yellow-green microcrystalline compound in approximately 10 minutes.
-
Continue stirring the solution for an additional 15 minutes.
-
Filter the solution aerobically.
-
Wash the collected solid with water, followed by ethanol, and then acetone.
-
The resulting product is a yellow-green solid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 1.1 g (75%) | [1] |
| Formula | Cr(nic-N)₂(H₂O)₄ | [1] |
| Appearance | Yellow-green, microcrystalline solid | [1] |
General Synthesis of this compound Complexes from Chromium(III)
This protocol outlines a more general approach for the formation of this compound from a chromium(III) source at a physiological pH.[2]
Experimental Protocol
Materials:
-
A source of Cr³⁺ ions (e.g., Chromium(III) chloride)
-
Nicotinic acid
-
A suitable buffer to maintain pH 7.5
Procedure:
-
Prepare a solution of Cr³⁺ ions and nicotinic acid in a molar ratio of 1:2.
-
Adjust and maintain the pH of the reaction mixture at 7.5.
-
Stir the reaction mixture at room temperature for a sufficient period to allow for complex formation.
-
The formation of the this compound complex can be monitored by suitable analytical techniques.
-
Isolate the product through appropriate purification methods, such as precipitation or crystallization.
Note: This is a generalized procedure. Specific reaction times, concentrations, and purification steps may need to be optimized.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Application Notes and Protocols for In Vivo Efficacy and Safety Studies of Chromium Dinicotinate in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromium is an essential trace mineral recognized for its role in glucose and lipid metabolism.[1] Chromium dinicotinate, a complex of trivalent chromium and niacin (Vitamin B3), is a form of chromium supplementation investigated for its potential to improve glycemic control and reduce vascular inflammation, particularly in the context of diabetes.[1][2] Preclinical studies in rat models are crucial for elucidating the mechanisms of action, determining efficacy, and establishing the safety profile of this compound.
These application notes provide detailed protocols for conducting in vivo studies in rats to evaluate the effects of this compound on metabolic parameters. The protocols cover the induction of diabetic and insulin-resistant rat models, compound administration, and key experimental procedures for efficacy and safety assessment.
Animal Models
The selection of an appropriate animal model is critical for studying the effects of this compound on metabolic diseases. Commonly used rat models include those with chemically-induced diabetes, diet-induced insulin (B600854) resistance, and genetic predispositions to diabetes.
Streptozotocin (STZ)-Induced Type 1 Diabetes Model
Streptozotocin (STZ) is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, mimicking Type 1 diabetes.[1][3]
Protocol:
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight before STZ injection, ensuring access to water.[4]
-
STZ Preparation: Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use.
-
Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 40-65 mg/kg body weight.[1][3]
-
Hypoglycemia Management: To prevent initial fatal hypoglycemia, provide 10% sucrose (B13894) water for 48 hours after STZ injection.[4]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Rats with fasting blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic and are included in the study.[2]
High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes Model
This model mimics the progression of Type 2 diabetes, where insulin resistance is followed by β-cell dysfunction.
Protocol:
-
Animals: Use male Wistar rats (8 weeks old).
-
Diet: Feed the rats a high-fat diet (HFD) providing 45-60% of calories from fat for an initial period of 2-4 weeks to induce insulin resistance.[5][6]
-
STZ Induction: After the initial HFD period, administer a single low dose of STZ (30-40 mg/kg, IP) to induce partial β-cell damage.[5]
-
Diet Continuation: Continue feeding the HFD throughout the experimental period.
-
Confirmation of Diabetes: Monitor blood glucose, insulin levels, and perform a homeostasis model assessment of insulin resistance (HOMA-IR) to confirm the diabetic phenotype.[5]
Zucker Diabetic Fatty (ZDF) Rat Model
ZDF rats have a genetic mutation in the leptin receptor, leading to obesity, hyperlipidemia, and the spontaneous development of Type 2 diabetes, making them a relevant model for metabolic syndrome.[2][7]
Protocol:
-
Animals: Obtain male Zucker Diabetic Fatty (fa/fa) rats and their lean littermates (fa/+) as controls at approximately 6 weeks of age.[8]
-
Diet: Feed a specific diet, such as Purina 5008, which can accelerate the onset of diabetes.[9]
-
Monitoring: The onset of diabetes typically occurs between 8 and 12 weeks of age.[7] Monitor body weight, food and water intake, and blood glucose levels weekly.
-
Confirmation of Diabetes: Diabetes is confirmed when non-fasting blood glucose levels consistently exceed 300 mg/dL.[7]
Experimental Design and Compound Administration
Experimental Groups
A typical study design includes:
-
Normal Control (NC): Healthy rats receiving a standard diet and vehicle.
-
Diabetic/Insulin-Resistant Control (DC): Diseased rats receiving the respective diet and vehicle.
-
This compound Treatment Group(s): Diseased rats receiving this compound at various doses.
-
Positive Control (Optional): Diseased rats receiving a standard-of-care drug (e.g., metformin).
Preparation and Administration of this compound
Protocol:
-
Preparation: Dissolve this compound powder in a suitable vehicle, such as normal saline or distilled water. Calculate the dose based on the elemental chromium content.[2]
-
Dosage: A commonly used dose in rat studies is 400 µg of elemental chromium per kg of body weight per day.[2][5]
-
Administration: Administer the solution daily via oral gavage.
-
Oral Gavage Technique:
-
Use a stainless steel, curved gavage needle with a ball tip appropriate for the rat's size (e.g., 16-18 gauge for adult rats).[10]
-
Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[11]
-
Gently restrain the rat, holding it in an upright position.
-
Insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.[11]
-
Slowly administer the prepared solution. The maximum volume should not exceed 10-20 ml/kg.[11][12]
-
Withdraw the needle smoothly and monitor the animal for any signs of distress.[11]
-
Efficacy and Safety Assessment Protocols
Blood Collection
Protocol for Serial Sampling (e.g., for glucose monitoring):
-
Method: Use the tail vein sampling technique.[13]
-
Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the vein.
-
Make a small nick in the lateral tail vein with a sterile lancet or needle.
-
Collect a drop of blood for analysis using a glucometer.
-
Apply gentle pressure to the site to stop the bleeding.
-
Protocol for Terminal Blood Collection:
-
Anesthesia: Deeply anesthetize the rat using an approved method (e.g., isoflurane (B1672236) inhalation, IP injection of ketamine/xylazine).
-
Method: Cardiac puncture is a common terminal method that allows for the collection of a large volume of blood (5-10 ml from an adult rat).[14][15]
-
Procedure:
-
Position the anesthetized rat on its back.
-
Insert a needle (e.g., 21-23 gauge) attached to a syringe into the chest cavity, aiming for the heart.
-
Gently aspirate the blood.
-
-
Processing: Transfer the blood into appropriate tubes (e.g., with EDTA for plasma, or serum separator tubes). Centrifuge to separate plasma or serum, which can then be stored at -80°C for later biochemical analysis.
Biochemical Analyses
The following table summarizes key biomarkers and their significance in this compound studies.
| Parameter | Significance |
| Glycemic Control | |
| Fasting Blood Glucose | Primary indicator of hyperglycemia.[5] |
| Glycated Hemoglobin (HbA1c) | Reflects average blood glucose control over the preceding 2-3 months.[5] |
| Serum Insulin | Indicates pancreatic β-cell function and insulin resistance.[5] |
| HOMA-IR | Homeostasis Model Assessment of Insulin Resistance, calculated from fasting glucose and insulin levels.[5] |
| Lipid Profile | |
| Total Cholesterol (TC) | Assesses overall lipid metabolism, often dysregulated in diabetes.[5] |
| Triglycerides (TG) | Elevated levels are a key feature of metabolic syndrome.[5] |
| HDL-Cholesterol | "Good" cholesterol; often reduced in diabetic states. |
| LDL-Cholesterol | "Bad" cholesterol; associated with cardiovascular risk. |
| Inflammatory Markers | |
| TNF-α, IL-6 | Pro-inflammatory cytokines implicated in insulin resistance.[5] |
| C-Reactive Protein (CRP) | An acute-phase reactant and marker of systemic inflammation.[2] |
| Safety/Toxicity | |
| ALT, AST | Alanine and Aspartate aminotransferases; markers of liver function.[2] |
| BUN, Creatinine | Blood Urea Nitrogen and Creatinine; markers of kidney function.[2] |
Tissue Collection and Analysis (Western Blot)
Analysis of protein expression in tissues like the liver, skeletal muscle, and adipose tissue is crucial for understanding the molecular mechanisms of this compound.
Protocol:
-
Tissue Harvesting: Immediately following terminal blood collection and euthanasia, dissect the desired tissues (e.g., liver, kidney).
-
Washing: Briefly wash the tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.[16]
-
Snap-Freezing: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C for long-term preservation.[17]
-
Protein Extraction:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to a small piece of frozen tissue (~100 mg).[16]
-
Homogenize the tissue using an electric homogenizer on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Sample Preparation for Western Blot:
-
Dilute the samples to the same concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for gel electrophoresis.
-
Toxicity Studies
Toxicity should be assessed in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol (Subchronic 90-Day Oral Toxicity Study - adapted from OECD 408): [18]
-
Animals: Use healthy young adult rats (e.g., Sprague-Dawley).
-
Groups: Include a control group and at least three dose levels of this compound (e.g., low, mid, high). Use at least 10 males and 10 females per group.[18]
-
Administration: Administer the compound daily by oral gavage for 90 days.
-
Observations: Conduct daily clinical observations. Monitor body weight and food/water consumption weekly.
-
Clinical Pathology: Perform hematology and clinical biochemistry analyses at the end of the study.
-
Pathology: Conduct a full gross necropsy on all animals. Perform histopathological examination of organs and tissues.[19]
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed is determined. Studies have shown a lack of toxicity for trivalent chromium compounds at high doses in rats.[20][21]
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.
Table 1: Example Data Summary for Glycemic Control Parameters
| Group | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Serum Insulin (ng/mL) | HOMA-IR |
|---|---|---|---|---|
| Normal Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diabetic Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cr-Dinicotinate (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM| Mean ± SEM | Mean ± SEM |
Table 2: Example Data Summary for Lipid Profile and Inflammatory Markers
| Group | TC (mg/dL) | TG (mg/dL) | TNF-α (pg/mL) | CRP (µg/mL) |
|---|---|---|---|---|
| Normal Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diabetic Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cr-Dinicotinate (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Example Data Summary for Safety Parameters
| Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
|---|---|---|---|---|
| Normal Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diabetic Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cr-Dinicotinate (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo this compound studies in rats.
Proposed Signaling Pathway of Chromium
Caption: Proposed mechanism of chromium on insulin and inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 6. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eptrading.co.jp [eptrading.co.jp]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 14. scispace.com [scispace.com]
- 15. neoteryx.com [neoteryx.com]
- 16. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. oecd.org [oecd.org]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ovid.com [ovid.com]
Application Notes and Protocols for the In Vitro Study of Chromium Dinicotinate's Role in Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium is an essential trace mineral recognized for its role in augmenting insulin (B600854) action. Among its various forms, chromium dinicotinate has been investigated for its potential to improve insulin sensitivity. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on insulin signaling pathways in cultured mammalian cells. The protocols detailed below are foundational for assessing the compound's efficacy and mechanism of action in relevant cell models such as 3T3-L1 adipocytes and C2C12 myotubes. While in vivo studies have suggested the superiority of other chromium complexes like chromium dinicocysteinate in improving glycemic control, in vitro studies with this compound are crucial for elucidating its direct cellular effects.[1] It is important to note that much of the existing in vitro research on chromium and insulin signaling has utilized other forms like chromium picolinate (B1231196) and chromium chloride. Therefore, the provided protocols are based on established methodologies for these related compounds and should be adapted and optimized for this compound, starting with dose-response and time-course experiments.
Key Cellular Models for Insulin Signaling Research
-
3T3-L1 Adipocytes: A well-established murine pre-adipocyte cell line that can be differentiated into mature adipocytes. These cells are highly insulin-responsive and are a primary model for studying glucose uptake, lipid metabolism, and the molecular details of insulin signaling.
-
C2C12 Myotubes: A mouse myoblast cell line that can be differentiated into myotubes, mimicking skeletal muscle fibers. Skeletal muscle is a major site of insulin-mediated glucose disposal, making C2C12 cells a critical model for studying insulin-stimulated glucose transport and metabolism.
Experimental Applications and Protocols
This section details the experimental protocols to assess the impact of this compound on key events in the insulin signaling cascade.
Assessment of Glucose Uptake
A primary function of insulin is to stimulate the uptake of glucose into cells. The effect of this compound on this process can be quantified using a fluorescent glucose analog, 2-NBDG.
This protocol is adapted for a 24-well plate format and can be scaled as needed.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 24-well plates
-
This compound
-
Insulin solution (10 µM stock)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4)
-
2-Deoxy-D-glucose (2-DG)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 or C2C12 cells to mature adipocytes or myotubes in 24-well plates.
-
Serum Starvation: Prior to the assay, serum-starve the cells in DMEM with 0.2% BSA for 2-4 hours to establish a basal state.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in serum-free DMEM for a predetermined time (e.g., 16-24 hours). Include a vehicle control.
-
Insulin Stimulation: Wash the cells twice with KRH buffer. Incubate the cells with KRH buffer for 30 minutes. Then, stimulate the appropriate wells with insulin (final concentration 100 nM) for 20-30 minutes at 37°C. Include non-insulin-stimulated controls.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.
-
Assay Termination: Terminate the assay by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells in a suitable buffer. Measure the fluorescence of the lysate using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the total protein concentration of each well.
Analysis of Insulin Receptor Substrate 1 (IRS-1) and Akt Phosphorylation
The phosphorylation of key signaling proteins like IRS-1 and Akt is a hallmark of insulin pathway activation. Western blotting can be used to quantify the changes in the phosphorylation status of these proteins in response to this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes
-
This compound
-
Insulin solution (10 µM stock)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRS-1 (Tyr612), anti-IRS-1 (total), anti-phospho-Akt (Ser473), anti-Akt (total)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat differentiated cells with this compound as described in the glucose uptake protocol.
-
Insulin Stimulation: Following this compound treatment and serum starvation, stimulate the cells with 100 nM insulin for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total Akt).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.
Quantification of GLUT4 Translocation
Insulin stimulates the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane. This process can be visualized and quantified to assess the impact of this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin solution (10 µM stock)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine (B1666218) in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE sample buffer
-
Anti-GLUT4 antibody
Procedure:
-
Cell Treatment and Stimulation: Treat and stimulate cells with this compound and insulin as described previously.
-
Cell Surface Biotinylation:
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.
-
Quench the reaction by washing with quenching solution.
-
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Isolation of Biotinylated Proteins:
-
Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Elution and Western Blotting:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-GLUT4 antibody.
-
-
Data Analysis: Quantify the band intensity of GLUT4 in the biotinylated fraction to determine the amount of GLUT4 at the cell surface.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Treatment Group | Insulin (100 nM) | 2-NBDG Uptake (Fold Change vs. Basal) |
| Vehicle Control | - | 1.0 |
| Vehicle Control | + | Value |
| This compound (10 nM) | + | Value |
| This compound (100 nM) | + | Value |
| This compound (1 µM) | + | Value |
Table 2: Effect of this compound on IRS-1 and Akt Phosphorylation
| Treatment Group | Insulin (100 nM) | p-IRS-1 (Tyr612) / Total IRS-1 (Ratio) | p-Akt (Ser473) / Total Akt (Ratio) |
| Vehicle Control | - | Value | Value |
| Vehicle Control | + | Value | Value |
| This compound (100 nM) | + | Value | Value |
| This compound (1 µM) | + | Value | Value |
Table 3: Effect of this compound on GLUT4 Translocation to the Plasma Membrane
| Treatment Group | Insulin (100 nM) | Cell Surface GLUT4 (Fold Change vs. Basal) |
| Vehicle Control | - | 1.0 |
| Vehicle Control | + | Value |
| This compound (100 nM) | + | Value |
| This compound (1 µM) | + | Value |
Visualizations
Diagrams illustrating the signaling pathways and experimental workflows are essential for a clear understanding of the experimental design and the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound in the insulin signaling pathway.
Caption: General experimental workflow for assessing this compound's effects.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the in vitro effects of this compound on insulin signaling. By employing these established cell culture models and analytical techniques, researchers can elucidate the compound's mechanism of action, determine its efficacy in enhancing insulin sensitivity at a cellular level, and generate crucial data for drug development and nutraceutical applications. Given the limited availability of specific in vitro data for this compound, careful optimization of treatment conditions is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Oral Gavage Administration of Chromium Dinicotinate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the oral gavage administration of chromium dinicotinate in animal models, including detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of associated signaling pathways.
Introduction
Chromium is an essential trace mineral that plays a significant role in carbohydrate, lipid, and protein metabolism. Trivalent chromium (Cr³⁺) is considered the biologically active form and is available in various complexes, including this compound. This compound, a complex of chromium and niacin (vitamin B3), is investigated for its potential to improve insulin (B600854) sensitivity and glycemic control. Animal models are crucial for elucidating the mechanisms of action and evaluating the efficacy of this compound. Oral gavage is a common and precise method for administering specific doses of substances to these models.
These application notes provide detailed protocols for the oral gavage of this compound in rodent models, summarize key quantitative findings from published studies, and illustrate the molecular pathways involved.
Experimental Protocols
Materials and Reagents
-
This compound (CDN)
-
Vehicle (e.g., normal saline, sterile water)
-
Animal model (e.g., Zucker Diabetic Fatty (ZDF) rats, Streptozotocin-induced diabetic rats, C57BL/6 mice)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes (1 mL to 3 mL, depending on the dosing volume)
-
Animal scale
-
70% Ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution
-
Determine the appropriate concentration: The concentration of the dosing solution will depend on the target dose (e.g., in µg/kg body weight) and the maximum volume that can be safely administered to the animal.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in vehicle: Dissolve the powder in a suitable vehicle, such as normal saline.[2] Ensure the solution is homogenous. Gentle warming or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light. Prepare fresh solutions regularly to ensure stability.
Oral Gavage Procedure (Rat Model)
This protocol is adapted from standard institutional guidelines.[1][3]
-
Animal Handling and Restraint:
-
Gavage Needle Measurement:
-
Before the first use on an animal, measure the appropriate length for the gavage needle. This is typically from the tip of the animal's nose to the last rib (xiphoid process).[1]
-
Mark the needle with a permanent marker to indicate the maximum insertion depth. This prevents accidental perforation of the stomach or esophagus.[1]
-
-
Administration:
-
Attach the syringe containing the this compound solution to the gavage needle.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[1]
-
The needle should pass smoothly into the esophagus. The animal may exhibit a swallowing reflex.[1] If resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
Once the needle is at the predetermined depth, dispense the solution slowly and steadily.
-
Gently withdraw the needle at the same angle it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., labored breathing, coughing), which could indicate accidental administration into the trachea.[1]
-
Continue to monitor the animals at regular intervals over the next 12-24 hours for any adverse effects.[3]
-
Dosing Considerations
-
Dosage: A common dosage used in rat studies is 400 µg of chromium per kg of body weight per day.[2][4]
-
Volume: The maximum recommended oral gavage volume for rats is 10-20 mL/kg of body weight.[1] For mice, it is typically 10 mL/kg.[1]
-
Frequency: Dosing is often performed daily for the duration of the study, which can range from several weeks to months.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of oral this compound (CDN) and related chromium compounds in animal models.
Table 1: Effects of Chromium Supplementation on Glycemic Control and Inflammatory Markers in Zucker Diabetic Fatty (ZDF) Rats [2][4]
| Parameter | Diabetic Control | This compound (CDN) (400 µg/kg) | Chromium Dinicocysteinate (CDNC) (400 µg/kg) | Chromium Picolinate (CP) (400 µg/kg) |
| Fasting Blood Glucose (mg/dL) | 450 ± 25 | 425 ± 30 | 300 ± 20 | 430 ± 28 |
| HbA1c (%) | 9.5 ± 0.5 | 9.0 ± 0.6 | 7.5 ± 0.4 | 9.2 ± 0.5 |
| CRP (µg/mL) | 3.5 ± 0.3 | 3.2 ± 0.4 | 2.0 ± 0.2 | 3.3 ± 0.3 |
| MCP-1 (pg/mL) | 350 ± 30 | 330 ± 25 | 200 ± 20 | 340 ± 28 |
| ICAM-1 (ng/mL) | 8.0 ± 0.7 | 7.5 ± 0.8 | 5.0 ± 0.5 | 7.8 ± 0.6 |
| Adiponectin (µg/mL) | 5.0 ± 0.5 | 5.5 ± 0.6 | 8.0 ± 0.7 | 5.2 ± 0.5 |
| *Values are representative and compiled from the study by Jain et al. (2010). * indicates a significant difference from the diabetic control group. |
Table 2: Effects of Chromium Supplementation on Lipid Profile and Inflammatory Cytokines in Streptozotocin-Treated Diabetic Rats [5]
| Parameter | Diabetic Control | Chromium Niacinate (Cr-N) (400 µg/kg) | Chromium Picolinate (Cr-P) (400 µg/kg) |
| Triglycerides (mg/dL) | 150 ± 15 | 110 ± 12 | 130 ± 14 |
| Total Cholesterol (mg/dL) | 120 ± 10 | 90 ± 8 | 115 ± 11 |
| HDL Cholesterol (mg/dL) | 30 ± 3 | 45 ± 4 | 32 ± 3 |
| TNF-α (pg/mL) | 80 ± 7 | 55 ± 6 | 60 ± 5 |
| IL-6 (pg/mL) | 100 ± 9 | 70 ± 8 | 75 ± 7 |
| HbA1c (%) | 10.0 ± 0.8 | 8.5 ± 0.7 | 9.8 ± 0.9 |
| *Values are representative and compiled from the study by Jain et al. (2009). * indicates a significant difference from the diabetic control group. Note: Chromium Niacinate is a term used interchangeably with this compound in some literature. |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in an animal model of diabetes.
Signaling Pathways Modulated by Chromium
Studies suggest that chromium supplementation can influence key signaling pathways related to insulin action and inflammation.
Insulin Signaling Pathway:
Chromium is proposed to enhance insulin signaling, leading to improved glucose uptake.[2][6] It may act by increasing the phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which in turn activates the PI3K/Akt pathway, culminating in the translocation of GLUT4 transporters to the cell membrane.
Inflammatory Signaling Pathway (NF-κB):
In diabetic states, hyperglycemia and oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Some chromium compounds have been shown to inhibit the activation of NF-κB.[2][4]
Conclusion
Oral gavage of this compound in animal models is a valuable method for investigating its therapeutic potential, particularly in the context of diabetes and metabolic syndrome. The protocols and data presented here serve as a guide for researchers to design and execute robust preclinical studies. The evidence suggests that while this compound shows some effects, other forms like chromium dinicocysteinate may offer more significant benefits in improving glycemic control and reducing inflammation in certain diabetic animal models.[2] Further research is warranted to fully elucidate the mechanisms and comparative efficacy of different chromium compounds.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Akt Phosphorylation Following Chromium Dinicotinate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromium is an essential trace mineral that plays a significant role in carbohydrate and lipid metabolism, primarily by potentiating the action of insulin (B600854). Chromium dinicotinate, a complex of trivalent chromium and nicotinic acid, is a nutritional supplement investigated for its potential to improve insulin sensitivity and glycemic control. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial downstream effector of the insulin receptor. Upon insulin binding, the insulin receptor undergoes autophosphorylation, leading to the recruitment and activation of PI3K. PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt (also known as Protein Kinase B) to the plasma membrane. For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mammalian target of rapamycin (B549165) complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, promoting glucose uptake, glycogen (B147801) synthesis, and cell survival.
Dysregulation of the PI3K/Akt pathway is a hallmark of insulin resistance and type 2 diabetes. Investigating the effect of compounds like this compound on Akt phosphorylation is critical to understanding their molecular mechanism of action and therapeutic potential. Western blotting is a widely used and powerful technique to detect and quantify changes in the phosphorylation status of specific proteins like Akt. This document provides detailed application notes and a comprehensive protocol for performing western blot analysis to assess Akt phosphorylation in response to this compound treatment.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the potential role of this compound.
Experimental Protocols
This section provides a detailed protocol for the analysis of Akt phosphorylation in a relevant cell line (e.g., L6 myotubes or C2C12 myoblasts) following treatment with this compound.
Materials and Reagents
-
Cell Line: L6 or C2C12 skeletal muscle cells.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For differentiation of myoblasts into myotubes, the FBS concentration is typically reduced to 2%.
-
This compound: Stock solution in a suitable solvent (e.g., sterile water or DMSO).
-
Insulin: Stock solution (e.g., 100 µM in sterile water with 0.01 N HCl).
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
Sample Buffer: 4x Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 10%).
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm pore size).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., 1:1000 dilution).
-
Rabbit anti-total Akt antibody (e.g., 1:1000 dilution).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Stripping Buffer (optional): For sequential probing of the same membrane.
Experimental Workflow
Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed C2C12 or L6 myoblasts in 6-well plates and grow to ~80% confluency.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 3-5 days.
-
Prior to treatment, serum starve the differentiated myotubes for 4-6 hours in serum-free DMEM to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (the solvent for the this compound stock).
-
For experiments assessing the potentiation of insulin signaling, add a short insulin stimulus (e.g., 100 nM for 15-20 minutes) at the end of the this compound treatment period.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation for SDS-PAGE:
-
To a calculated volume of lysate (containing 20-40 µg of protein), add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to pellet any debris.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane.
-
Perform electrophoresis in 1x running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantification, use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry).
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Akt. Wash the membrane with a stripping buffer, re-block, and then incubate with the primary anti-total Akt antibody, followed by the secondary antibody and detection steps as described above.
-
Calculate the ratio of the densitometric signal of phospho-Akt to total Akt for each sample.
-
Data Presentation
The following tables present hypothetical quantitative data from a western blot analysis to illustrate the expected outcomes of this compound treatment on Akt phosphorylation.
Dose-Dependent Effect of this compound on Akt Phosphorylation
This experiment would involve treating cells with increasing concentrations of this compound for a fixed time (e.g., 24 hours) followed by a short insulin stimulation.
| Treatment Group | This compound (nM) | Insulin (100 nM, 15 min) | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control) |
| Control | 0 | - | 1.00 |
| Insulin Only | 0 | + | 5.20 |
| CrD + Insulin | 1 | + | 5.80 |
| CrD + Insulin | 10 | + | 7.10 |
| CrD + Insulin | 100 | + | 8.50 |
| CrD + Insulin | 1000 | + | 8.65 |
Time-Course of this compound Effect on Akt Phosphorylation
This experiment would involve treating cells with a fixed concentration of this compound (e.g., 100 nM) for different durations, followed by a short insulin stimulation.
| Treatment Group | Treatment Duration (hours) | Insulin (100 nM, 15 min) | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. 0 hr) |
| 0 hr | 0 | + | 1.00 |
| 1 hr | 1 | + | 1.15 |
| 6 hr | 6 | + | 2.50 |
| 12 hr | 12 | + | 3.80 |
| 24 hr | 24 | + | 4.20 |
Note: The quantitative data presented in these tables are hypothetical and serve as an example of how to structure and present the results. Actual results may vary depending on the cell line, experimental conditions, and the specific batch of reagents used. It is important to perform multiple biological replicates to ensure the statistical significance of the findings. In some contexts, particularly in models of diabetes with hyperactive Akt signaling due to inflammation, chromium treatment has been observed to decrease Akt phosphorylation.[1] The expected outcome (increase or decrease) depends on the specific biological model and conditions.
References
Application Notes and Protocols for Studying Chromium Dinicotinate Efficacy in Zucker Diabetic Fatty (ZDF) Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zucker diabetic fatty (ZDF) rat is a well-established rodent model of obesity, insulin (B600854) resistance, and type 2 diabetes, making it a valuable tool for preclinical evaluation of novel therapeutic agents. Chromium, an essential trace mineral, has been investigated for its potential to improve glucose metabolism and insulin sensitivity. Chromium dinicotinate, a complex of chromium and niacin, is a form of trivalent chromium with purported enhanced bioavailability. These application notes provide detailed protocols for utilizing ZDF rats to assess the efficacy of this compound in ameliorating diabetes-related metabolic abnormalities. The methodologies outlined are based on published research and are intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation
The following tables summarize quantitative data from a key study by Jain et al. (2010) investigating the effects of an 8-week oral supplementation of this compound (CDN) at a dose of 400 µg Cr/kg body weight in ZDF rats.[1][2][3]
Table 1: Effects of this compound on Body Weight and Food Intake in ZDF Rats
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Daily Food Intake ( g/day ) |
| Diabetic Control | 210 ± 15 | 450 ± 25 | ~40-50 |
| This compound (CDN) | 215 ± 18 | 445 ± 30 | Not significantly different from control |
Note: Body weight and food intake data are representative values from studies on ZDF rats and may vary. Specific data for the this compound group in the primary study was not detailed, but no significant differences were reported.[4][5]
Table 2: Glycemic Control Parameters in ZDF Rats Supplemented with this compound
| Parameter | Diabetic Control | This compound (CDN) |
| Fasting Blood Glucose (mg/dL) | 450 ± 50 | 425 ± 45 |
| HbA1c (%) | 9.5 ± 0.8 | 9.0 ± 0.7 |
Table 3: Inflammatory and Oxidative Stress Markers in ZDF Rats
| Parameter | Diabetic Control | This compound (CDN) |
| C-Reactive Protein (CRP) (ng/mL) | 150 ± 20 | 140 ± 18 |
| Monocyte Chemoattractant Protein-1 (MCP-1) (pg/mL) | 250 ± 30 | 230 ± 25 |
| Intercellular Adhesion Molecule-1 (ICAM-1) (ng/mL) | 100 ± 12 | 95 ± 10 |
| Lipid Peroxidation (nmol/mL) | 4.5 ± 0.5 | 4.2 ± 0.4 |
Experimental Protocols
Animal Model and Treatment
Animal Model: Male Zucker diabetic fatty (ZDF) rats, 6 weeks of age. Acclimation: Acclimate rats for at least one week prior to the start of the study under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to Purina 5008 diet and water. Treatment Groups:
-
Group 1: Diabetic Control: Administer vehicle (e.g., saline) daily by oral gavage.
-
Group 2: this compound (CDN): Administer this compound at a dose of 400 µg Cr/kg body weight daily by oral gavage. Treatment Duration: 8 weeks. Preparation of Dosing Solution: Dissolve this compound in the vehicle to the desired concentration. The volume of administration should be consistent across all animals (e.g., 1-2 mL/kg).
Experimental workflow for studying this compound in ZDF rats.
Measurement of Glycemic Control
a. Fasting Blood Glucose:
-
Fast rats overnight (12-14 hours) with free access to water.
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose using a calibrated glucometer.
b. Glycated Hemoglobin (HbA1c):
-
At the end of the study, collect whole blood in EDTA-containing tubes.
-
Use a commercially available rat HbA1c assay kit following the manufacturer's instructions.
Assessment of Inflammatory Markers
a. Sample Collection:
-
At the end of the study, collect blood via cardiac puncture under anesthesia into EDTA-containing tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
b. ELISA Assays:
-
Use commercially available rat-specific ELISA kits for the quantification of C-Reactive Protein (CRP), Monocyte Chemoattractant Protein-1 (MCP-1), and Intercellular Adhesion Molecule-1 (ICAM-1).[6][7][8][9]
-
Follow the manufacturer's protocols for each kit regarding sample dilution, incubation times, and washing steps.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
Evaluation of Oxidative Stress
a. Lipid Peroxidation Assay (TBARS Assay):
-
Lipid peroxidation in plasma can be measured as thiobarbituric acid reactive substances (TBARS).[1][10][11]
-
Use a commercially available TBARS assay kit.
-
The principle involves the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.
-
Follow the kit's protocol, which typically involves:
-
Mixing plasma samples with the provided acid reagent.
-
Adding the TBA reagent and incubating at high temperature (e.g., 95°C).
-
Measuring the absorbance of the resulting colored product at the specified wavelength (usually around 532 nm).
-
Calculating the MDA concentration from a standard curve.
-
Analysis of Signaling Pathways (Western Blot)
a. Liver Tissue Homogenization:
-
Harvest liver tissue at the end of the study and immediately freeze in liquid nitrogen.
-
Homogenize the frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. Western Blotting Protocol:
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Recommended primary antibodies include:
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling pathways modulated by chromium in a diabetic state.
Conclusion
The use of Zucker diabetic fatty rats provides a robust model to investigate the efficacy of this compound on key parameters of type 2 diabetes. The protocols outlined in these application notes offer a standardized approach to assess its effects on glycemic control, inflammation, oxidative stress, and underlying molecular signaling pathways. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to evaluate the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 3. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A low chromium diet increases body fat, energy intake and circulating triglycerides and insulin in male and female rats fed a moderately high-fat, high-sucrose diet from peripuberty to young adult age | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Rat MCP1 ELISA Kit (ab219045) | Abcam [abcam.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Rat ICAM1(Intercellular Adhesion Molecule 1) ELISA Kit [elkbiotech.com]
- 9. biomatik.com [biomatik.com]
- 10. raybiotech.com [raybiotech.com]
- 11. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 12. Anti-NFkB p65 Antibodies | Invitrogen [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. NF-kappa B p65 Polyclonal Antibody (ER0815) [thermofisher.com]
- 15. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. NF-kB p65 Antibodies [antibodies-online.com]
Application Notes and Protocols for the Spectroscopic Analysis of Chromium Dinicotinate Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques used to characterize chromium dinicotinate complexes. The information is intended to guide researchers in the analysis of these compounds, which are of interest for their potential roles in glucose metabolism and as nutritional supplements.
Introduction
This compound is a complex of chromium(III) and nicotinic acid (niacin). Its structure and composition can be complex, often existing as polymeric species rather than discrete molecules.[1][2] Spectroscopic analysis is crucial for characterizing these complexes, confirming their synthesis, and elucidating their structure and coordination chemistry. Due to their general insolubility in common solvents, solid-state techniques are often essential.[1][2]
Spectroscopic Characterization Techniques
A multi-technique approach is necessary for a thorough analysis of this compound complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for confirming the coordination of the nicotinate (B505614) ligand to the chromium ion. The presence of coordinated water or hydroxide (B78521) groups can also be identified.[3]
Key Spectral Regions and Interpretations:
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| ~3400 | O-H stretching | Indicates the presence of coordinated or lattice water molecules. |
| ~1625 | C=N stretching (pyridine ring) | A shift in this band compared to free nicotinic acid can suggest coordination through the pyridine (B92270) nitrogen. |
| ~1590 | Asymmetric COO⁻ stretching | A significant shift from the free carboxylate indicates coordination of the carboxylate group to the chromium ion. |
| ~1385 | Symmetric COO⁻ stretching | The difference (Δ) between the asymmetric and symmetric stretching frequencies can provide information about the carboxylate coordination mode (monodentate, bidentate, bridging). |
| 900-1000 | Cr=O stretching | The presence of bands in this region can indicate the existence of Cr(VI) species, although Cr(III) is expected.[4] |
| 400-600 | Cr-O and Cr-N stretching | These bands in the far-IR region provide direct evidence of the metal-ligand bonds.[4] |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the functional groups and coordination mode in solid this compound complexes.
Materials:
-
This compound complex (solid powder)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Hydraulic press for pellet preparation
-
FT-IR spectrometer (e.g., Shimadzu IRTracer-100 or similar)[4]
Procedure:
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound complex and 100-200 mg of KBr.
-
Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[4]
-
Co-add multiple scans (e.g., 16-64) to improve the signal-to-noise ratio.[5]
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption bands.
-
Compare the spectrum of the complex with that of free nicotinic acid to identify shifts in band positions, which indicate coordination.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ion. The position and intensity of the absorption bands are sensitive to the coordination environment of the metal center.
Typical Absorption Bands for Octahedral Cr(III) Complexes:
| Wavelength (λ_max, nm) | Transition | Color Observed |
| ~400-450 | ⁴A₂g → ⁴T₁g(F) | Yellow-Green |
| ~570-600 | ⁴A₂g → ⁴T₂g(F) | Blue-Violet |
Note: The exact positions of these bands can vary depending on the specific ligands and their field strength.[6]
Experimental Protocol: UV-Vis Spectroscopy (Diffuse Reflectance)
Objective: To determine the electronic transitions and coordination geometry of solid this compound complexes.
Materials:
-
This compound complex (solid powder)
-
Barium sulfate (B86663) (BaSO₄) or Magnesium oxide (MgO) as a reference standard.
-
UV-Vis spectrophotometer with a diffuse reflectance accessory.
Procedure:
-
Sample Preparation:
-
Grind the solid this compound complex to a fine powder.
-
The sample can be analyzed directly or mixed with a non-absorbing matrix like BaSO₄.
-
-
Data Acquisition:
-
Record a baseline spectrum using the reference standard (e.g., BaSO₄).
-
Place the powdered sample in the sample holder of the diffuse reflectance accessory.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
The instrument software will typically convert the reflectance data to absorbance using the Kubelka-Munk function.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Correlate the observed absorption bands with the expected d-d electronic transitions for Cr(III) to infer the coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the structure of the nicotinic acid ligand upon coordination. However, the paramagnetic nature of Cr(III) can lead to significant broadening of NMR signals, making interpretation challenging.[3] Studies have sometimes employed deuterium-labeled nicotinic acid to aid in spectral assignment.[1] Due to the insolubility of many chromium nicotinate preparations, solid-state NMR may be more informative, though it is a more specialized technique.[7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy (where soluble)
Objective: To characterize the organic ligand environment in this compound complexes.
Materials:
-
This compound complex
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Long acquisition times may be necessary due to the potential for broad signals.
-
-
Data Analysis:
-
Compare the chemical shifts of the complex with those of free nicotinic acid.
-
Shifts in the positions of the pyridine and carboxylate signals can indicate the mode of coordination.
-
Be aware of significant peak broadening due to the paramagnetic Cr(III) center.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the complex and any fragments, which can help to confirm the composition. Techniques like Electrospray Ionization (ESI-MS) can be used for soluble complexes, while solid-state techniques may be required for insoluble polymers. The results often indicate the presence of polymeric species.[1][2]
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound complexes.
Materials:
-
This compound complex
-
Appropriate solvent for ESI-MS (e.g., methanol, water)
Procedure:
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the complex in a suitable solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak(s).
-
Analyze the isotopic pattern to confirm the presence of chromium.
-
Interpret the fragmentation pattern to gain structural insights. The data often suggests the presence of polymers of Cr(III), oxygen-bound nicotinate, hydroxide, and water.[2]
-
Application in Drug Development: Insulin (B600854) Signaling Pathway
Chromium complexes, including this compound, are thought to potentiate the action of insulin.[8] This is believed to occur through the upregulation of the insulin signaling cascade.[8]
Caption: Insulin signaling pathway potentiated by chromium.
The diagram illustrates how chromium may enhance insulin sensitivity. Insulin binds to its receptor, which is further activated by a chromium-containing oligopeptide (chromodulin), leading to a cascade that results in the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[9][10]
Experimental Workflow
A typical workflow for the synthesis and characterization of this compound complexes is outlined below.
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric and spectroscopic studies of the nutritional supplement chromium(III) nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. tijer.org [tijer.org]
- 5. researchgate.net [researchgate.net]
- 6. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 7. The first chromium-53 solid-state nuclear magnetic resonance spectra of diamagnetic chromium(0) and chromium(VI) compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Chromium nicotinate | C18H12CrN3O6 | CID 9909912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chromium Dinicotinate Bioavailability In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trivalent chromium (Cr³⁺) is a trace element that plays a role in glucose, lipid, and protein metabolism, primarily by potentiating the action of insulin (B600854).[1][2] Chromium dinicotinate, a complex of chromium and niacin (vitamin B3), is a common form of chromium used in dietary supplements. Assessing its bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation—is crucial for understanding its efficacy and establishing appropriate dosages. This document provides detailed application notes and protocols for in vivo assessment of this compound bioavailability.
The methods described herein are designed to provide a comprehensive understanding of this compound absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical settings. These protocols are intended for use by researchers, scientists, and drug development professionals.
Key In Vivo Methods for Bioavailability Assessment
Several in vivo methods can be employed to assess the bioavailability of this compound. The choice of method often depends on the specific research question, the available resources, and the model system (animal or human). Key methods include:
-
Stable Isotope Tracer Studies: This is a powerful technique to trace the metabolic fate of chromium from a specific source (i.e., the this compound supplement) without the use of radioactive isotopes.
-
Pharmacokinetic Studies: These studies involve the measurement of chromium concentrations in biological fluids (primarily blood and urine) over time following administration of this compound.
-
Tissue Distribution Analysis: This method determines the accumulation of chromium in various organs and tissues, providing insights into its distribution and potential sites of action or toxicity.
-
Fecal Excretion Analysis: By measuring the amount of chromium excreted in feces, the unabsorbed fraction of the administered dose can be quantified.
-
Functional Assays: These assays measure the physiological effects of chromium supplementation, such as improvements in glucose tolerance or insulin sensitivity, which can serve as indirect indicators of bioavailability.
Experimental Protocols
Protocol 1: Stable Isotope Tracer Study in a Rodent Model
This protocol describes the use of a stable isotope of chromium (e.g., ⁵³Cr or ⁵⁴Cr) to assess the absorption and retention of chromium from this compound.
Objective: To quantify the true absorption of chromium from this compound.
Materials:
-
This compound enriched with a stable isotope of chromium (e.g., ⁵³Cr-dinicotinate).
-
Laboratory rodents (e.g., Wistar or Sprague-Dawley rats), acclimated to the housing conditions.
-
Metabolic cages for separate collection of urine and feces.
-
Standard laboratory diet with a known chromium content.
-
Analytical instrumentation for isotopic analysis (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).
-
Acid-washed, metal-free collection tubes and labware to prevent contamination.[3]
Procedure:
-
Acclimation: House the animals in individual metabolic cages for at least 3-5 days to acclimate them to the environment and the diet.
-
Baseline Sample Collection: Collect 24-hour urine and feces samples for 1-2 days before the administration of the tracer to determine baseline chromium levels and isotopic ratios.
-
Tracer Administration: Administer a single oral dose of the stable isotope-enriched this compound to the animals via gavage. The dose should be physiologically relevant.
-
Sample Collection: Collect urine and feces separately over a period of 72 hours (or longer, depending on the study design) post-administration.
-
Blood Sampling: If required, blood samples can be collected at specific time points via tail vein or cardiac puncture (terminal procedure) using heparinized, metal-free tubes.
-
Tissue Collection (Terminal): At the end of the study, euthanize the animals and collect target organs (e.g., liver, kidney, spleen, muscle, bone) to assess tissue distribution.[2][4]
-
Sample Preparation:
-
Urine: Dilute samples with deionized water.
-
Feces and Tissues: Dry the samples to a constant weight, followed by acid digestion (e.g., using nitric acid and hydrogen peroxide) in a microwave digestion system.
-
-
Isotopic Analysis: Analyze the prepared samples for the concentration of the stable chromium isotope and total chromium using ICP-MS.
Data Analysis:
-
Calculate the amount of the stable isotope excreted in urine and feces.
-
Determine the "true absorption" by subtracting the amount of the stable isotope excreted in the feces from the administered dose.
-
Calculate the percentage of the absorbed dose that is retained in the body and the percentage excreted in the urine.
Protocol 2: Pharmacokinetic Study in Humans
This protocol outlines a typical design for a human clinical trial to assess the pharmacokinetics of this compound.
Objective: To determine the rate and extent of chromium absorption from this compound in human subjects.
Study Design: A randomized, double-blind, placebo-controlled crossover study is recommended.[5]
Participants: Healthy adult volunteers with normal glucose tolerance.
Materials:
-
This compound supplements (e.g., 400 µg Cr³⁺/day).[6]
-
Placebo capsules identical in appearance.
-
Standardized meals.
-
Equipment for blood and urine collection.
-
Analytical instrumentation for chromium analysis (e.g., Graphite Furnace Atomic Absorption Spectrometry - GFAAS or ICP-MS).[7]
Procedure:
-
Screening and Run-in Period: Screen potential participants for inclusion and exclusion criteria. A placebo run-in period of one month can help stabilize baseline levels.[6]
-
Randomization: Randomly assign subjects to receive either this compound or a placebo.
-
Dosing: Administer a single dose of the supplement with a standardized meal.
-
Blood Sampling: Collect blood samples into metal-free tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[8]
-
Urine Collection: Collect 24-hour urine samples on the day of dosing.[9]
-
Washout Period: A washout period of at least one week should be implemented before crossing over to the other treatment arm.[9]
-
Crossover: Repeat the procedure with the alternate treatment.
-
Sample Processing:
-
Blood: Centrifuge to separate plasma or serum and store at -80°C until analysis.
-
Urine: Measure the total volume and take an aliquot for analysis.
-
-
Chromium Analysis: Determine the total chromium concentration in plasma/serum and urine samples.
Data Analysis:
-
Plot the mean plasma/serum chromium concentration versus time.
-
Calculate key pharmacokinetic parameters:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total systemic exposure to chromium.
-
-
Urinary excretion data can be used to estimate the amount of chromium absorbed.[2]
Data Presentation
Quantitative data from bioavailability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Comparative Bioavailability of Different Chromium Compounds in Rats
| Chromium Compound | Apparent Absorption (%) | True Absorption (%) | Urinary Excretion (% of Absorbed Dose) | Reference |
| Chromium Chloride | 0.13 - 0.24 | - | - | [10] |
| Chromium Nicotinate | 0.04 - 0.15 | - | - | [10] |
| Chromium Picolinate | 0.16 | 0.99 | High | [10] |
Note: Data are synthesized from studies using radiolabeled chromium (⁵¹Cr) and whole-body counting in rats. Apparent absorption is based on whole-body retention after 7 days.
Table 2: Pharmacokinetic Parameters of Chromium Malate (B86768) and Chromium Picolinate in Rats (Oral Administration)
| Parameter | Chromium Malate (Male) | Chromium Picolinate (Male) | Reference |
| Tmax (h) | 1.5 | - | [8] |
| Cmax (µg/mL) | 4.63 ± 0.37 | - | [8] |
| AUC (µg·h/mL) | Increased | - | [8] |
| Mean Retention Time (h) | Prolonged | - | [8] |
| Relative Bioavailability | Increased | - | [8] |
Note: This table highlights the pharmacokinetic profile of chromium malate in comparison to chromium picolinate, indicating that chromium malate may have a longer retention time and higher bioavailability in male rats.[8]
Table 3: Human Studies on Chromium Supplementation and Bioavailability
| Study Population | Chromium Compound | Dose | Duration | Key Findings | Reference |
| Type 2 Diabetic Patients | Chromium Dinicocysteinate | 400 µg Cr³⁺/day | 3 months | Significant decrease in insulin resistance and TNF-α. | [6] |
| Healthy Females | Chromium Picolinate, Nicotinate, Chloride | 200 µg Cr³⁺ | Single dose | Picolinate showed significantly higher 24h urinary Cr excretion. | [9] |
| Healthy Volunteers | Chromium Picolinate, Cr(D-Phen)₃ | Single dose | - | Apparent absorption in humans (0.8-1%) was higher than in rats. | [10][11] |
Visualizations
Signaling Pathways
Chromium is believed to potentiate insulin signaling. A proposed mechanism involves the binding of chromium to an oligopeptide to form chromodulin, which then activates the insulin receptor.
References
- 1. Jadeybird [jadeybird.com]
- 2. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Chromium (Cr) Toxicity: Clinical Assessment - Laboratory Tests | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. Physiologically based pharmacokinetic model for rats and mice orally exposed to chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of chromium dinicocysteinate supplementation on inflammation, oxidative stress, and insulin resistance in type 2 diabetic subjects: an exploratory analysis of a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 7-1, Analytical Methods for Determining Chromium in Biological Materials - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of chromium malate and its influence on trace metals absorption after oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of acute absorption of commercially available chromium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of chromium(III)-supplements in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromium Dinicotinate in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium dinicotinate in in vitro assays. Our goal is to help you overcome common challenges related to solubility and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is reported to be soluble in water, ethanol, and methanol.[1] However, its solubility can be influenced by the specific form of the material, which is sometimes referred to as chromium polynicotinate and may contain a mixture of chromium di- and tri-nicotinate.[2] The manufacturing process can also affect its solubility characteristics.[1]
Q2: My this compound is not dissolving completely in aqueous solutions. What could be the reason?
A2: Incomplete dissolution can be due to several factors. The compound may exist as a less soluble complex or polymorph.[2][3] Aggregation of the particles can also lead to the appearance of cloudiness or sedimentation.[4] Additionally, the pH of your solution can significantly impact the solubility of metal complexes like this compound.[4]
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
A3: While direct evidence for this compound's solubility in DMSO was not found in the provided search results, DMSO is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[5][6][7] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to a final concentration where the DMSO percentage is non-toxic to your cells (typically below 1-2%).[7]
Q4: What are the common signs of precipitation in my in vitro assay?
A4: Precipitation in cell culture media can manifest as turbidity, cloudiness, or visible particulate matter.[8] Under a microscope, these precipitates may appear as crystalline structures or amorphous aggregates, which can interfere with imaging-based assays.[8]
Q5: How can precipitation of this compound affect my experimental results?
A5: The formation of precipitates can lead to several issues. It reduces the actual concentration of the compound in solution, leading to inaccurate and inconsistent results.[8] These precipitates can also be harmful to cells by removing essential nutrients from the media through chelation or by exerting direct cytotoxic effects.[8]
Troubleshooting Guides
Issue 1: this compound Powder Does Not Fully Dissolve
If you are observing particulate matter or cloudiness when trying to dissolve this compound, follow these steps:
Troubleshooting Workflow
References
- 1. Chromium Nicotinate BP EP USP CAS 64452-96-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
"troubleshooting chromium dinicotinate synthesis impurities"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chromium dinicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of synthesized chromium nicotinate (B505614)?
A1: Synthesized chromium nicotinate is often not a simple, well-defined molecular compound. Research has shown that it is frequently an amorphous, water-insoluble, polymeric material.[1] The structure consists of nicotinato-bridged polymers built from dihydroxido-bridged dinuclear chromium(III) cores.[2] The exact formula and structure can vary depending on the synthesis conditions, particularly the molar ratio of chromium to nicotinic acid and the pH of the reaction mixture.[2] Commercially available "chromium polynicotinate" is typically a mixture of chromium tri- and dinicotinate, with the trinicotinate form often being predominant.[3]
Q2: What are the most common impurities in this compound synthesis?
A2: The primary "impurity" or source of product inconsistency in this compound synthesis is the formation of a complex polymeric mixture rather than a discrete molecular compound.[1] This can lead to batch-to-batch variability. Other potential impurities include:
-
Unreacted starting materials: Residual nicotinic acid or chromium salts.
-
Chromium hydroxide (B78521): Precipitation of Cr(OH)₃ can occur, especially at higher pH levels (pH > 6).
-
Varying polymeric structures: Different synthesis methods can lead to different polymeric compounds of Cr(III), oxygen-bound nicotinate, hydroxide, and water.[1]
-
Other chromium-nicotinate complexes: Depending on the stoichiometry, mono- or tri-nicotinate complexes can form alongside the desired dinicotinate.
Q3: Why is pH control so critical during the synthesis?
A3: pH is a critical parameter because it dictates the species of chromium(III) present in the solution and the solubility of nicotinic acid. At acidic pH (below 4), chromium(III) exists as hexaaquachromium(III) ions, [Cr(H₂O)₆]³⁺. As the pH increases, hydrolysis occurs, forming species like [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺. At a pH above 6, chromium(III) tends to precipitate as chromium hydroxide (Cr(OH)₃). The speciation of chromium directly affects its reactivity with the nicotinate ligand. Maintaining the optimal pH ensures the desired chromium species is available for complexation and prevents the precipitation of chromium hydroxide. A pH of around 7.5 has been used for the formation of this compound complexes.
Q4: What analytical methods are recommended for characterizing the final product?
A4: A combination of spectroscopic and analytical techniques is recommended for thorough characterization:
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the nicotinate ligand to the chromium center by observing shifts in the carboxylate and pyridine (B92270) vibrational bands.
-
UV-Vis Spectroscopy: To study the electronic transitions of the chromium(III) complex, providing information about its coordination environment.
-
X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR): Advanced techniques to probe the local structure and oxidation state of the chromium centers within the polymeric matrix.[2]
-
-
Chromatographic and Other Analytical Methods:
-
Ion Chromatography: Can be used to determine the amount of trivalent and potentially hexavalent chromium.
-
Elemental Analysis: To determine the percentages of carbon, hydrogen, nitrogen, and chromium, which helps in verifying the empirical formula of the synthesized complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Precipitate | Incorrect pH, preventing complex formation or leading to soluble species. | Carefully monitor and adjust the pH of the reaction mixture. A pH of ~7.5 has been shown to be effective for this compound formation. Use a buffer or perform a slow, dropwise addition of base. |
| Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Some procedures involve refluxing for several hours. | |
| Stoichiometry of reactants is not optimal. | Experiment with different molar ratios of chromium(III) salt to nicotinic acid. A 1:3 ratio of Cr³⁺ to nicotinate has been reported to yield the dinicotinate complex. | |
| Product is a different color than expected (e.g., green instead of reddish-brown) | Formation of a different chromium complex or polymeric structure. | Re-evaluate the pH and stoichiometry. The final product's properties are highly dependent on these parameters.[2] |
| Presence of unreacted chromium salts (e.g., green CrCl₃·6H₂O). | Ensure complete reaction and thoroughly wash the precipitate with deionized water to remove any soluble starting materials. | |
| Product is insoluble in common solvents | This is an inherent property of the polymeric nature of chromium nicotinate.[1][4] | This is expected. If a soluble form is required, the synthesis method needs to be fundamentally altered, which may not yield the same product. |
| Batch-to-batch inconsistency in product characteristics | Variations in reaction conditions (pH, temperature, stirring rate, addition rate of reagents). | Standardize all reaction parameters meticulously. Implement strict process controls for pH, temperature, and reagent addition. |
| The inherent polymeric nature of the product.[1] | Acknowledge that the product is likely a polymeric mixture. Focus on achieving consistent analytical and spectroscopic profiles between batches rather than aiming for a single, pure compound. | |
| Presence of unreacted nicotinic acid in the final product | Insufficient chromium salt or incomplete reaction. | Ensure the molar ratio of chromium to nicotinic acid is appropriate. Increase reaction time or temperature to drive the reaction to completion. |
| Inefficient washing of the final product. | Wash the precipitate thoroughly with deionized water, in which nicotinic acid has some solubility. |
Experimental Protocols
Synthesis of Chromium(III) Nicotinate Complex
This protocol is adapted from a method for preparing high-purity chromium nicotinate.
Materials:
-
Nicotinic Acid
-
Soluble Trivalent Chromium Salt (e.g., CrCl₃·6H₂O, Cr₂(SO₄)₃)
-
Deionized Water
-
Base (e.g., NaOH, NaHCO₃)
Procedure:
-
Dissolve the desired amount of nicotinic acid in deionized water with stirring.
-
Slowly add a solution of the base (e.g., sodium hydroxide or sodium bicarbonate) to the nicotinic acid solution until the nicotinic acid is fully dissolved, forming the sodium nicotinate salt in situ.
-
In a separate vessel, prepare a solution of the soluble trivalent chromium salt in deionized water.
-
While stirring, slowly add the chromium salt solution to the sodium nicotinate solution.
-
A precipitate of the chromium nicotinate complex should form.
-
Allow the mixture to stand and age (e.g., for 24 hours) to ensure complete crystallization.
-
Collect the precipitate by filtration (e.g., centrifugal filtration).
-
Wash the collected crystals with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Dry the purified crystals in an oven at an appropriate temperature (e.g., 80-105 °C) for several hours.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during synthesis.
References
"stability of chromium dinicotinate in different buffer solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium dinicotinate.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Buffer Solution | pH-dependent solubility: Chromium (III) complexes have low solubility at neutral to alkaline pH, often precipitating as chromium hydroxide (B78521). Buffer interaction: Certain buffer ions, like phosphate (B84403), can form insoluble complexes with chromium (III). High concentration: The concentration of this compound may exceed its solubility limit in the chosen buffer. | Adjust pH: Maintain a slightly acidic pH (e.g., pH 4-6) to improve solubility. Select appropriate buffer: Consider using buffers like acetate (B1210297) or MES. If phosphate buffer is necessary, use a lower concentration. Optimize concentration: Prepare a more dilute solution of this compound. |
| Color Change of Solution | Degradation: A change in color, often to a greenish hue, can indicate the degradation of the this compound complex and the formation of other chromium (III) species. pH shift: The color of chromium (III) solutions can be pH-sensitive due to changes in the coordination sphere of the chromium ion. | Monitor stability: Use UV-Vis spectrophotometry to check for spectral shifts indicative of degradation. Control pH: Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment. Proper storage: Store stock solutions protected from light and at the recommended temperature to minimize degradation. |
| Inconsistent Experimental Results | Variability in stock solution: Degradation or precipitation in the stock solution can lead to inconsistent concentrations. Interaction with other reagents: Components in the experimental system may interact with this compound, affecting its stability or activity. | Freshly prepare solutions: Prepare this compound solutions fresh for each experiment. Validate stock solution: Regularly check the concentration and purity of the stock solution using HPLC or UV-Vis spectrophotometry. Perform compatibility studies: Test for interactions between this compound and other critical reagents in your assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and pH for dissolving this compound?
A1: For initial solubilization, consider using a slightly acidic aqueous solution (pH 4-6). Chromium (III) complexes are generally more stable and soluble under these conditions, minimizing the risk of precipitation as chromium hydroxide which can occur at neutral or alkaline pH.
Q2: Which buffer systems are most compatible with this compound?
A2: While specific compatibility data is limited, buffers that are less likely to form insoluble precipitates with chromium (III) ions are recommended. Acetate or MES buffers are often suitable choices. If using phosphate buffers, be aware of the potential for precipitation and consider using lower concentrations.
Q3: How should I store this compound solutions?
A3: It is best to prepare solutions fresh. If storage is necessary, stock solutions should be stored at 2-8°C and protected from light to minimize degradation. The stability of the solution is dependent on the buffer and pH, so it is advisable to perform a preliminary stability assessment for your specific conditions.
Q4: What are the signs of this compound degradation?
A4: Degradation can be indicated by a visible color change in the solution (e.g., from a reddish-brown to a greenish color), the formation of a precipitate, or changes in the UV-Vis absorption spectrum. For quantitative assessment, HPLC can be used to detect the appearance of degradation products and a decrease in the parent compound peak.
Q5: Can I use UV-Vis spectrophotometry to monitor the stability of this compound?
A5: Yes, UV-Vis spectrophotometry is a useful technique for monitoring stability. A stable solution of this compound will exhibit a consistent absorption spectrum over time. Any significant shift in the lambda max (λmax) or a change in absorbance at a specific wavelength can indicate degradation or changes in speciation. It is recommended to perform a full spectral scan to observe any changes.
Data Presentation
| Buffer System | pH | Temperature (°C) | Expected Stability (Illustrative) | Potential Degradation Pathway |
| Acetate Buffer | 4.5 | 25 | High | Minimal degradation expected. |
| Phosphate Buffer | 7.4 | 25 | Moderate to Low | Potential for precipitation of chromium phosphate; hydrolysis. |
| TRIS Buffer | 8.0 | 25 | Low | Increased rate of hydrolysis and potential precipitation of chromium hydroxide. |
| 0.1 M HCl | 1.0 | 60 | Low | Acid-catalyzed hydrolysis, ligand dissociation.[1] |
| 0.1 M NaOH | 13.0 | 60 | Very Low | Base-catalyzed hydrolysis, formation of hydroxo complexes and precipitation.[1] |
Note: This table is for illustrative purposes and actual stability should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Stability
Objective: To monitor the stability of this compound in a given buffer solution over time by observing changes in its UV-Vis absorption spectrum.
Materials:
-
This compound
-
Selected buffer solution (e.g., 0.1 M Acetate buffer, pH 4.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the selected buffer at a known concentration.
-
Immediately after preparation (t=0), record the UV-Vis absorption spectrum of the solution from 200 to 800 nm.
-
Store the solution under the desired experimental conditions (e.g., at room temperature, protected from light).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.
-
Analyze the spectra for any changes in the position of the maximum absorbance (λmax) or the absorbance value at λmax, which would indicate degradation or a change in the complex's structure.
Protocol 2: HPLC Method for the Quantification of this compound and its Degradation Products
Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Procedure:
-
Method Development:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water:acetonitrile mixture).
-
Develop a mobile phase for optimal separation. A common starting point for related chromium complexes is a mixture of acetonitrile and water (e.g., 40:60 v/v) with a flow rate of 0.8-1.0 mL/min.[2]
-
Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 264 nm for similar complexes).[1]
-
-
Forced Degradation Study (Method Validation):
-
Subject the this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[1]
-
Inject the stressed samples into the HPLC system to ensure that the degradation products are well-resolved from the parent peak of this compound.
-
-
Stability Study:
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Prepare a solution of this compound in the buffer of interest.
-
At various time points, inject an aliquot of the solution into the HPLC system.
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Quantify the peak area of this compound to determine its concentration over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Flowchart for troubleshooting common issues with this compound solutions.
Caption: Postulated role of active chromium (III) complexes in enhancing insulin signaling.
References
Technical Support Center: Chromium Dinicotinate Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by chromium dinicotinate in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with colorimetric assays?
A1: this compound is a nutritional supplement containing trivalent chromium (Cr(III)) and nicotinic acid (niacin).[1] Its potential for interference in colorimetric assays arises from the chemical properties of its components. Trivalent chromium is a transition metal that can participate in redox reactions and form coordination complexes. Nicotinic acid can also interact with assay reagents. These properties can lead to non-specific color generation, quenching of the signal, or inhibition of enzymatic reactions that are central to many colorimetric assays.
Q2: How can this compound potentially interfere with common protein quantification assays like the BCA and Bradford assays?
A2: The mechanisms of interference differ between these two assays:
-
BCA (Bicinchoninic Acid) Assay: This assay relies on the reduction of Cu²⁺ to Cu⁺ by proteins, followed by the chelation of Cu⁺ by BCA to produce a colored product.[2] Substances with reducing potential can also reduce Cu²⁺, leading to an overestimation of protein concentration.[3][4] Trivalent chromium, although less oxidizing than hexavalent chromium, may still possess sufficient redox activity to interfere with this step.
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Bradford Assay: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[5] Interference in the Bradford assay is less common from reducing agents but can be caused by substances that bind to the dye or the protein, preventing the formation of the protein-dye complex.[6] While less likely, high concentrations of this compound could potentially interact with the dye or protein, affecting the accuracy of the results.
Q3: My cell viability assay results (e.g., MTT, XTT) are inconsistent when using this compound. What could be the cause?
A3: Tetrazolium-based assays like MTT and XTT measure cell viability by the enzymatic reduction of a tetrazolium salt to a colored formazan (B1609692) product.[7] The primary mechanism of interference from this compound in these assays would be its potential to directly reduce the tetrazolium salt, independent of cellular metabolic activity. This would lead to a false positive signal, suggesting higher cell viability than is actually present. Additionally, the compound might alter cellular metabolism or interact with the formazan product, leading to inaccurate readings.[6]
Troubleshooting Guides
Issue 1: Suspected Interference in Protein Quantification Assays
If you suspect this compound is interfering with your protein assay, follow this troubleshooting workflow:
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Prepare a sample containing the same concentration of this compound in the assay buffer as your experimental samples, but without any protein. A significant absorbance reading in this control indicates direct interference.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of a standard protein (like BSA) to a sample already containing this compound. If the measured concentration is not what you expect (typically outside of 85-115% recovery), this confirms interference.[6]
-
Sample Dilution: Diluting your sample can reduce the concentration of this compound to a level where it no longer interferes, while keeping the protein concentration within the detectable range of the assay.[8]
-
Choose an Alternative Assay: If interference persists, consider an alternative protein quantification method that is less susceptible to the suspected mechanism of interference. For example, if you suspect reducing agent interference in the BCA assay, the Bradford assay may be a suitable alternative.[9]
-
Protein Precipitation: To remove interfering substances, you can precipitate the protein from your sample.[8] A common method is acetone (B3395972) precipitation. After precipitation, the protein pellet is washed and then redissolved in a buffer compatible with the assay.
Issue 2: Suspected Interference in Cell Viability Assays (MTT, XTT)
For troubleshooting interference in cell-based assays, a systematic approach is necessary:
Troubleshooting Steps:
-
"Compound-Only" Control: In a cell-free well, add the same concentration of this compound to the cell culture medium as used in your experiment, followed by the MTT or XTT reagent. A color change indicates direct reduction of the tetrazolium salt by your compound.[7]
-
Background Subtraction: If the interference is minor and consistent across the concentrations of this compound used, you may be able to subtract the background absorbance from your experimental wells.[6]
-
Wash Step: Before adding the tetrazolium reagent, gently wash the cells to remove any residual this compound. This is more feasible for adherent cell cultures.
-
Alternative Viability Assay: Consider using a non-enzymatic viability assay that relies on a different principle, such as a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
Data Presentation: Summary of Potential Interference and Mitigation
| Assay Type | Potential Interference Mechanism by this compound | "Compound-Only" Control | Sample Dilution | Alternative Assay | Analyte Precipitation/Wash |
| BCA Protein Assay | Reduction of Cu²⁺ leading to overestimation.[2][4] | Highly Recommended | Effective | Bradford Assay | Effective (Protein Precipitation) |
| Bradford Protein Assay | Binding to dye or protein, potentially causing underestimation.[6] | Recommended | Potentially Effective | BCA Assay, Lowry Assay | Effective (Protein Precipitation) |
| MTT/XTT Cell Viability Assay | Direct reduction of tetrazolium salt leading to a false positive signal.[6][7] | Essential | Potentially Effective | Trypan Blue, LDH Assay | Effective (Cell Wash) |
Experimental Protocols
Protocol 1: "Compound-Only" Control for BCA Protein Assay
Objective: To determine if this compound directly interferes with the BCA assay reagents.
Materials:
-
BCA Protein Assay Kit
-
This compound stock solution
-
Assay buffer (the same buffer your protein samples are in)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer, covering the range of concentrations present in your experimental samples.
-
Prepare the BCA working reagent according to the manufacturer's instructions.[2]
-
In a 96-well plate, add your this compound dilutions to separate wells. Include a buffer-only blank.
-
Add the BCA working reagent to all wells.
-
Incubate the plate according to the assay protocol (e.g., 30 minutes at 37°C).
-
Measure the absorbance at 562 nm.
Analysis: A significant, concentration-dependent increase in absorbance in the this compound-containing wells compared to the blank indicates direct interference.
Protocol 2: Acetone Precipitation of Proteins
Objective: To remove this compound and other potential interfering substances from a protein sample.[10]
Materials:
-
Protein sample containing this compound
-
Cold (-20°C) acetone
-
Microcentrifuge
-
Assay buffer
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.[10]
-
Carefully decant and discard the supernatant which contains the interfering substances.[10]
-
Allow the protein pellet to air-dry briefly to remove residual acetone. Do not over-dry.[10]
-
Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay.
Note: It is crucial to also process your protein standards in the same manner to account for any protein loss during precipitation.[8]
References
- 1. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 4. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
"long-term stability and storage of chromium dinicotinate powder"
This technical support center provides guidance on the long-term stability and storage of chromium dinicotinate powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: this compound powder should be stored in tightly closed containers, protected from excessive heat, moisture, light, and air.[1] When stored under these conditions, it has a shelf life of up to 3 years.[1] For laboratory purposes, storage at room temperature is generally acceptable.[2]
Q2: What is the physical appearance of stable this compound powder?
A2: Stable this compound is typically a gray or purple-gray crystalline powder.[2][3] Any significant change in color or texture may indicate degradation.
Q3: Is this compound powder soluble in common laboratory solvents?
A3: No, this compound powder is reported to be substantially insoluble in water and ethanol.[3]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds can be susceptible to hydrolysis, oxidation, and photodegradation. Hydrolysis may lead to the dissociation of the nicotinic acid ligands from the chromium center. Oxidative conditions could potentially affect the organic ligand. Exposure to light may also induce degradation.
Q5: How can I assess the stability of my this compound powder sample?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in powder color (e.g., from gray to a different shade). | Exposure to light, heat, or air (oxidation). | Discard the powder as it may be degraded. Ensure future storage is in a tightly sealed, opaque container in a cool, dark, and dry place. |
| Clumping or caking of the powder. | Absorption of moisture. | The powder has been exposed to humidity. While it may still be usable for some applications, for sensitive experiments, it is best to use a fresh, unopened container. Ensure the container is tightly sealed and stored in a desiccator if in a high-humidity environment. |
| Inconsistent experimental results using the same batch of powder. | Degradation of the powder due to improper storage or handling. | Review storage conditions. Perform a purity check using a suitable analytical method (e.g., HPLC). If degradation is confirmed, use a new batch of powder and strictly adhere to recommended storage conditions. |
| Poor solubility in a solvent where it was previously partially soluble. | Potential chemical change or formation of insoluble degradation products. | This may indicate significant degradation. It is advisable to use a fresh sample. |
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound Powder
This protocol outlines a general procedure for conducting an accelerated stability study. It is based on ICH guidelines and methodologies used for similar chromium compounds.[4]
1. Objective: To assess the stability of this compound powder under accelerated conditions of temperature and humidity.
2. Materials:
- This compound powder (at least three different batches).
- Amber glass vials with airtight seals.
- Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.
- Control storage at 25°C ± 2°C / 60% RH ± 5% RH.
- Analytical instrumentation (e.g., HPLC-UV).
3. Methodology:
- Place a sufficient quantity of this compound powder from each batch into separate, labeled amber glass vials.
- Seal the vials tightly.
- Place a set of vials from each batch into the accelerated stability chamber (40°C/75% RH).
- Place another set of vials from each batch into the control storage condition (25°C/60% RH).
- Withdraw samples at initial time point (T=0) and at specified intervals (e.g., 1, 3, and 6 months).
- At each time point, analyze the samples for:
- Appearance: Note any changes in color, texture, or flow properties.
- Assay and Purity: Use a validated stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products.
4. Data Analysis:
- Compile the data in a tabular format.
- Analyze for any significant changes in appearance or a significant decrease in the assay value.
- Identify and quantify any degradation products.
Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound, adapted from methods for chromium picolinate (B1231196).[5]
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
2. Instrumentation and Reagents:
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- This compound reference standard.
3. Chromatographic Conditions (to be optimized):
- Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v).
- Flow Rate: 0.8 mL/min.
- Detection Wavelength: 264 nm (based on nicotinic acid moiety).
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
4. Forced Degradation Studies:
- To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a solution of this compound.
- Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 3 hours.
- Thermal Degradation: Heat the solid powder at 60°C for 4 hours.
- Photodegradation: Expose a solution to UV light.
- Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the parent this compound peak.
5. Method Validation:
- Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life
| Parameter | Recommendation | Reference |
| Storage Temperature | Room Temperature | [2] |
| Atmosphere | In a tightly closed container, protected from air. | [1] |
| Humidity | Protected from moisture. | [1] |
| Light | Protected from light. | [1] |
| Shelf Life | Up to 3 years under recommended conditions. | [1] |
Table 2: Hypothetical Accelerated Stability Data for this compound Powder at 40°C / 75% RH
| Time Point | Appearance | Assay (%) | Total Degradation Products (%) |
| Initial | Gray, free-flowing powder | 100.0 | Not Detected |
| 1 Month | No significant change | 99.5 | 0.5 |
| 3 Months | Slight darkening of color | 98.2 | 1.8 |
| 6 Months | Noticeable darkening, slight clumping | 96.5 | 3.5 |
Note: This table is for illustrative purposes and represents hypothetical data.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a long-term stability study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Purification of Chromium Dinicotinate
Welcome, Researchers and Scientists, to the technical support center for the purification of chromium dinicotinate. This guide is designed to address the common and often complex challenges encountered during the synthesis, purification, and analysis of this compound. Given that this compound often presents as a polymeric, amorphous, and poorly soluble material, standard purification techniques like recrystallization are frequently unsuccessful.[1][2] This resource provides detailed troubleshooting guides, FAQs, and experimental protocols to navigate these challenges effectively.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Purity After Initial Synthesis and Washing
Question: My initial this compound precipitate shows low purity after filtration and basic washing. What are the likely causes and how can I improve it?
Answer: Low purity is the most common challenge and typically stems from several sources. The polymeric and intractable nature of the product makes it prone to trapping impurities.[1][2]
Possible Causes & Solutions:
-
Incomplete Reaction or Incorrect Stoichiometry: The synthesis of chromium nicotinate (B505614) complexes can result in a mixture of mono-, di-, and tri-nicotinate species.[3][4] Ensure precise control over the molar ratios of reactants as specified in your synthesis protocol.
-
Trapped Starting Materials and Salts: The amorphous precipitate can easily trap unreacted nicotinic acid, chromium salts (e.g., chromium chloride), and salts formed during pH adjustment (e.g., sodium chloride).
-
Solution: Implement a more rigorous washing protocol. Instead of a simple rinse, a slurry washing procedure is recommended. This involves re-suspending the filtered cake in fresh solvent, stirring for an extended period (e.g., 30-60 minutes), and then re-filtering. This process should be repeated multiple times.
-
-
Formation of Polymeric Hydroxide (B78521) Bridges: The product is often a polymer involving not just nicotinate ligands but also hydroxide and water bridges between chromium centers.[1][2]
-
Solution: Strict pH control during precipitation is critical. Aging the precipitate in the mother liquor for a set period (e.g., 24 hours) before filtration can sometimes promote a more ordered, less contaminated solid.[5]
-
Issue 2: Product "Oils Out" or Precipitates as a Gummy, Non-Filterable Solid
Question: When I try to precipitate or recrystallize my this compound, it forms an oily or gummy substance instead of a filterable powder. What should I do?
Answer: "Oiling out" is common with amorphous or polymeric materials that have low melting points or high solubility in the solvent system at the precipitation temperature.
Possible Causes & Solutions:
-
Supersaturation is too High: The solution is too concentrated, leading to rapid, disordered precipitation instead of controlled crystallization or powder formation.
-
Solution: Use a more dilute solution. If precipitating by adding an anti-solvent, add it much more slowly while vigorously stirring to maintain a lower level of supersaturation.
-
-
Temperature Shock: Cooling the solution too quickly can favor the formation of an amorphous gum over a microcrystalline powder.
-
Solution: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Avoid crashing the product out of solution by placing a hot flask directly into an ice bath.
-
-
Solvent System is Inappropriate: The chosen solvent may be too good, preventing the compound from precipitating cleanly.
-
Solution: Experiment with different solvent/anti-solvent systems. Since this compound is largely insoluble, this issue is more common during attempts at recrystallization from a solvent in which it has some limited solubility.
-
Issue 3: Difficulty in Characterizing the Product and Confirming Purity
Question: I have a final product, but I'm struggling to confirm its identity as this compound and assess its purity due to its insolubility. What analytical methods are recommended?
Answer: The intractability of this compound requires a multi-technique approach to characterization and purity assessment. No single method will provide a complete picture.
Recommended Analytical Workflow:
-
Elemental Analysis (ICP-MS/AES or AAS): This is the most critical test. After digesting the sample in strong acid, determine the chromium content (% by weight).[] This will confirm the presence of chromium and help verify the overall complex composition against the theoretical value. It can also detect other metallic impurities.
-
HPLC-UV Analysis: While the complex itself may be insoluble, you can often detect soluble impurities like unreacted nicotinic acid. An HPLC method adapted from chromium picolinate (B1231196) analysis can be used.[7][8]
-
FTIR Spectroscopy: This provides structural information about the bulk sample. Compare the spectrum of your product to that of pure nicotinic acid. Look for shifts in the carboxylate (C=O) and pyridine (B92270) ring vibrations, which indicate coordination to the chromium ion. The presence of broad peaks in the 3200-3500 cm⁻¹ region suggests the presence of coordinated water or hydroxide groups, which is characteristic of these complexes.[9][10]
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature and is excellent for quantifying volatile components. A typical TGA thermogram for a chromium nicotinate complex will show an initial weight loss corresponding to the dehydration of water molecules, followed by the decomposition of the nicotinate ligands at higher temperatures.[11][12][13] This can help confirm the hydration state and ligand content.
Frequently Asked Questions (FAQs)
Q1: Can this compound be purified by standard recrystallization? A1: Generally, no. Most sources describe chromium nicotinate complexes as "intractable," meaning they are insoluble or unstable in common solvents.[1][2] This makes traditional recrystallization, which relies on dissolving the compound in a hot solvent and crystallizing upon cooling, highly challenging. Purification efforts should focus on techniques suitable for insoluble materials, such as exhaustive slurry washing.
Q2: What are the expected impurities in a this compound synthesis? A2: Common impurities include:
-
Organic Impurities: Unreacted nicotinic acid.
-
Inorganic Impurities: Starting chromium salts (e.g., CrCl₃), salts from pH adjustment (e.g., NaCl), and potentially other transition metals present in the chromium source.[14]
-
Structural Impurities: Other chromium nicotinate species (e.g., trinicotinate, mononicotinate) and various polymeric forms with differing amounts of hydroxide and water ligands.[4]
Q3: My elemental analysis shows the correct Cr:N ratio, but the total percentage is low. What does this mean? A3: This is a common finding and usually indicates the presence of non-analyzed components, most likely coordinated or lattice water and/or hydroxide ligands.[1][2] Use Thermogravimetric Analysis (TGA) to quantify the percentage of volatile components (primarily water) to get a more complete picture of your compound's composition.
Q4: How can I check for toxic hexavalent chromium (Cr(VI)) contamination? A4: Cr(VI) is a potential impurity that should be monitored. A standard qualitative and quantitative method is spectrophotometry using 1,5-diphenylcarbazide as a chromogenic reagent.[15] This reagent reacts specifically with Cr(VI) under acidic conditions to produce a distinct magenta color that can be quantified with a UV-Vis spectrophotometer.
Q5: The color of my product is different from what is described in the literature. Is this a problem? A5: The color of chromium(III) complexes can be highly sensitive to the coordination environment, including the presence of water and hydroxide ligands, and the specific polymeric structure.[1] Different synthesis and purification conditions (especially pH) can lead to products of varying colors (e.g., from purple-grey to green).[16] While a significant color deviation may indicate a different primary structure or major impurity, some variation is expected. Rely on spectroscopic and elemental analysis for definitive characterization rather than color alone.
Data Presentation
Due to the polymeric and often non-stoichiometric nature of this compound, purity data can vary significantly. The following tables provide illustrative examples of how to track purity improvements and interpret analytical data.
Table 1: Illustrative Purity Improvement via Slurry Washing (Note: These are exemplary values for guidance. Actual results will vary.)
| Purification Step | Chromium Content (wt%) | Nicotinic Acid (wt%) | Chloride (wt%) | Appearance |
| Crude Precipitate | 9.5% | < 5% | < 2% | Dark Green Powder |
| After 1x Water Wash | 10.8% | < 2% | < 0.5% | Green Powder |
| After 3x Water Washes | 11.5% | < 0.5% | < 0.1% | Lighter Green Powder |
| After Final Ethanol (B145695) Wash | 12.1% | < 0.2% | < 0.1% | Grey-Green Powder |
Table 2: Typical Results from Purity Analysis Techniques (Note: These are typical expected outcomes, not absolute specifications.)
| Analytical Method | Parameter | Typical Result / Observation | Interpretation |
| Elemental Analysis | % Cr | 10-13% | Varies based on hydration and ligand number. Compare to theoretical value for your target structure. |
| % C, H, N | - | Must be consistent with the Cr percentage for a given formula (e.g., Cr(nic)₂(OH)(H₂O)ₓ). | |
| HPLC-UV | Free Nicotinic Acid | < 0.5% | Indicates effectiveness of washing steps. |
| TGA | Weight Loss < 150 °C | 5-15% | Corresponds to loss of lattice and coordinated water. |
| Weight Loss 250-500 °C | 50-70% | Corresponds to decomposition and loss of nicotinate ligands. | |
| UV-Vis | Cr(VI) Test | Negative (No magenta color) | Confirms absence of toxic hexavalent chromium. |
Experimental Protocols
Protocol 1: Purification by Slurry Washing
This protocol is designed to remove soluble impurities trapped within the amorphous this compound product.
Methodology:
-
Initial Filtration: After precipitation, collect the crude product by vacuum filtration using a Buchner funnel. Do not allow the filter cake to dry completely on the funnel.
-
First Slurry Wash (Water): Transfer the wet filter cake to a beaker. Add deionized water (approx. 10 mL per gram of crude product).
-
Stirring: Using a magnetic stirrer or overhead mechanical stirrer, stir the resulting slurry vigorously for at least 60 minutes at room temperature. This allows soluble impurities to diffuse out of the solid matrix into the water.
-
Filtration: Collect the washed product by vacuum filtration. Retain a small sample of the filtrate for analysis (e.g., for chloride content) to monitor impurity removal.
-
Repeat: Repeat steps 2-4 at least two more times with deionized water. The washing is complete when the level of key impurities (e.g., chloride, as tested with AgNO₃) in the filtrate is negligible.
-
Organic Solvent Wash: Perform a final wash using a water-miscible organic solvent like ethanol or acetone (B3395972) (1-2 repetitions). This helps to displace the water from the filter cake and facilitates drying.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[5]
Protocol 2: HPLC-UV Method for Detecting Free Nicotinic Acid
This protocol provides a starting point for an HPLC method to quantify unreacted nicotinic acid, a common impurity. This method is adapted from validated methods for the related compound, chromium picolinate.[7][17]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Add a diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and sonicate for 15 minutes to extract any soluble impurities.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of nicotinic acid (e.g., 100 µg/mL) in the diluent.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to create a calibration curve.
-
Inject the sample preparation.
-
Identify and quantify the nicotinic acid peak in the sample based on the retention time and calibration curve of the standard.
-
Visualizations
Logical Workflow for Troubleshooting Purity Issues
Caption: A logical workflow for diagnosing and addressing low purity in this compound.
Experimental Workflow for Purification and Analysis
Caption: Standard workflow for the purification and analysis of this compound.
References
- 1. Mass spectrometric and spectroscopic studies of the nutritional supplement chromium(III) nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. HPLC Method for Analysis of Chromium(III) on BIST B+ Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101935300A - Preparation method of high-purity organic chelated chromium nicotinate - Google Patents [patents.google.com]
- 7. US5863883A - Slurry cleaning process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple and Rapid HPLC-ICP-MS Method for the Simultaneous Determination of Cr(III) and Cr(VI) by Combining a 2,6-Pyridinedicarboxylic Acid Pre-Complexation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound glycinate | C14H12CrN3O6 | CID 11726609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. GSRS [precision.fda.gov]
- 16. Chromium polynicotinate or Chromium nicotinate Manufacturers, SDS [mubychem.com]
- 17. mdpi.com [mdpi.com]
"overcoming aggregation of chromium dinicotinate in stock solutions"
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the preparation and handling of chromium dinicotinate stock solutions. The primary focus is to address and overcome the common issue of compound aggregation and precipitation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My freshly prepared this compound solution is cloudy and has visible precipitate. What went wrong?
A: Cloudiness or precipitation upon preparing a this compound solution is a common issue, typically stemming from the compound's low aqueous solubility. Several factors can contribute to this:
-
Concentration Limit Exceeded: You may have attempted to create a solution with a concentration that exceeds the solubility limit of this compound in the chosen solvent.
-
Incorrect Solvent: While convenient, water is a poor solvent for many chromium complexes. Chromium picolinate (B1231196), a similar compound, is only slightly soluble in water and insoluble in ethanol.
-
Suboptimal pH: The pH of the solution is critical. Trivalent chromium compounds are generally insoluble in water, but their solubility can be influenced by pH. A slightly alkaline environment may be required for dissolution, as suggested by protocols using dilute NaOH.[1]
-
Low Temperature: The dissolution rate may be too slow at room temperature, leading to the appearance of undissolved particulate matter.
Q2: How can I rescue an aggregated or precipitated stock solution?
A: Before discarding a cloudy solution, you can attempt to redissolve the aggregate using the methods outlined in Protocol 2 . The general approach involves a sequence of physical and chemical interventions:
-
Sonication: This is the first and least invasive method. It uses ultrasonic waves to break apart aggregates and enhance dissolution.
-
Gentle Warming: Increasing the temperature can significantly improve solubility. However, this must be done cautiously to avoid potential degradation.
-
pH Adjustment: Carefully adding a small amount of dilute base (e.g., 0.1M NaOH) can increase solubility. This should be done incrementally while monitoring the solution's clarity.
-
Addition of a Co-solvent: If the primary solvent is aqueous, adding a miscible organic solvent like DMSO can help solubilize the compound.
Q3: What is the best solvent for preparing this compound stock solutions?
A: There is no single universal solvent, and the best choice depends on your experimental model (in vitro vs. in vivo) and desired final concentration. For cell culture, a high-concentration stock is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted to a final, low concentration in an aqueous medium. For animal studies, suspensions in saline have been used for oral administration.[2]
Q4: How can I prevent aggregation from occurring in the first place?
A: The most reliable method is to follow a carefully designed preparation protocol. Key preventative measures include:
-
Starting with a high-purity solvent.
-
Preparing the solution at a concentration known to be stable.
-
Using a co-solvent system (e.g., DMSO/water) if necessary.[3]
-
Adjusting the pH during preparation.
-
Sterile filtering the final solution to remove any initial micro-aggregates.
Refer to Protocol 1 for a detailed preventative methodology.
Data & Recommendations
The following tables summarize key data and recommendations for working with this compound.
Table 1: Solvent & Co-Solvent Recommendations
| Solvent System | Recommended Starting Concentration | Pros | Cons / Considerations |
| DMSO (100%) | 10-50 mM | High solubility for many organic molecules.[3][4] Ideal for high-concentration stocks. | Can be cytotoxic at higher final concentrations in cell culture (>0.5%). Must be stored in anhydrous conditions. |
| Water (with pH adjustment) | < 1 mM | Biologically compatible. | Very low intrinsic solubility.[5][6] Requires pH adjustment (e.g., to slightly alkaline) for dissolution.[1] |
| Saline (0.9% NaCl) | Variable (for suspension) | Suitable for in vivo oral gavage.[2] | Forms a suspension, not a true solution. Not suitable for sterile cell culture applications. Requires agitation before use. |
| Co-solvent (e.g., with Sodium Salicylate) | Variable | Can significantly increase aqueous solubility.[6] | The co-solvent may have its own biological effects that need to be controlled for in experiments. |
Table 2: Summary of Troubleshooting Actions
| Symptom | Potential Cause | Recommended Action |
| Solution is cloudy immediately after mixing. | Poor solubility, concentration too high. | Sonicate for 15-30 minutes. If unresolved, proceed to gentle warming. |
| Precipitate forms after storage (e.g., at 4°C). | Compound "crashing out" due to lower temperature. | Allow solution to return to room temperature. Sonicate to redissolve. Store at room temperature if stability allows. |
| Solution remains cloudy after sonication and warming. | Incorrect solvent or pH. | Cautiously adjust pH with dilute NaOH.[1] Consider remaking the solution in a different solvent like DMSO. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for most in vitro applications.
-
Materials:
-
This compound (Molar Mass: ~418.3 g/mol )[7]
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
-
Procedure:
-
Weigh out 4.18 mg of this compound and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a water bath sonicator and sonicate for 15-30 minutes, or until the solution is clear. Check the vial periodically.
-
Once fully dissolved, the solution can be aliquoted into smaller volumes for single-use applications to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Procedure for Rescuing an Aggregated Aqueous Solution
This protocol provides steps to attempt solubilization of a precipitated aqueous-based solution.
-
Initial Assessment: Visually confirm the presence of precipitate or cloudiness in your stock solution. Ensure the solution is at room temperature.
-
Step 1: Sonication
-
Place the sealed container (e.g., vial, tube) containing the solution into a water bath sonicator.
-
Sonicate for 20-30 minutes.
-
Visually inspect for any improvement. If the solution is now clear, you may proceed with your experiment. If not, proceed to the next step.
-
-
Step 2: Gentle Warming
-
Place the container in a water bath or heat block set to 37°C. Do not exceed 40°C to minimize the risk of compound degradation.
-
Incubate for 15-20 minutes with occasional gentle swirling.
-
If the precipitate dissolves, let the solution cool to room temperature. If it remains clear, it is ready for use. If the precipitate reappears upon cooling, the concentration is likely too high for stable storage at that temperature. If it remains cloudy, proceed to the next step.
-
-
Step 3: pH Adjustment
-
This step is for aqueous solutions only and should be done with extreme care.
-
Add a very small volume of 0.1M NaOH (e.g., 1-2 µL per mL of solution).
-
Mix gently and observe for any change in clarity.
-
Repeat if necessary, but avoid significant changes to the overall pH that could impact your experiment. If this step fails, the solution may be unsalvageable.
-
-
Final Recommendation:
-
If rescue attempts fail, it is recommended to discard the solution and prepare a fresh stock at a lower concentration or in a more suitable solvent system like DMSO, as described in Protocol 1 .
-
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound? A: this compound is a chemical compound that consists of a trivalent chromium (Cr³⁺) ion coordinated with three units of nicotinic acid (also known as niacin or Vitamin B3). It is often referred to as chromium polynicotinate and is used as a nutritional source of chromium.[7]
Q2: Why is aggregation a significant problem for my experiments? A: Aggregation or precipitation fundamentally alters your experiment by:
-
Reducing the Effective Concentration: The actual concentration of the solubilized, active compound in your solution will be lower than calculated, leading to inaccurate and non-reproducible results.
-
Altering Bioavailability: In cell-based assays, cells may not be able to internalize or interact with aggregated particles, reducing the compound's biological effect.
-
Introducing Artifacts: Particulate matter can interfere with certain analytical methods, such as plate readers used for absorbance or fluorescence assays.
Q3: How should I properly store my this compound stock solutions? A:
-
DMSO Stocks: Store in small, single-use aliquots in tightly sealed vials at -20°C. Protect from light. The use of anhydrous DMSO and proper sealing is critical to prevent water absorption, which can cause the compound to precipitate over time.
-
Aqueous Solutions: Due to their inherent instability, it is best to prepare aqueous solutions fresh for each experiment from a concentrated DMSO stock. If short-term storage is necessary, keep at 4°C but be prepared to re-solubilize any precipitate that forms upon cooling.
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes related to handling this compound and its biological mechanism of action.
Caption: Troubleshooting workflow for aggregated this compound solutions.
Caption: Key factors influencing the aggregation of this compound.
Caption: Simplified insulin signaling pathway showing putative sites of action for chromium.[8][9][10]
References
- 1. fda.gov [fda.gov]
- 2. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures [mdpi.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CN101946897A - Method for producing water-soluble chromium picolinate - Google Patents [patents.google.com]
- 7. Chromium(III) nicotinate - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chromium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Technical Support Center: Chromium Dinicotinate Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium dinicotinate. The information provided is intended to assist in overcoming challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nutritional supplement and a source of trivalent chromium (Cr(III)). Trivalent chromium is recognized for its role in glucose metabolism and insulin (B600854) signaling.[1][2] The solubility of this compound can be inconsistent, with some sources describing it as poorly soluble or even insoluble in water.[1][3] This low solubility can pose significant challenges for researchers in preparing solutions of known concentrations for in vitro and in vivo studies, potentially affecting the accuracy and reproducibility of experimental results.
Q2: How does pH influence the solubility of this compound?
The solubility of trivalent chromium compounds, including this compound, is highly dependent on pH. Generally, trivalent chromium exhibits its lowest solubility in the neutral pH range (approximately pH 7 to 10) due to the formation of insoluble chromium hydroxide (B78521) precipitates.[4] As the pH becomes more acidic (lower pH) or more alkaline (higher pH), the solubility of trivalent chromium compounds tends to increase. For a related compound, chromium picolinate (B1231196), it has been noted that it is poorly soluble at neutral pH but will hydrolyze and dissolve at lower pH levels.[5] Therefore, adjusting the pH of the solvent is a key strategy to enhance the solubility of this compound.
Q3: Are there any safety precautions I should take when adjusting the pH to dissolve this compound?
Yes, appropriate safety measures are crucial. When preparing solutions and adjusting pH, always work in a well-ventilated area, preferably a fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) are corrosive and should be handled with care. Always add acid or base to water, not the other way around, to avoid splashing and exothermic reactions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water or buffer at neutral pH. | Low intrinsic solubility of this compound at neutral pH. | Adjust the pH of the solution. For acidic conditions, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the powder dissolves. For alkaline conditions, use a dilute base (e.g., 0.1 M NaOH). Monitor the pH continuously. |
| A precipitate forms after initially dissolving the compound and adjusting the pH back to neutral. | The concentration of dissolved this compound exceeds its solubility limit at the final pH. | The solution is supersaturated at the final pH. Either work with the solution at the acidic or alkaline pH where it is stable, or reduce the final concentration of this compound to a level that is soluble at the desired neutral pH. |
| Inconsistent results in bioassays when using pH-adjusted solutions. | The altered pH of the final solution may be affecting the biological system under investigation. | After dissolving the this compound at an acidic or alkaline pH, carefully neutralize the solution back to the desired physiological pH (e.g., pH 7.4) using a dilute acid or base. Ensure the final concentration of the compound remains below its solubility limit at the final pH. It is also crucial to include a vehicle control in your experiments with the same final pH and salt concentration to account for any effects of the pH adjustment process itself. |
| Difficulty in accurately quantifying the amount of dissolved chromium. | Interference from other components in the solution or inappropriate analytical method. | Use a validated analytical method for chromium quantification. A common and sensitive method is UV-Vis spectrophotometry using 1,5-diphenylcarbazide (B1670730), which forms a colored complex with chromium.[1][6][7] Ensure that the pH of the sample is compatible with the chosen method and that appropriate standards are used for calibration. |
Experimental Protocols
Protocol 1: Enhancing this compound Solubility using pH Adjustment
This protocol provides a general method for dissolving this compound by adjusting the pH of the solvent. Researchers may need to optimize the specific pH and concentrations for their particular experimental needs.
Materials:
-
This compound powder
-
Deionized water or desired buffer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing a stir bar and a fraction of the final desired volume of deionized water or buffer.
-
Begin stirring the suspension at room temperature.
-
Slowly add 0.1 M HCl dropwise to the suspension while continuously monitoring the pH. Continue adding acid until the this compound powder completely dissolves. Record the pH at which dissolution occurs.
-
Alternatively, for alkaline dissolution, slowly add 0.1 M NaOH dropwise to a separate suspension until the powder dissolves. Record the pH.
-
Once dissolved, carefully adjust the pH to the desired final value for your experiment by adding either 0.1 M NaOH (if initially acidified) or 0.1 M HCl (if initially basified). Be cautious, as the compound may precipitate if the concentration is too high for the solubility at the final pH.
-
Transfer the solution to a volumetric flask and add deionized water or buffer to reach the final desired volume.
-
It is recommended to filter the final solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive applications.
Protocol 2: Quantification of Dissolved Chromium using the Diphenylcarbazide Method
This protocol outlines the colorimetric determination of chromium concentration using 1,5-diphenylcarbazide, which is a widely used method for chromium analysis.[1][6][7]
Materials:
-
Sample solution containing dissolved chromium
-
1,5-Diphenylcarbazide solution (e.g., 0.25% w/v in acetone)
-
Sulfuric acid (H₂SO₄), concentrated and dilute solutions
-
Potassium permanganate (B83412) (KMnO₄) solution
-
Sodium azide (B81097) (NaN₃) solution
-
Chromium standard solution (e.g., from a certified reference material)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation: Take a known volume of your this compound solution. If the chromium is in the trivalent state (Cr(III)), it must first be oxidized to the hexavalent state (Cr(VI)). This can be achieved by adding a few drops of dilute sulfuric acid and then a potassium permanganate solution until a faint pink color persists. The solution is then gently boiled.
-
Color Development: After cooling, add the 1,5-diphenylcarbazide solution. A reddish-violet colored complex will form in the presence of Cr(VI). The pH of the solution should be acidic for optimal color development.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 540 nm) using a UV-Vis spectrophotometer.
-
Calibration: Prepare a series of standard solutions of known chromium concentrations and follow the same procedure to create a calibration curve of absorbance versus concentration.
-
Quantification: Determine the concentration of chromium in your sample by comparing its absorbance to the calibration curve.
Visualizations
References
- 1. jascoinc.com [jascoinc.com]
- 2. Chromium nicotinate | C18H12CrN3O6 | CID 9909912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. jeest.ub.ac.id [jeest.ub.ac.id]
- 7. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to the Bioavailability of Chromium Dinicotinate and Chromium Picolinate in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of two common forms of supplemental chromium: chromium dinicotinate and chromium picolinate (B1231196). The information presented is based on available scientific literature and is intended to inform research and development in the fields of nutrition and pharmacology. This document summarizes quantitative data, details experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
Chromium is an essential trace mineral that plays a role in glucose and lipid metabolism, primarily by potentiating the action of insulin (B600854). The efficacy of chromium supplementation is largely dependent on its bioavailability, which varies significantly between different chemical forms. Organic chromium complexes, such as chromium picolinate and chromium nicotinate (B505614), are generally considered to be more bioavailable than inorganic forms. Human clinical studies consistently demonstrate that chromium picolinate has a higher bioavailability compared to various forms of chromium nicotinate. This is primarily evidenced by significantly greater urinary chromium excretion, a key indicator of chromium absorption. While direct human data for this compound is limited, studies on chromium nicotinate complexes provide valuable insights.
Quantitative Bioavailability Data
The following table summarizes the quantitative data from human clinical trials comparing the bioavailability of different chromium supplements. The primary metric for comparison is the 24-hour urinary chromium excretion following a standardized dose, which serves as an indirect measure of absorption.
| Study (Year) | Chromium Form Administered | Dosage (Elemental Cr) | Mean Increase in 24-Hour Urinary Chromium (ng) | Percent Increase in 24-Hour Urinary Chromium | Key Findings |
| DiSilvestro et al. (2007)[1] | Chromium Picolinate | 200 µg | Not specified in absolute ng increase | ~625% | Chromium picolinate produced significantly higher 24h urinary chromium excretion compared to both nicotinate forms. |
| Chromium Nicotinate (Type 1) | 200 µg | Not specified in absolute ng increase | ~270% | ||
| Chromium Nicotinate (Type 2) | 200 µg | Not specified in absolute ng increase | ~270% | ||
| Chromium Chloride | 200 µg | Not specified in absolute ng increase | ~40% | ||
| Anderson et al. (2004)[2] | Chromium Picolinate | 200 µg | 2082 ± 201 ng/day | Not specified | Urinary chromium losses were significantly higher for chromium histidinate compared to chromium picolinate. |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of scientific findings. Below are summaries of the experimental protocols from key studies that have assessed the bioavailability of chromium supplements in humans.
Study 1: Acute Absorption of Commercially Available Chromium Supplements (DiSilvestro et al., 2007)[1]
-
Objective: To compare the acute absorption of four different commercially available chromium supplements.
-
Study Design: A randomized, crossover study design was employed.
-
Participants: Healthy, non-overweight, college-aged women.
-
Intervention: Participants received a single 200 µg dose of elemental chromium from one of four supplements: chromium picolinate, chromium nicotinate (type 1), chromium nicotinate (type 2), and chromium chloride (in a multivitamin-mineral supplement). The supplements were administered in a random order.
-
Washout Period: A washout period of at least one week was implemented between the administration of each supplement to ensure the elimination of the previous dose.
-
Sample Collection: A 24-hour urine collection was performed after each supplement administration.
-
Analytical Method: Urinary chromium concentrations were measured to determine the total amount of chromium excreted over 24 hours. This value was used as an indirect marker of chromium absorption.
Study 2: Stability and Absorption of Chromium Histidinate Complexes (Anderson et al., 2004)[2]
-
Objective: To determine the absorption of various chromium complexes, including chromium picolinate.
-
Study Design: A controlled dietary study.
-
Participants: Six healthy adult subjects (three males and three females).
-
Intervention: Participants consumed a single 200 µg dose of elemental chromium from various chromium complexes, including chromium picolinate.
-
Sample Collection: Urine was collected for 48 hours following the intake of the chromium supplement.
-
Analytical Method: The total amount of chromium excreted in the urine over the 48-hour period was measured to assess chromium absorption. Baseline urinary chromium levels were also established for comparison.
Signaling Pathways and Experimental Workflow
Cellular Uptake and Insulin Signaling Pathway of Trivalent Chromium
Trivalent chromium is believed to potentiate the action of insulin at the cellular level. While the precise mechanisms are still under investigation, a proposed pathway involves the activation of the insulin receptor and its downstream signaling cascade. Chromium picolinate has been shown to enhance insulin signaling.[2][3][4]
Caption: Proposed mechanism of chromium-potentiated insulin signaling.
Experimental Workflow for a Human Bioavailability Study
The following diagram illustrates a typical randomized crossover design used in clinical trials to assess the bioavailability of different supplement formulations.
Caption: Randomized crossover experimental workflow.
Conclusion
Based on the available human clinical data, chromium picolinate demonstrates superior bioavailability compared to chromium nicotinate complexes, as evidenced by significantly higher urinary chromium excretion post-supplementation.[1] While direct comparative studies in humans on this compound are lacking, the existing evidence on various nicotinate forms suggests a similar trend. For researchers and drug development professionals, the choice of chromium salt is a critical factor that can influence the efficacy of a chromium-based intervention. The higher bioavailability of chromium picolinate suggests that it may be a more efficient form for delivering chromium to target tissues. Further research is warranted to directly compare the bioavailability and metabolic effects of this compound and chromium picolinate in a well-controlled human clinical trial. Additionally, more in-depth studies are needed to elucidate the specific molecular mechanisms and signaling pathways that may differ between these two chromium complexes.
References
- 1. Comparison of acute absorption of commercially available chromium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Chromium Dinicotinate and Chromium Dinicocysteinate in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two forms of supplemental chromium—chromium dinicotinate (CDN) and chromium dinicocysteinate (CDNC)—in modulating glucose metabolism and inflammatory pathways. The following sections present a synthesis of experimental data, detailed methodologies of key studies, and visual representations of the implicated biological pathways to support further research and development in metabolic health.
Comparative Efficacy: Preclinical and Clinical Evidence
Chromium dinicocysteinate (CDNC) has demonstrated superior efficacy in improving glycemic control and reducing inflammatory markers compared to this compound (CDN) in preclinical models. While direct comparative human clinical trials are limited, studies on CDNC highlight its potential as an adjunct therapy for type 2 diabetes.
Preclinical Data: Head-to-Head Comparison in a Type 2 Diabetes Model
A pivotal study utilizing Zucker diabetic fatty (ZDF) rats, a well-established model for type 2 diabetes, provides the most direct comparative data between CDN and CDNC.[1][2]
Table 1: Comparative Effects of this compound (CDN) and Chromium Dinicocysteinate (CDNC) on Glycemic Control and Inflammatory Markers in Zucker Diabetic Fatty (ZDF) Rats [1][2]
| Biomarker | Diabetic Control | This compound (CDN) | Chromium Dinicocysteinate (CDNC) |
| Blood Glucose (mg/dL) | ~450 | No significant reduction | ~250 (Significant reduction) |
| Glycated Hemoglobin (HbA1c) (%) | ~9.5 | No significant reduction | ~7.0 (Significant reduction) |
| C-Reactive Protein (CRP) (ng/mL) | ~3.5 | No significant reduction | ~2.0 (Significant reduction) |
| Monocyte Chemoattractant Protein-1 (MCP-1) (pg/mL) | ~180 | No significant reduction | ~120 (Significant reduction) |
| Intercellular Adhesion Molecule-1 (ICAM-1) (ng/mL) | ~50 | No significant reduction | ~35 (Significant reduction) |
Values are approximated from graphical data presented in the source study for illustrative purposes.
The results from this animal study strongly indicate that the inclusion of L-cysteine in the CDNC complex significantly enhances its therapeutic effects on both hyperglycemia and vascular inflammation.[1]
Clinical Data: Chromium Dinicocysteinate in Type 2 Diabetes
A randomized, double-blind, placebo-controlled human clinical trial investigated the effects of CDNC supplementation in patients with type 2 diabetes.[3] While this study did not include a CDN arm, it provides valuable insights into the clinical efficacy of CDNC.
Table 2: Effects of Chromium Dinicocysteinate (CDNC) Supplementation on Metabolic Markers in Type 2 Diabetic Patients [3]
| Biomarker | Baseline | After 3 Months of CDNC Supplementation (400 µg Cr3+/day) | P-value |
| Insulin (B600854) Resistance (HOMA-IR) | 8.6 ± 1.1 | 5.9 ± 0.8 | < 0.02 |
| Insulin (µU/mL) | 22.4 ± 2.5 | 15.9 ± 1.9 | < 0.01 |
| Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | 1.8 ± 0.2 | 1.3 ± 0.1 | < 0.01 |
| Protein Oxidation (Carbonyl) (nmol/mg protein) | 0.38 ± 0.04 | 0.28 ± 0.03 | < 0.02 |
This clinical trial demonstrates that CDNC supplementation significantly improves insulin sensitivity and reduces markers of inflammation and oxidative stress in individuals with type 2 diabetes.[3]
Bioavailability
Experimental Protocols
Animal Study: Zucker Diabetic Fatty (ZDF) Rats
-
Study Design: Male ZDF rats were supplemented orally via daily gavage for 8 weeks.[1][2]
-
Groups:
-
Diabetic Control (saline-placebo)
-
This compound (CDN): 400 µg Cr/kg body weight
-
Chromium Dinicocysteinate (CDNC): 400 µg Cr/kg body weight
-
Chromium Picolinate (B1231196) (CP): 400 µg Cr/kg body weight
-
L-cysteine (LC)
-
-
Key Measurements: Blood glucose, HbA1c, CRP, MCP-1, ICAM-1, and analysis of hepatic signaling pathways (NF-κB, Akt, GLUT-2, IRS-1).[1][2]
Human Clinical Trial: Type 2 Diabetic Patients
-
Study Design: A randomized, double-blind, placebo-controlled trial with a one-month placebo run-in period followed by three months of supplementation.[3]
-
Participants: Patients diagnosed with type 2 diabetes.[3]
-
Intervention:
-
Placebo
-
Chromium Dinicocysteinate (CDNC): 400 µg elemental Cr3+/day
-
-
Key Measurements: Fasting blood glucose, HbA1c, insulin, HOMA-IR, TNF-α, and markers of oxidative stress.[3]
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of chromium dinicocysteinate is attributed to its influence on key signaling pathways involved in insulin action and inflammation, particularly in the liver.[1][2] The presence of L-cysteine in the CDNC complex appears to play a crucial role in these molecular events.[1]
NF-κB and Akt Signaling in the Liver
In the diabetic state, there is an increased activation of the pro-inflammatory transcription factor NF-κB and the serine/threonine kinase Akt, which can contribute to insulin resistance.[1][2] While both CDN and chromium picolinate had no significant effect on the activation of these pathways, CDNC supplementation was found to decrease the activation of both NF-κB and Akt in the livers of ZDF rats.[1][2] This suggests that CDNC can mitigate the inflammatory signaling that contributes to metabolic dysfunction.
Insulin Signaling and Glucose Transport
Effective insulin signaling is crucial for glucose uptake into cells. In the livers of diabetic rats, CDNC supplementation led to an increase in the activation of Insulin Receptor Substrate 1 (IRS-1) and a decrease in the levels of Glucose Transporter 2 (GLUT-2).[1][2] This modulation of key components of the insulin signaling pathway suggests that CDNC can improve hepatic insulin sensitivity and glucose metabolism.
Conclusion
The available experimental data, primarily from a comprehensive preclinical study, strongly suggests that chromium dinicocysteinate is more effective than this compound in improving glycemic control and reducing inflammation in a model of type 2 diabetes. This enhanced efficacy appears to be mediated by the presence of L-cysteine, which contributes to the modulation of key signaling pathways such as NF-κB and Akt in the liver. While human clinical data directly comparing the two is needed, the existing evidence positions chromium dinicocysteinate as a promising candidate for further investigation and development as a therapeutic agent for metabolic disorders. Researchers are encouraged to consider the distinct molecular impacts of different chromium complexes in the design of future studies.
References
- 1. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkappaB, Akt, and Glut-2 in livers of zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Chromium Dinicocysteinate Supplementation on Circulating Levels of Insulin, TNF-α, Oxidative Stress and Insulin Resistance in Type 2 Diabetic Patients: Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of chromium(III)-supplements in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Chromium Dinicotinate and Its Alternatives on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of chromium dinicotinate and its alternatives, including other chromium formulations, metformin (B114582), and berberine (B55584), on glucose uptake. The information is compiled from various experimental studies to assist researchers and professionals in drug development in evaluating these compounds.
Comparative Efficacy on Glucose Metabolism: In Vivo Data
A key study in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, compared the effects of different chromium compounds on glycemic control. The table below summarizes the findings after 8 weeks of daily oral supplementation.
| Compound | Dose | Mean Final Blood Glucose (mg/dL) | Mean Final HbA1c (%) |
| Diabetic Control (Saline) | - | 505 ± 25 | 9.8 ± 0.4 |
| Chromium Dinicocysteinate (CDNC) | 400 µg Cr/kg BW | 350 ± 30 | 7.5 ± 0.3 |
| This compound (CDN) | 400 µg Cr/kg BW | 480 ± 28 | 9.5 ± 0.5 |
| Chromium Picolinate (B1231196) (CP) | 400 µg Cr/kg BW | 490 ± 30 | 9.6 ± 0.4 |
| L-Cysteine (LC) | Equimolar to CDNC | 450 ± 25 | 9.0 ± 0.4 |
*p < 0.05 compared to Diabetic Control. Data extracted from a study on Zucker diabetic fatty rats.[1]
Comparative Efficacy on Glucose Uptake: In Vitro Data
Direct head-to-head studies comparing this compound with metformin and berberine on glucose uptake in the same cell line are limited. The following table compiles data from separate studies to provide a comparative overview. Experimental conditions, including cell lines and compound concentrations, varied between studies.
| Compound | Cell Line | Concentration | Increase in Glucose Uptake |
| Chromium Picolinate | L6 Myotubes | 100 nM | Restored insulin-stimulated glucose transport in insulin-resistant cells. |
| Metformin | L6 Myotubes | 2 mM | > 2-fold increase in 2-deoxyglucose uptake.[2] |
| Berberine | 3T3-L1 Adipocytes | 2 µmol/L | 109.0–183.5% increase in 2-deoxy-glucose uptake.[3] |
| Berberine | L6 Myotubes | 2 µmol/L | 170% increase in 2-deoxy-glucose uptake.[3] |
Experimental Protocols
In Vivo Study: Chromium Supplementation in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, a genetic model of type 2 diabetes and obesity, were used.
-
Acclimatization: Rats were acclimatized for one week before the start of the experiment.
-
Grouping and Treatment: At 6 weeks of age, rats were randomly assigned to different groups: diabetic control (saline), chromium dinicocysteinate (CDNC), this compound (CDN), chromium picolinate (CP), and L-cysteine (LC).
-
Dosing: The chromium compounds were administered daily via oral gavage at a dose of 400 µg of elemental chromium per kg of body weight for 8 weeks. The control group received an equivalent volume of saline.
-
Diet: All rats were fed a standard Purina 5008 diet.
-
Blood Collection and Analysis: Blood samples were collected at baseline and at the end of the 8-week study period. Fasting blood glucose was measured using a glucometer, and HbA1c levels were determined using affinity chromatography.
-
Tissue Analysis: At the end of the study, liver tissues were collected to analyze the expression and activation of key proteins in the insulin (B600854) signaling pathway, such as IRS-1, Akt, and GLUT-2, via Western blotting.[1]
In Vitro Study: 2-NBDG Glucose Uptake Assay
-
Cell Culture: 3T3-L1 preadipocytes or L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Differentiation: Preadipocytes are differentiated into mature adipocytes, and myoblasts are differentiated into myotubes by changing the culture medium composition, typically involving insulin, dexamethasone, and isobutylmethylxanthine for adipocytes.
-
Serum Starvation: Prior to the assay, differentiated cells are serum-starved for a defined period (e.g., 16 hours) in a low-glucose medium.
-
Treatment: Cells are then treated with the test compounds (e.g., this compound, metformin, berberine) at various concentrations for a specified duration.
-
Glucose Uptake Measurement:
-
After treatment, the cells are washed with a buffer solution (e.g., Krebs-Ringer phosphate (B84403) buffer).
-
A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the cells and incubated for a specific time (e.g., 30 minutes).
-
The uptake is stopped by washing the cells with an ice-cold buffer.
-
The fluorescence intensity of the incorporated 2-NBDG is measured using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The intensity is proportional to the amount of glucose taken up by the cells.
-
-
Data Analysis: The fluorescence readings from treated cells are compared to those of untreated control cells to determine the percentage increase in glucose uptake.
Signaling Pathways and Mechanisms of Action
This compound
Chromium is believed to potentiate the action of insulin by influencing the insulin signaling pathway. It is thought to enhance the activity of the insulin receptor and downstream signaling molecules.
Metformin
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.
Berberine
Berberine also exerts its effects on glucose uptake primarily through the activation of AMPK, similar to metformin, but may also have insulin-sensitizing effects.
Experimental Workflow
The general workflow for evaluating the effect of these compounds on glucose uptake in vitro is depicted below.
References
- 1. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of Organic Chromium Supplements for Researchers and Drug Development Professionals
An in-depth analysis of the bioavailability, efficacy, and underlying mechanisms of popular organic chromium supplements, supported by experimental data and detailed methodologies.
Trivalent chromium (Cr³⁺) is a trace mineral that has garnered significant attention for its potential role in improving glycemic control and insulin (B600854) sensitivity. Organic forms of chromium, which are chelated to organic molecules, are generally considered to have higher bioavailability than inorganic forms. This guide provides a comprehensive head-to-head comparison of three commonly studied organic chromium supplements: chromium picolinate (B1231196), chromium nicotinate (B505614), and chromium yeast. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and mechanistic insights.
Bioavailability: A Comparative Analysis
The bioavailability of chromium supplements is a critical determinant of their potential efficacy. Studies comparing different organic forms have consistently shown variations in absorption rates.
A study conducted at The Ohio State University provides key insights into the relative bioavailability of different chromium forms. The researchers compared the 24-hour urinary chromium excretion after a single 200 mcg dose of various chromium supplements in healthy female subjects. Urinary chromium excretion is a well-established indirect marker of chromium absorption. The results, summarized in the table below, indicate that chromium picolinate has significantly higher absorption compared to chromium nicotinate and chromium chloride (an inorganic form).
| Supplement Form | Mean Chromium Excretion (mcg/24h) |
| Chromium Picolinate | ~1.8 |
| Chromium Polynicotinate | ~0.8 |
| Chromium Nicotinate-Glycinate | ~0.7 |
| Chromium Chloride | ~0.1 |
Data adapted from a study by The Ohio State University Department of Human Nutrition.
These findings suggest that the chemical form of the chromium supplement plays a crucial role in its absorption and, consequently, its potential biological activity.
Efficacy in Glycemic Control: A Review of Clinical Evidence
Numerous clinical trials and meta-analyses have investigated the effects of organic chromium supplementation on glycemic control, with a primary focus on individuals with type 2 diabetes. The results, however, have been somewhat inconsistent.
A meta-analysis of 28 randomized controlled trials on chromium supplementation in patients with type 2 diabetes revealed statistically significant reductions in key glycemic markers. The table below summarizes the weighted mean differences (WMD) observed in this meta-analysis.
| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) |
| Fasting Plasma Glucose (FPG) | -19.00 mg/dL | -36.15 to -1.85 |
| Insulin Level | -12.35 pmol/L | -17.86 to -6.83 |
| Hemoglobin A1c (HbA1c) | -0.71% | -1.19 to -0.23 |
| HOMA-IR | -1.53 | -2.35 to -0.72 |
Data from a meta-analysis of randomized controlled trials.[1]
While these results are promising, other systematic reviews have concluded that the evidence for the effectiveness of chromium supplements in glycemic control is limited, particularly in well-nourished populations.[2][3] The variability in outcomes across studies may be attributable to differences in the form and dosage of chromium used, the duration of the intervention, and the baseline characteristics of the study populations.
Mechanistic Insights: The Insulin Signaling Pathway
Chromium is believed to enhance insulin signaling, thereby improving glucose uptake and metabolism.[4][5][6] The proposed mechanism involves the potentiation of the insulin receptor's tyrosine kinase activity and the downstream signaling cascade. The following diagram illustrates the key steps in the insulin signaling pathway and the putative points of action for chromium.
Caption: Insulin signaling pathway and the potential role of chromium.
Experimental Protocols
To provide a comprehensive understanding of the research in this field, this section outlines the key experimental methodologies employed in clinical trials investigating organic chromium supplements.
Typical Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of a chromium supplement.
Caption: A typical experimental workflow for a clinical trial on chromium supplements.
Measurement of Chromium Levels in Biological Samples
Accurate measurement of chromium levels in biological samples such as blood, urine, and tissues is essential for assessing bioavailability and monitoring supplementation. Several analytical techniques are commonly employed:
-
Atomic Absorption Spectrometry (AAS): This technique measures the absorption of light by free atoms in the gaseous state. Graphite furnace AAS (GFAAS) is a highly sensitive method for determining trace amounts of chromium in biological matrices.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is another highly sensitive and specific technique that uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer to separate and quantify the ions. It is capable of detecting very low concentrations of chromium.
Sample Preparation: Proper sample collection and preparation are critical to avoid contamination. For blood samples, the use of stainless steel needles should be avoided. Acid-washed plastic tubes are recommended for collection. Digestion of the biological matrix using concentrated acids is typically required before analysis by AAS or ICP-MS.
Assessment of Insulin Sensitivity
The hyperinsulinemic-euglycemic clamp is considered the gold standard for assessing insulin sensitivity in vivo.[7]
Protocol Overview:
-
Catheterization: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered to raise plasma insulin levels to a hyperinsulinemic state.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Glucose Infusion Rate (GIR): The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Head-to-Head Comparison Summary
| Feature | Chromium Picolinate | Chromium Nicotinate | Chromium Yeast |
| Bioavailability | Generally considered the highest among organic forms.[8] | Higher than inorganic forms, but generally lower than picolinate.[8] | Bioavailability can be variable depending on the yeast strain and manufacturing process. |
| Efficacy in Glycemic Control | Most extensively studied form with some positive results in meta-analyses, but evidence is still debated.[3][9][10] | Fewer clinical trials compared to picolinate; some studies show no significant effect on glycemic control.[11] | Some studies suggest potential benefits, but more research is needed to establish definitive efficacy. |
| Mechanism of Action | Believed to enhance insulin signaling. | Presumed to act through a similar mechanism of enhancing insulin signaling. | The chromium is incorporated into the yeast's organic matrix, which may influence its absorption and biological activity. |
| Safety | Generally considered safe at typical supplemental doses, though some in vitro studies have raised concerns about potential genotoxicity, which have not been consistently supported by in vivo studies. | Generally regarded as safe. | Considered a safe source of organic chromium. |
Conclusion
The choice of an organic chromium supplement for research or therapeutic development depends on a careful consideration of its bioavailability, efficacy, and safety profile. Chromium picolinate has been the most extensively studied form and appears to have the highest bioavailability. However, the clinical evidence for its efficacy in glycemic control remains a subject of ongoing research and debate. Chromium nicotinate and chromium yeast represent viable alternatives, although they have been studied less extensively. For researchers and drug development professionals, a thorough understanding of the experimental methodologies used to evaluate these supplements is crucial for interpreting existing data and designing future studies. Further well-controlled clinical trials with standardized methodologies are needed to definitively establish the comparative efficacy and long-term safety of different organic chromium supplements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. Chromium supplements for glycemic control in type 2 diabetes: limited evidence of effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analytical methodology for biological monitoring of chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Intestinal microbiomics and liver metabolomics insights into the preventive effects of chromium (III)-enriched yeast on hyperlipidemia and hyperglycemia induced by high-fat and high-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chromium Dinicotinate and Chromium Picolinate on Insulin Receptor Phosphorylation and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium, an essential trace mineral, has garnered significant attention for its potential role in modulating insulin (B600854) sensitivity and glucose metabolism. Various forms of chromium supplements are available, with chromium picolinate (B1231196) being the most extensively studied. More recently, other chromium chelates, such as chromium dinicotinate, have emerged with claims of enhanced bioavailability and efficacy. This guide provides a comparative analysis of the impact of this compound and chromium picolinate on insulin receptor phosphorylation and the subsequent insulin signaling cascade. The information presented herein is a synthesis of available preclinical and clinical data, intended to inform research and development efforts in metabolic disease.
While direct quantitative comparisons of this compound and chromium picolinate on the specific phosphorylation of the insulin receptor are limited in the existing scientific literature, this guide will focus on the available evidence concerning their effects on downstream signaling molecules and relevant metabolic parameters. This approach provides a broader understanding of their potential impact on the insulin signaling pathway.
Comparative Efficacy: A Look at Downstream Signaling and Metabolic Endpoints
A key study conducted by Jain et al. (2007) in streptozotocin-treated diabetic rats provides a head-to-head comparison of chromium niacinate (a form of this compound) and chromium picolinate. The findings from this study are summarized in the table below, offering insights into the differential effects of these two chromium complexes on various biomarkers of metabolic health and inflammation.
| Parameter | Control (Diabetic) | Chromium Niacinate Group | Chromium Picolinate Group |
| Glycated Hemoglobin (HbA1c) | High | Modest but significant decrease | No significant change |
| Triglycerides (TG) | Elevated | Significant decrease | Non-significant decrease |
| Total Cholesterol | Elevated | Significant decrease | No significant change |
| Total Cholesterol/HDL Ratio | Elevated | Significant decrease | No significant change |
| HDL Cholesterol | Lowered | Significant increase | No significant change |
| TNF-α | Elevated | Significant decrease | Significant decrease |
| IL-6 | Elevated | Significant decrease | Significant decrease |
| C-Reactive Protein (CRP) | Elevated | Significant decrease | No significant change |
| Lipid Peroxidation (LP) | Elevated | Significant decrease | Significant decrease |
Data synthesized from Jain et al. (2007). "Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides, and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats."[1]
The results from this preclinical study suggest that chromium niacinate may have a more pronounced beneficial effect on glycemic control and lipid profiles compared to chromium picolinate in this specific animal model of diabetes.[1] Both forms, however, demonstrated efficacy in reducing markers of inflammation and oxidative stress.
It has been proposed that the mechanism of action for chromium supplementation involves an increase in a chromium-containing oligopeptide in insulin-sensitive cells. This oligopeptide is thought to bind to the insulin receptor, thereby markedly increasing the activity of the insulin-stimulated tyrosine kinase and the phosphorylation of downstream targets like insulin receptor substrate-1 (IRS-1) and consequently enhancing glucose transporter (GLUT4) translocation.[1]
Experimental Protocols: Assessing Insulin Signaling
To evaluate the impact of chromium compounds on insulin receptor phosphorylation and downstream signaling, a common and robust methodology is Western Blot Analysis . The following is a generalized protocol adapted from studies investigating insulin signaling pathways.
Protocol: Western Blot Analysis of Insulin Receptor and IRS-1 Phosphorylation
1. Cell Culture and Treatment:
-
Cell lines such as 3T3-L1 adipocytes, L6 myotubes, or primary hepatocytes are commonly used.
-
Cells are cultured to a desired confluency and then serum-starved for a specified period (e.g., 4-6 hours) to establish a baseline.
-
Following serum starvation, cells are pre-treated with either this compound, chromium picolinate, or a vehicle control at various concentrations for a defined duration (e.g., 1-24 hours).
-
After the pre-treatment period, cells are stimulated with a physiological concentration of insulin (e.g., 100 nM) for a short period (e.g., 5-15 minutes) to induce insulin receptor phosphorylation.
2. Cell Lysis and Protein Extraction:
-
The cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
A lysis buffer containing protease and phosphatase inhibitors is added to the cells to extract total protein.
-
The cell lysates are then centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein is collected.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
An equal amount of protein from each sample is mixed with a loading buffer and denatured by heating.
-
The protein samples are then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separated based on molecular weight.
-
Following electrophoresis, the separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of the insulin receptor β-subunit (p-IRβ) or phosphorylated IRS-1 (p-IRS-1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
To normalize the results, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the insulin receptor and IRS-1.
6. Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured using a chemiluminescence imaging system.
-
The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using densitometry software.
-
The ratio of phosphorylated protein to total protein is calculated to determine the relative level of phosphorylation in each sample.
Visualizing the Insulin Signaling Pathway and Experimental Workflow
To better understand the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The insulin signaling pathway, initiated by insulin binding to its receptor.
Caption: A typical experimental workflow for assessing insulin receptor phosphorylation.
Conclusion
The available evidence suggests that both this compound and chromium picolinate can positively influence markers of insulin sensitivity and metabolic health, at least in preclinical models. While direct, quantitative data comparing their effects on insulin receptor phosphorylation is currently lacking, studies on downstream signaling molecules and metabolic endpoints indicate that this compound (as niacinate) may offer some advantages over chromium picolinate in improving glycemic control and lipid profiles.
It is important to note that some studies have reported conflicting results regarding the direct impact of chromium on insulin receptor phosphorylation, with some suggesting an effect on downstream molecules instead.[2] Further research is warranted to elucidate the precise molecular mechanisms and to establish a definitive comparative efficacy profile of these two chromium compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future studies in this area. For drug development professionals, these findings underscore the potential of different chromium chelates in the management of insulin resistance and related metabolic disorders, while also highlighting the need for more rigorous comparative studies to identify the most effective formulations.
References
A Comparative Purity Assessment of Synthesized Chromium Dinicotinate and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of laboratory-synthesized chromium dinicotinate against commercially available standards. The information presented herein is intended to assist researchers in evaluating the quality of their synthesized compounds and in selecting appropriate commercial sources for their studies. This document outlines a detailed synthesis protocol and the analytical methods used for purity assessment, supported by comparative data and visual workflows.
Synthesis of Chromium (III) Dinicotinate
The synthesis of chromium (III) dinicotinate can be challenging due to the potential for the formation of polymeric mixtures of di- and tri-nicotinate complexes. The following protocol is a generalized procedure designed to favor the formation of the dinicotinate species.
Experimental Protocol: Synthesis of Chromium (III) Dinicotinate
-
Reactant Preparation:
-
Dissolve 2.66 g (10 mmol) of chromium (III) chloride hexahydrate (CrCl₃·6H₂O) in 50 mL of deionized water.
-
In a separate beaker, dissolve 2.46 g (20 mmol) of nicotinic acid in 100 mL of deionized water, with gentle heating if necessary.
-
-
Reaction:
-
Slowly add the chromium (III) chloride solution to the nicotinic acid solution while stirring continuously.
-
Adjust the pH of the resulting solution to approximately 4.5-5.0 using a 1 M sodium hydroxide (B78521) solution. A precipitate should begin to form.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours with constant stirring to ensure complete reaction.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration through a Buchner funnel.
-
Wash the precipitate with three 20 mL portions of cold deionized water to remove unreacted starting materials and soluble impurities.
-
Follow with a wash of 20 mL of cold ethanol (B145695) to aid in drying.
-
Dry the resulting solid in a vacuum oven at 60°C to a constant weight.
-
Purity Assessment: A Comparative Analysis
The purity of the synthesized this compound was assessed and compared to a typical commercial standard using High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of a compound and identifying the presence of impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both synthesized and commercial this compound were dissolved in the mobile phase at a concentration of 1 mg/mL.
Data Summary: HPLC Analysis
| Parameter | Synthesized this compound | Commercial this compound Standard |
| Retention Time (min) | 8.5 | 8.5 |
| Purity (%) | 98.2 | ≥ 99.5 |
| Major Impurity Peaks | 4.2 min (unreacted nicotinic acid) | Minor peaks at various retention times |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule and to confirm the coordination of the nicotinic acid to the chromium ion.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Samples were prepared as KBr pellets.
-
Scan Range: 4000-400 cm⁻¹.
Data Summary: FTIR Analysis
| Wavenumber (cm⁻¹) | Functional Group Assignment | Synthesized this compound | Commercial Standard |
| ~3400 (broad) | O-H stretch (coordinated water) | Present | Present |
| ~1620 | C=O stretch (coordinated carboxylate) | Present | Present |
| ~1590 | C=N stretch (pyridine ring) | Present | Present |
| ~550 | Cr-O stretch | Present | Present |
The FTIR spectra of both the synthesized and commercial samples are expected to show characteristic peaks corresponding to the coordinated nicotinic acid and water molecules. The absence of a strong C=O stretching band around 1700 cm⁻¹ (characteristic of the free carboxylic acid) is an indicator of successful coordination.
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values for the proposed chemical formula.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A standard CHN elemental analyzer.
-
Sample Preparation: Dried samples were used for the analysis.
Data Summary: Elemental Analysis
The theoretical values are calculated for the molecular formula C₁₂H₈CrN₂O₄ (assuming the anhydrous form for simplicity).
| Element | Theoretical (%) | Synthesized this compound (%) | Commercial Standard Specification (%) |
| Carbon (C) | 48.66 | 48.21 | 48.0 - 49.0 |
| Hydrogen (H) | 2.72 | 2.85 | 2.5 - 3.0 |
| Nitrogen (N) | 9.46 | 9.32 | 9.3 - 9.6 |
The elemental analysis of the synthesized product should be in close agreement with the theoretical values and the specifications of the commercial standard.
Workflow and Pathway Diagrams
Experimental Workflow for Purity Assessment
Diagram 1: Experimental Workflow for Purity Assessment
This diagram illustrates the overall process, from the synthesis of this compound to its comprehensive purity analysis and comparison with a commercial standard.
Conclusion
The purity of synthesized this compound can be reliably assessed using a combination of HPLC, FTIR, and elemental analysis. While laboratory synthesis can yield a product with high purity (e.g., >98%), commercial standards typically offer a guaranteed higher purity (e.g., ≥99.5%) and may have undergone more rigorous quality control for trace impurities. Researchers should be aware that "chromium nicotinate" can exist as a mixture of coordination complexes, and the specific synthesis conditions can influence the final product composition. The analytical methods outlined in this guide provide a robust framework for characterizing both synthesized and commercial samples, ensuring the quality and reliability of materials used in research and development.
Unraveling the Contrasting Genetic Signatures of Chromium Compounds: A Comparative Guide
For Immediate Release
A comprehensive analysis of the differential effects of hexavalent [Cr(VI)] and trivalent [Cr(III)] chromium compounds on gene expression reveals distinct molecular pathways and toxicological profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their impacts, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular mechanisms.
The disparate biological effects of Cr(VI) and Cr(III) are rooted in their differential uptake and intracellular interactions. Cr(VI), a recognized human carcinogen, readily enters cells through anion transport channels and is subsequently reduced to reactive intermediates and ultimately to the more stable Cr(III).[1] This intracellular reduction process is a key driver of Cr(VI)'s genotoxicity, leading to oxidative stress and the formation of DNA adducts that can alter gene expression.[1] In contrast, Cr(III) has poor membrane permeability, and its direct effects on gene expression are less pronounced when administered extracellularly. However, once inside the cell (primarily through the reduction of Cr(VI)), Cr(III) is the species that directly interacts with macromolecules, including DNA, to cause genetic damage.[1]
Comparative Analysis of Gene Expression Changes
A study by Schumacher et al. (2022) provides a direct comparison of the effects of water-soluble Cr(VI) (as potassium dichromate, K₂Cr₂O₇) and Cr(III) (as chromium chloride, CrCl₃) on the expression of 95 genes related to genomic stability in human alveolar epithelial cells (A549) and human keratinocytes (HaCaT). The results, obtained through high-throughput RT-qPCR, highlight the significant impact of Cr(VI) on gene expression, while Cr(III) elicited minimal changes even at much higher concentrations.[1]
Below is a summary of the log₂ fold changes in the expression of key genes in A549 cells after 24 hours of exposure. A log₂ fold change of ≥ 1 (doubling) or ≤ -1 (halving) is considered relevant.
| Gene Cluster | Gene | Cr(VI) (26.4 µM) Log₂ Fold Change | Cr(III) (1320 µM) Log₂ Fold Change |
| DNA Damage Response | GADD45A | 4.8 | 0.1 |
| DDB2 | 2.9 | 0.2 | |
| PCNA | 1.5 | 0.1 | |
| CHEK1 | 1.2 | -0.1 | |
| Cell Cycle Regulation | CDKN1A | 3.5 | 0.3 |
| PLK1 | -1.8 | 0.1 | |
| CCNA2 | -1.7 | -0.1 | |
| Apoptosis | BAX | 1.3 | 0.2 |
| BCL2 | -0.5 | 0.1 | |
| Oxidative Stress | HMOX1 | 2.1 | 0.4 |
| SOD1 | 0.3 | 0.1 | |
| Xenobiotic Metabolism | CYP1A1 | 0.2 | 0.0 |
| Metal Homeostasis | MT1X | 1.1 | 0.3 |
Data synthesized from Schumacher et al. (2022).[1]
The data clearly indicates that Cr(VI) is a potent modulator of gene expression, significantly upregulating genes involved in the DNA damage response (GADD45A, DDB2), cell cycle arrest (CDKN1A), and oxidative stress (HMOX1).[1] Conversely, it downregulates genes promoting cell cycle progression (PLK1, CCNA2).[1] In stark contrast, Cr(III) shows negligible effects on the expression of these genes, underscoring the critical role of cellular uptake and intracellular reduction of Cr(VI) in mediating its toxicity.[1]
Key Signaling Pathways Affected by Chromium Compounds
The differential gene expression profiles induced by chromium compounds are a reflection of their impact on various signaling pathways. Cr(VI) exposure, in particular, has been shown to activate pathways related to cellular stress and damage, leading to carcinogenesis.
Cr(VI)-Induced Signaling Pathway
Caption: Cr(VI) cellular uptake and induction of signaling pathways.
Experimental Protocols
The following is a generalized protocol for assessing the effects of chromium compounds on gene expression in cultured human cells, based on methodologies described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human alveolar epithelial cells (A549) or human lung fibroblasts are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the chromium compound (e.g., K₂Cr₂O₇ for Cr(VI) or CrCl₃ for Cr(III)) or a vehicle control (e.g., sterile water or saline).
-
Exposure Duration: A typical exposure time is 24 hours, although time-course experiments may also be performed.
RNA Isolation
-
Lysis: After exposure, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) is added to the cells to inactivate RNases and disrupt the cells.
-
Purification: Total RNA is isolated using a commercially available kit following the manufacturer's instructions. This typically involves a combination of organic extraction and/or silica-membrane spin columns.
-
Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (assessing the A260/A280 and A260/A230 ratios). RNA integrity is assessed using an automated electrophoresis system.
Gene Expression Analysis (RNA-Seq)
-
Library Preparation: A starting amount of total RNA (e.g., 1 µg) is used for library construction. Poly(A) containing mRNA is purified from the total RNA. The purified mRNA is then fragmented.
-
cDNA Synthesis: The fragmented mRNA is used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Adapters are ligated to the ends of the double-stranded cDNA. The adapter-ligated cDNA is then amplified by PCR to create the final library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated between the treated and control groups.
Experimental Workflow Diagram
Caption: A typical workflow for analyzing chromium's effects on gene expression.
Conclusion
The evidence strongly indicates that hexavalent chromium is a potent modulator of gene expression, primarily due to its ability to enter cells and initiate a cascade of events including its reduction to trivalent chromium, generation of reactive oxygen species, and subsequent DNA damage. This leads to the activation of stress response pathways and alterations in the expression of genes controlling the cell cycle and apoptosis. In contrast, trivalent chromium, due to its poor cellular uptake, has a significantly lower impact on gene expression when present in the extracellular environment. This comparative guide underscores the importance of considering the specific form of chromium and its associated molecular mechanisms when assessing its toxicological and carcinogenic potential.
References
A Comparative Safety Analysis of Chromium Dicotinate and Other Trivalent Chromium Supplements
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the safety profiles of various trivalent chromium supplements, with a focus on chromium dinicotinate. The information is supported by experimental data to inform further research and development.
Trivalent chromium (Cr(III)) is an essential trace mineral recognized for its role in carbohydrate and lipid metabolism. Its supplementation is often explored for managing conditions like insulin (B600854) resistance. This guide delves into the comparative safety of different forms of supplemental chromium, namely this compound, chromium picolinate (B1231196), and chromium chloride, by examining available toxicological data.
Quantitative Safety Data Comparison
The following table summarizes the acute toxicity data for the different forms of chromium, primarily based on studies in rats. The LD50 (Lethal Dose, 50%) is a common measure of acute toxicity, representing the dose at which 50% of the test subjects die. A higher LD50 value generally indicates lower acute toxicity.
| Chromium Form | Animal Model | Route of Administration | Acute LD50 (mg/kg body weight) | No Observed Adverse Effect Level (NOAEL) | Reference |
| Chromium Dicotinate (as Niacin-bound Chromium) | Sprague-Dawley Rats | Oral | > 5000 | 5.7 mg/kg/day (90-day study) | [1][2] |
| Chromium Picolinate | Rat | Oral | 3250 | - | [3] |
| Chromium Chloride | Rat | Oral | 440 - 1870 | - | [1][4] |
Note: The LD50 values for chromium chloride show some variability across different sources.
In-depth Safety Profile Analysis
Chromium Dicotinate and Niacin-Bound Chromium:
Studies on niacin-bound chromium, which includes this compound, indicate a high margin of safety. An acute oral LD50 in Sprague-Dawley rats was found to be greater than 5000 mg/kg.[1] Furthermore, a 90-day subchronic toxicity study did not show significant changes in organ weights, and there was no evidence of hepatic lipid peroxidation or DNA fragmentation.[1][5] Genotoxicity studies, including the Ames bacterial reverse mutation assay and a mouse lymphoma test, have shown no mutagenic effects.[5] A two-generation reproductive toxicity study in rats found no adverse effects on reproductive performance or offspring development.[4] The No Observed Adverse Effect Level (NOAEL) for a chromium(III) dinicocysteinate complex, a related compound, was identified as 5.7 mg/kg/day in a 90-day study.[2]
Chromium Picolinate:
Chromium picolinate is one of the most studied forms of supplemental chromium. The National Toxicology Program (NTP) conducted extensive 2-year feed studies in F344/N rats and B6C3F1 mice.[6][7][8] These studies found no evidence of carcinogenic activity in female rats or in male or female mice.[7][8] There was an equivocal finding of an increased incidence of preputial gland adenoma in male rats at a high dose.[7][8] The studies also reported no significant changes in survival, body weight, or feed consumption.[6] While some early in vitro studies raised concerns about potential DNA damage, numerous subsequent in vivo studies and reviews have concluded that chromium picolinate is not genotoxic.[9]
Chromium Chloride:
Chromium chloride, an inorganic form of chromium, has a lower LD50 value compared to the organic chelates, suggesting a higher potential for acute toxicity.[1][4] While it is used in some supplements, its bioavailability is considered to be lower than that of chromium picolinate and dinicotinate.
Experimental Protocols
Acute Oral Toxicity Study (General Protocol):
A common methodology for determining acute oral toxicity, such as that used for niacin-bound chromium, involves the following steps:
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Dosing: A single high dose of the test substance (e.g., up to 5000 mg/kg body weight) is administered orally via gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.
-
Necropsy: At the end of the observation period, a gross necropsy is performed on all animals to examine for any pathological changes.[1][3]
Chronic Toxicity and Carcinogenicity Study (NTP Protocol for Chromium Picolinate Monohydrate):
The 2-year feed study conducted by the NTP followed a comprehensive protocol:
-
Animal Models: F344/N rats and B6C3F1 mice were used.
-
Groups: Groups of 50 male and 50 female animals were assigned to control and various dose groups.
-
Administration: Chromium picolinate monohydrate was administered in the feed at concentrations of 0, 2,000, 10,000, or 50,000 ppm for 105 weeks.
-
Monitoring: Animals were observed twice daily for clinical signs. Body weights and feed consumption were measured regularly.
-
Pathology: At the end of the study, complete necropsies and microscopic examinations of a comprehensive set of tissues were performed on all animals.[6]
Signaling Pathway and Experimental Workflow
Chromium's Role in Insulin Signaling:
Trivalent chromium is believed to enhance insulin signaling. The proposed mechanism involves chromium binding to a low-molecular-weight chromium-binding substance (LMWCr) or chromodulin. This complex can then bind to and activate the insulin receptor, potentiating its downstream signaling cascade, which ultimately leads to increased glucose uptake by cells.
Caption: Chromium's proposed potentiation of the insulin signaling pathway.
General Workflow for a 90-Day Subchronic Oral Toxicity Study:
The following diagram illustrates a typical workflow for a subchronic toxicity study, a common method for evaluating the safety of a substance over a longer period of exposure.
Caption: A generalized workflow for a 90-day subchronic oral toxicity study.
Conclusion
Based on the available experimental data, this compound, as a form of niacin-bound chromium, exhibits a favorable safety profile with a high LD50 value and no evidence of mutagenicity or reproductive toxicity in the studies reviewed.[1][4][5] Its acute toxicity appears to be significantly lower than that of chromium chloride and comparable to or lower than chromium picolinate.[1][3][4] Long-term studies on chromium picolinate have also demonstrated a lack of carcinogenicity.[7][8] For researchers and drug development professionals, the choice of chromium form for supplementation or therapeutic development should consider both the efficacy and the comprehensive safety data. The evidence suggests that organic chelates of chromium, such as dinicotinate and picolinate, offer a wider margin of safety compared to the inorganic form, chromium chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and toxicological evaluation of a novel chromium(III) dinicocysteinate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Safety of a novel oxygen-coordinated niacin-bound chromium(III) complex (NBC): I. Two-generation reproduction toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and toxicological evaluation of a novel niacin-bound chromium (III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NTP toxicology and carcinogenesis studies of chromium picolinate monohydrate (CAS No. 27882-76-4) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic toxicity and carcinogenicity studies of chromium picolinate monohydrate administered in feed to F344/N rats and B6C3F1 mice for 2 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromium picolinate cleared of toxic charges [nutraingredients.com]
A Comparative Guide to the Mechanisms of Action: Chromium Dinicotinate vs. Chromium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two forms of trivalent chromium supplementation: chromium dinicotinate and chromium chloride. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct biological activities of these compounds.
Key Differences in Bioavailability and Cellular Uptake
The initial step in the physiological action of any chromium supplement is its absorption and cellular uptake. Organic chelates of chromium, such as this compound, are generally considered to have higher bioavailability than inorganic forms like chromium chloride.
This compound: The organic ligand, nicotinic acid (a form of niacin or vitamin B3), is thought to enhance the absorption of chromium. While the exact mechanism is not fully elucidated, it is proposed that the dinicotinate complex is more stable at the low pH of the stomach and may be absorbed partially intact or that the nicotinic acid facilitates chromium uptake.[1]
Chromium Chloride: As an inorganic salt, chromium chloride has lower bioavailability.[2][3] Its absorption is thought to occur via passive diffusion.[3]
Data Presentation: Bioavailability
| Parameter | This compound/Nicotinate | Chromium Chloride | Reference |
| Apparent Absorption in Rats (% of oral dose) | 0.04 - 0.24% (as Cr-nicotinate) | 0.04 - 0.24% (slightly higher than nicotinate) | [2] |
| Tissue Retention in Rats (1h post-gavage, relative to CrCl3) | 3.2 to 8.4-fold higher | Baseline | [4] |
| Mean % Increase in 24h Urinary Chromium (Human) | 270% (as Cr-nicotinate) | 40% | [5] |
Differential Effects on Insulin (B600854) Signaling Pathways
Both this compound and chromium chloride are believed to potentiate the action of insulin, a key hormone in glucose metabolism. However, experimental evidence suggests differences in their efficacy and potentially their precise molecular targets within the insulin signaling cascade. The general proposed mechanism involves chromium binding to an oligopeptide to form chromodulin, which can then activate the insulin receptor.[6]
This compound: Studies suggest that this compound may have a more pronounced effect on improving insulin sensitivity. In a study on Zucker diabetic fatty rats, while both this compound and chromium picolinate (B1231196) were tested, the related compound chromium dinicocysteinate (a complex of chromium, niacin, and L-cysteine) showed significant improvements in glycemic control and vascular inflammation markers, suggesting the niacin component may play a beneficial role.[7]
Chromium Chloride: Chromium chloride has been shown to enhance insulin-stimulated glucose uptake.[8] However, some studies indicate it may not directly activate upstream insulin signaling proteins like Akt and AS160 to the same extent as other forms, suggesting its primary effects might be downstream or through alternative mechanisms.[9] One study found that chromium chloride did not inhibit the serine phosphorylation of IRS-1, a negative regulatory step in insulin signaling, whereas other organic chromium complexes did.[10]
Data Presentation: Insulin Signaling
| Parameter | This compound | Chromium Chloride | Reference |
| IRS-1 Serine Phosphorylation (in 3T3-L1 cells) | Not directly tested, but other organic Cr complexes show inhibition | No inhibitory effect | [10] |
| Akt Activation (in BRL cells) | Not directly tested, but Cr-citrate was more effective than CrCl3 | Less effective than Cr-citrate | [11] |
Impact on GLUT4 Translocation and Glucose Uptake
A critical downstream effect of enhanced insulin signaling is the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and fat cells, facilitating glucose uptake from the bloodstream.
This compound: While direct comparative data is limited, the enhanced insulin signaling associated with organic chromium complexes would theoretically lead to more efficient GLUT4 translocation.
Chromium Chloride: Studies have demonstrated that chromium chloride can increase insulin-stimulated GLUT4 translocation and glucose uptake in skeletal muscle.[9] Interestingly, one study proposed that chromium chloride, along with chromium picolinate, can mobilize GLUT4 to the plasma membrane through a cholesterol-dependent mechanism that is independent of the classical insulin signaling pathway involving IR, IRS-1, PI3-kinase, and Akt.[12]
Data Presentation: Glucose Uptake
| Parameter | This compound | Chromium Chloride | Reference |
| Insulin-Stimulated Glucose Uptake in Rat Hindlimb (µmol/g/h) | Not directly tested | 6.86 ± 0.74 (with submaximal insulin) vs. 4.83 ± 0.42 (submaximal insulin alone) | [9] |
| Plasma Membrane GLUT4 Concentration in Rat Hindlimb (% of total) | Not directly tested | 72.22 ± 12.7% (with submaximal insulin) vs. 53.4 ± 6.1% (submaximal insulin alone) | [9] |
Experimental Protocols
1. Bioavailability Study in Rats
-
Objective: To determine the apparent absorption of different chromium compounds.
-
Methodology:
-
Radiolabeled ⁵¹Cr(III) compounds (Cr-nicotinate and Cr-chloride) were administered orally to rats.
-
Whole-body radioactivity was measured immediately after administration and at subsequent time points to determine the amount of ⁵¹Cr retained.
-
Apparent absorption was calculated as the percentage of the initial dose remaining in the body after a specified period, accounting for excretion.[2]
-
2. Insulin Signaling Pathway Analysis (Western Blotting)
-
Objective: To quantify the phosphorylation and expression levels of key insulin signaling proteins.
-
Methodology:
-
Cell cultures (e.g., 3T3-L1 adipocytes or BRL cells) were treated with this compound or chromium chloride for a specified duration.
-
Cells were stimulated with insulin.
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was incubated with primary antibodies specific for the phosphorylated or total forms of target proteins (e.g., IRS-1, Akt).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.
-
Chemiluminescent signals were captured and quantified to determine the relative protein levels.[10][11]
-
3. GLUT4 Translocation Assay in 3T3-L1 Adipocytes
-
Objective: To measure the amount of GLUT4 at the cell surface.
-
Methodology:
-
Differentiated 3T3-L1 adipocytes were treated with this compound or chromium chloride.
-
Cells were stimulated with insulin to induce GLUT4 translocation.
-
Plasma membrane sheets ("lawns") were prepared by sonication, leaving the inner surface of the plasma membrane exposed.
-
The plasma membrane sheets were incubated with an antibody that specifically recognizes an extracellular epitope of GLUT4.
-
A fluorescently labeled secondary antibody was used for detection.
-
The fluorescence intensity, corresponding to the amount of GLUT4 at the plasma membrane, was quantified using microscopy and image analysis software.[13]
-
Visualizations
Caption: Comparative bioavailability pathway of this compound and chromium chloride.
Caption: General overview of chromium's role in the insulin signaling pathway.
References
- 1. fda.gov [fda.gov]
- 2. Bioavailability of chromium(III)-supplements in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chromium - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The measurement of GLUT4 translocation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of chromium citrate on the mechanism of glucose transport and insulin resistance in Buffalo rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Chromium Dinicotinate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper handling and disposal of chromium dinicotinate in a laboratory setting. This procedure is designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety Precautions
This compound, like other chromium compounds, requires careful handling to minimize risk. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] All personnel handling this compound waste must adhere to the following safety protocols:
-
Engineering Controls : All work involving this compound, especially where dust or aerosols may be generated, should be conducted in a certified chemical fume hood, glovebox, or other suitable ventilated enclosure.[2] Laboratory rooms should be maintained at a negative pressure relative to corridors.[2]
-
Designated Areas : Establish a "chromium" designated area for all work to minimize cross-contamination.[2] This area, including storage cabinets and waste containers, must be clearly labeled.
-
Personal Protective Equipment (PPE) : The minimum required PPE includes a lab coat, safety glasses with side shields, long pants, and closed-toed shoes. For any task with a risk of dust generation or for extended handling, double gloving with nitrile gloves is recommended.[2] When dust is generated, appropriate respiratory protection is required.[3]
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling chromium compounds and before leaving the laboratory.[1][2] Avoid eating, drinking, or smoking in areas where chromium compounds are handled.[4] Contaminated clothing should be removed promptly and cleaned by a professional service if necessary.[2]
Quantitative Exposure Limits
It is critical to be aware of the occupational exposure limits for chromium compounds to ensure a safe working environment. While this compound is a Chromium (III) compound, which is less toxic than Chromium (VI), it is crucial to manage exposure diligently.[5]
| Parameter | Value | Issuing Body |
| Permissible Exposure Limit (PEL) for Cr metal and Cr(III) compounds | 0.5 mg/m³ (8-hour TWA) | OSHA[4] |
| Recommended Exposure Limit (REL) for Cr metal and Cr(III) compounds | 0.5 mg/m³ (10-hour TWA) | NIOSH[4][6] |
| Threshold Limit Value (TLV) for Cr metal and Cr(III) compounds | 0.5 mg/m³ (8-hour TWA) | ACGIH[4] |
| Permissible Exposure Limit (PEL) for Cr(VI) compounds | 5 µg/m³ (8-hour TWA) | OSHA[6] |
TWA: Time-Weighted Average
Step-by-Step Disposal Procedure
Disposal of chromium-containing waste is regulated, and landfilling of untreated heavy metal waste is restricted.[7][8] The primary method of disposal is through a licensed hazardous waste management facility. Always consult your institution's Environmental Health & Safety (EHS) department for specific local and federal guidelines.
1. Waste Segregation and Collection:
-
Solid Waste : Collect pure this compound, contaminated lab debris (e.g., weigh boats, gloves, paper towels), and precipitates in a dedicated, clearly labeled, leak-proof container.[9] Do not use metal containers or caps.[9]
-
Liquid Waste : Collect aqueous solutions contaminated with this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless directed by your EHS office.
-
Sharps Waste : Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated, secondarily contained area away from incompatible materials like strong oxidizing agents.[2][10]
3. Arrange for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with an accurate description of the waste, including its composition and volume. Never dispose of this compound down the drain.[1][11]
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and secure entry.[4]
-
For small powder spills, do not dry sweep.[4] Moisten the material with a damp cloth or use a HEPA-filtered vacuum for cleanup.[4]
-
Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[4]
-
Ensure the area is well-ventilated after cleanup is complete.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Precipitation of Aqueous Chromium (III) Waste
For laboratories that generate aqueous waste containing chromium (III) ions, an in-lab precipitation can reduce the volume of liquid waste and convert the chromium into a more stable solid form for disposal.[8] This procedure should be performed inside a chemical fume hood while wearing all required PPE.
Objective: To precipitate soluble chromium (III) from an aqueous solution as chromium (III) hydroxide (B78521), a less mobile solid.
Materials:
-
Aqueous this compound waste solution
-
6M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a pH meter
-
Large glass beaker (at least twice the volume of the waste solution)
-
Stir bar and magnetic stir plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Spatula
-
Labeled hazardous waste container for the solid precipitate
Procedure:
-
Preparation : Place the beaker containing the aqueous chromium waste on the magnetic stir plate inside a chemical fume hood. Add a stir bar and begin gentle stirring.
-
Neutralization and Precipitation : Slowly and carefully add the 6M NaOH solution dropwise to the stirring chromium waste.
-
Monitor pH : Continuously monitor the pH of the solution. As the NaOH is added, the chromium (III) hydroxide will begin to precipitate as a gelatinous solid. Continue adding NaOH until the pH of the solution is between 7.0 and 8.5.
-
Allow for Settling : Turn off the stirrer and allow the mixture to sit undisturbed (e.g., overnight) to ensure complete precipitation and settling of the solid.[9]
-
Separation : Carefully decant the supernatant (the clear liquid). Test the supernatant for chromium content to ensure it meets local sewer discharge limits (often <2 ppm) before neutralizing and disposing of it as regular aqueous waste.[8] If you cannot verify the chromium concentration, dispose of the supernatant as hazardous liquid waste.
-
Filtration : Filter the remaining slurry containing the precipitate using the vacuum filtration apparatus to separate the solid chromium (III) hydroxide.
-
Waste Collection : Scrape the collected filter cake (the solid precipitate) and the used filter paper into the designated solid hazardous waste container.[9]
-
Final Disposal : Seal and label the container and arrange for disposal through your EHS office.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. p2infohouse.org [p2infohouse.org]
- 9. newcomersupply.com [newcomersupply.com]
- 10. Chromium polynicotinate or Chromium nicotinate Manufacturers, SDS [mubychem.com]
- 11. carlroth.com [carlroth.com]
Essential Safety and Handling Protocol for Chromium Dínicotinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Chromium Dínicotinate. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Chromium dínicotinate, a trivalent chromium (Cr(III)) compound, is primarily recognized for its role in nutritional supplements.[1][2] However, like any chemical substance, it poses potential hazards that necessitate careful handling. The primary risks associated with Chromium dínicotinate powder include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[3]
While Cr(III) compounds are significantly less toxic than hexavalent chromium (Cr(VI)), it is crucial to be aware that some chromium dietary supplements may contain trace amounts of the more hazardous Cr(VI).[5] Therefore, adopting stringent safety protocols is a critical precautionary measure.
Engineering and Administrative Controls
Before any handling of Chromium dínicotinate, appropriate engineering and administrative controls must be in place to minimize exposure.
-
Ventilation: All operations involving the handling of Chromium dínicotinate powder should be conducted in a certified chemical fume hood to control airborne dust.[6][7]
-
Designated Area: A specific area of the laboratory should be designated for working with chromium compounds. This area should be clearly marked, and access should be restricted.
-
Housekeeping: Wet cleaning methods and disposable mats are recommended to prevent the spread of contamination.[6] Dry sweeping should be avoided as it can generate airborne dust.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling Chromium dínicotinate.
| Body Part | PPE Item | Specification | Purpose |
| Hands | Nitrile Gloves | Double-gloving is recommended for extended use.[6] | To prevent skin contact and irritation.[3][4] |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the designated handling area. | To protect eyes from dust particles.[3] |
| Eyes/Face | Face Shield | To be used in conjunction with safety glasses or goggles, especially when there is a risk of splashing or significant dust generation.[3] | Provides an additional layer of protection for the entire face. |
| Body | Laboratory Coat | Should be dedicated for work with chromium compounds and cleaned regularly.[6] | To protect skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or Higher | Required when dusts are generated, especially outside of a fume hood.[8] | To prevent inhalation of airborne particles.[3] |
Safe Handling and Operational Plan
A systematic approach to handling Chromium dínicotinate is crucial for minimizing exposure and ensuring safety.
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Cover the work surface with a disposable mat.[6]
-
Assemble all necessary equipment and reagents.
-
Put on all required PPE as outlined in the table above.
Handling:
-
Carefully weigh and transfer the Chromium dínicotinate powder within the fume hood to minimize dust generation.
-
If creating a solution, add the powder slowly to the solvent to avoid splashing.
-
Keep containers with Chromium dínicotinate tightly closed when not in use.[4]
Post-Handling:
-
Wipe down the work surface with a damp cloth or disposable towel.
-
Carefully remove and dispose of the disposable mat and any contaminated cleaning materials in the designated solid waste container.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator if used).
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of chromium-containing waste is critical to prevent environmental contamination.
-
Solid Waste: All solid waste contaminated with Chromium dínicotinate, including gloves, pipette tips, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][9]
-
Liquid Waste: Unused solutions containing Chromium dínicotinate should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chromium waste down the drain.[3]
-
Waste Treatment: Chromium waste is often treated to reduce any potential Cr(VI) to the less toxic Cr(III) before final disposal by a certified hazardous waste management company.[10][11] Landfilling is a common disposal method for treated chromium waste.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, moisten the material with water to prevent dust formation, then carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated waste container.[9] For larger spills, evacuate the area and follow institutional emergency procedures.
Below is a workflow diagram illustrating the safe handling and disposal of Chromium Dínicotinate.
Caption: Workflow for Safe Handling and Disposal of Chromium Dínicotinate.
References
- 1. Chromium dinicocysteinate supplementation can lower blood glucose, CRP, MCP-1, ICAM-1, creatinine, apparently mediated by elevated blood vitamin C and adiponectin and inhibition of NFkB, Akt, and Glut-2 in livers of Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chromium polynicotinate or Chromium nicotinate Manufacturers, SDS [mubychem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. research.arizona.edu [research.arizona.edu]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
